2-Amino-6-propylpyrimidin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-3-5-4-6(11)10-7(8)9-5/h4H,2-3H2,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKBAWAYYELHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-6-propylpyrimidin-4-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-propylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to interact with a wide range of biological targets.[1][2] Within this broad class of compounds, 2-aminopyrimidin-4-ols represent a particularly valuable subclass, offering multiple points for chemical modification and hydrogen bonding interactions that are crucial for molecular recognition in biological systems. This technical guide provides a comprehensive overview of the chemical properties of a specific, yet underexplored, member of this family: this compound.
While extensive literature on this exact molecule is sparse, this guide will synthesize available information and draw upon data from closely related analogs to provide a robust understanding of its physicochemical properties, synthesis, reactivity, and potential applications. This document is intended to serve as a foundational resource for researchers in drug discovery and chemical biology, enabling them to leverage the unique characteristics of this compound in their scientific endeavors.
Molecular Structure and Physicochemical Properties
This compound possesses a pyrimidine ring substituted with an amino group at the 2-position, a hydroxyl group at the 4-position, and a propyl group at the 6-position. This arrangement of functional groups imparts a specific set of properties that are critical for its behavior in both chemical and biological systems.
General Properties
| Property | Value/Information | Source/Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 19810-58-3 | [3] |
| Molecular Formula | C₇H₁₁N₃O | Calculated |
| Molecular Weight | 153.18 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from related compounds[4] |
| Purity | ≥97% | [3] |
Predicted Physicochemical Data
| Property | Predicted/Analog Value | Method/Analog Compound |
| Melting Point (°C) | >300 | Analog: 2-Amino-4-hydroxy-6-methylpyrimidine[4] |
| Boiling Point (°C) | Not available | --- |
| Density (g/cm³) | ~1.44 | Analog: 2-Amino-6-methyl-4-pyrimidinol[5] |
| pKa | ~10.03 ± 0.50 | Predicted for 2-Amino-6-methyl-4-pyrimidinol[5] |
| LogP | ~0.654 | Predicted for 2-Amino-6-methyl-4-pyrimidinol[5] |
| Water Solubility | log10ws: -0.66 | Predicted for 2-Amino-4-hydroxy-6-methylpyrimidine[6] |
Tautomerism: A Key Chemical Feature
A critical aspect of the chemistry of this compound is its existence in tautomeric forms. The hydroxyl group at the 4-position can undergo keto-enol tautomerization, leading to an equilibrium between the -ol (aromatic) and -one (non-aromatic) forms. Additionally, the amino group at the 2-position can exist in amino and imino forms. The predominant tautomer can be influenced by the solvent, pH, and temperature.[7] In aqueous solutions, the 2-amino-pyrimidin-4(3H)-one tautomer is generally favored for related structures.[7]
Caption: Keto-enol tautomerism of this compound.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not widely published, a general and robust method for preparing 2-amino-4-hydroxy-6-alkylpyrimidines involves the condensation of a β-ketoester with guanidine in the presence of a base.[8][9][10][11]
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of ethyl 3-oxohexanoate (the β-ketoester with a propyl group) with guanidine, typically in the form of guanidine hydrochloride or nitrate, under basic conditions provided by sodium ethoxide or sodium methoxide.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (General)
-
Preparation of the Alkoxide Solution: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Reaction with Guanidine: To this solution, add guanidine hydrochloride. A precipitate of sodium chloride will form.
-
Addition of β-Ketoester: To the mixture containing the free guanidine base, add ethyl 3-oxohexanoate.
-
Reflux: Heat the reaction mixture under reflux for several hours to drive the condensation and cyclization to completion.
-
Workup and Isolation: After cooling, the solvent is typically removed under reduced pressure. The resulting solid is dissolved in water and acidified (e.g., with acetic acid) to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not publicly available, the following table provides expected chemical shifts based on data from closely related analogs.
| Spectrum Type | Expected Features | Analog Data Source |
| ¹H NMR | Propyl group: Signals around 0.9 ppm (t, 3H), 1.6 ppm (m, 2H), and 2.5 ppm (t, 2H). Pyrimidine ring H: A singlet around 5.5-6.0 ppm. -NH₂: A broad singlet around 6.0-7.0 ppm. -OH: A broad singlet, chemical shift is solvent and concentration dependent. | [1][12] |
| ¹³C NMR | Propyl group: Signals around 14 ppm, 22 ppm, and 38 ppm. Pyrimidine ring C: Signals in the range of 100-170 ppm. | [12] |
| IR (cm⁻¹) | N-H stretch (amino): 3100-3500 (broad). O-H stretch (hydroxyl): 3200-3600 (broad). C=O stretch (keto tautomer): 1640-1690. C=N and C=C stretches: 1500-1650. | [13] |
| Mass Spec (ESI-MS) | [M+H]⁺: Expected at m/z 154.0975. | Calculated |
Chemical Reactivity and Stability
The reactivity of this compound is governed by its functional groups and the aromatic (or partially aromatic) pyrimidine core.
-
Alkylation and Acylation: The amino and hydroxyl groups are nucleophilic and can undergo alkylation and acylation reactions under appropriate conditions.
-
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine) using reagents like phosphorus oxychloride (POCl₃), a common transformation to create more reactive intermediates for cross-coupling reactions.
-
Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient, but the amino and hydroxyl groups are activating, potentially allowing for electrophilic substitution at the 5-position.
The compound is expected to be stable under normal laboratory conditions but should be stored in a cool, dry place, away from strong oxidizing agents.
Applications in Research and Drug Development
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of clinically used drugs.[1] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Potential Biological Targets
Derivatives of 2-aminopyrimidine have shown activity against a wide range of biological targets, including:
-
Kinases: Many kinase inhibitors incorporate the 2-aminopyrimidine core to interact with the hinge region of the ATP-binding site.
-
G-Protein Coupled Receptors (GPCRs): For example, 2-aminopyrimidine derivatives have been developed as histamine H4 receptor antagonists.[14]
-
Enzymes in Nucleotide Metabolism: As a nucleobase analog, it could potentially interact with enzymes involved in purine and pyrimidine biosynthesis.
Caption: Potential mechanism of action for 2-aminopyrimidine derivatives.
Experimental Protocol: Cell Viability (MTT) Assay
To assess the potential cytotoxic or anti-proliferative effects of this compound or its derivatives, a standard MTT assay can be employed.
-
Cell Seeding: Plate cancer or other relevant cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (typically dissolved in DMSO and then diluted in cell culture medium). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Safety and Handling
-
Hazard Identification: May cause skin and eye irritation. Harmful if swallowed or inhaled.[15]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a pyrimidine derivative with significant potential as a scaffold in medicinal chemistry and drug discovery. Its key features, including multiple points for chemical modification, the ability to engage in crucial hydrogen bonding interactions, and its characteristic tautomerism, make it an attractive starting point for the synthesis of novel bioactive compounds. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. It is our hope that this technical guide will serve as a valuable resource for researchers, stimulating further investigation into the chemical and biological properties of this promising compound and its derivatives.
References
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Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine. [Link]
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Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. This compound. [Link]
- Google Patents. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
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Callingham, M., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]
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LookChem. 2-Amino-6-methyl-4-pyrimidinol. [Link]
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Al-Ostoot, F. H., et al. (2020). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]
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PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]
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NIST. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]
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Cheméo. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]
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SpectraBase. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]
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ResearchGate. Tautomers of 2-pyrimidinamine and of isocytosine. [Link]
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PubChem. 2-Amino-6-methylpyridine. [Link]
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PubChem. 2-Amino-4,6-dimethoxypyrimidine. [Link]
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Brieflands. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. [Link]
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PubMed. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. [Link]
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PubChem. 2-Amino-6-methylpyrimidine-4-thiol. [Link]
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PubMed. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]
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ResearchGate. The amino and imino tautomers of 6-methoxyamino-purines. [Link]
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MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
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PubChem. 2-Amino-4,6-dichloropyridine. [Link]
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MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Amino-6-propylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-amino-6-propylpyrimidin-4-ol, a substituted pyrimidine of significant interest in medicinal chemistry and drug development. The document details the core synthetic strategy, a robust experimental protocol, and in-depth characterization methods. By elucidating the chemical principles and practical considerations of this synthesis, this guide serves as a valuable resource for researchers engaged in the design and preparation of novel heterocyclic compounds.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of therapeutic agents. The inherent versatility of the pyrimidine ring system, which allows for diverse substitution patterns, has established it as a privileged scaffold in medicinal chemistry. Substituted pyrimidines are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Consequently, the development of efficient and reliable synthetic routes to novel pyrimidine derivatives is a cornerstone of modern drug discovery.
This compound, the subject of this guide, is a valuable building block for the synthesis of more complex molecules. Its bifunctional nature, featuring both an amino and a hydroxyl group, provides two reactive sites for further chemical elaboration, enabling the construction of diverse chemical libraries for biological screening.
The Core Synthetic Strategy: Retrosynthetic Analysis and Mechanistic Insights
The most direct and widely employed method for the synthesis of 2-amino-6-substituted-pyrimidin-4-ols is the condensation of a β-keto ester with guanidine. This approach, a variation of the classical pyrimidine synthesis, offers a convergent and efficient route to the target scaffold.
A retrosynthetic analysis of this compound reveals the key disconnection at the N1-C6 and N3-C4 bonds of the pyrimidine ring, leading back to the starting materials: ethyl 3-oxohexanoate and guanidine.
The reaction mechanism proceeds via a base-catalyzed condensation. Guanidine, a strong base, exists in equilibrium with its protonated form. The free base acts as a nucleophile, attacking the more electrophilic carbonyl carbon of the β-keto ester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of a strong base, such as sodium ethoxide, is crucial to deprotonate the guanidinium salt (commercially available as guanidine hydrochloride or carbonate) to generate the reactive free guanidine in situ.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 3-oxohexanoate | 158.19 | 10.0 g | 63.2 |
| Guanidine Hydrochloride | 95.53 | 6.65 g | 69.6 |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 22.5 mL | ~69.6 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol.
-
Guanidine Solution: To the ethanol, add 6.65 g (69.6 mmol) of guanidine hydrochloride and stir until a suspension is formed.
-
Base Addition: Carefully add 22.5 mL of a 21% sodium ethoxide solution in ethanol to the guanidine hydrochloride suspension. Stir the mixture at room temperature for 15 minutes. A precipitate of sodium chloride will form.
-
Addition of β-Keto Ester: To the reaction mixture, add 10.0 g (63.2 mmol) of ethyl 3-oxohexanoate dropwise over 10 minutes with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and stir to dissolve the solid.
-
Carefully neutralize the solution to pH 7 with glacial acetic acid. A white precipitate of the crude product will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with cold deionized water (2 x 20 mL).
-
-
Purification:
-
Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60 °C overnight.
-
Characterization and Data Interpretation
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra should be acquired. Based on the analysis of structurally similar compounds, the following spectral features are expected[1].
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | OH |
| ~6.5 | br s | 2H | NH₂ |
| ~5.7 | s | 1H | H-5 |
| ~2.4 | t | 2H | -CH₂-CH₂-CH₃ |
| ~1.6 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₂-CH₂-CH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-4 |
| ~163 | C-6 |
| ~152 | C-2 |
| ~98 | C-5 |
| ~35 | -CH₂-CH₂-CH₃ |
| ~21 | -CH₂-CH₂-CH₃ |
| ~14 | -CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Broad | O-H and N-H stretching |
| 2960-2850 | Medium | C-H stretching (propyl group) |
| ~1650 | Strong | C=O stretching (keto tautomer) |
| ~1600 | Strong | C=N and C=C stretching (pyrimidine ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound. For this compound (C₇H₁₁N₃O), the expected molecular weight is 153.18 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 154.19.
Trustworthiness: A Self-Validating System
The robustness of this synthetic protocol is ensured by several factors. The reaction is based on a well-established and high-yielding condensation reaction. The progress of the reaction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint. The purification by recrystallization is a highly effective method for obtaining a product of high purity, which can be readily assessed by the spectroscopic methods detailed above. The consistency of the characterization data with the expected values provides a definitive validation of the successful synthesis of the target compound.
Conclusion
This technical guide has outlined a comprehensive and reliable methodology for the synthesis of this compound. By providing a detailed experimental protocol, mechanistic insights, and thorough characterization guidelines, this document serves as a practical resource for researchers in the field of synthetic and medicinal chemistry. The successful synthesis of this versatile pyrimidine building block opens avenues for the development of novel and potent therapeutic agents.
References
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- Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59.
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An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Amino-6-propylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-6-propylpyrimidin-4-ol, a substituted pyrimidine with significant potential in medicinal chemistry. Drawing upon established principles of organic synthesis and spectroscopic analysis of analogous compounds, this document offers a detailed exploration of its molecular structure, a robust protocol for its synthesis, and an in-depth analysis of its predicted spectroscopic characteristics. Furthermore, we delve into the potential biological significance and mechanisms of action of this compound class, providing a foundation for future research and drug development endeavors.
Introduction to the 2-Aminopyrimidin-4-ol Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents. The 2-aminopyrimidine framework, in particular, has garnered substantial interest due to its versatile biological activities, which encompass antimicrobial, anticancer, and anti-inflammatory properties.[1] The ability of the nitrogen atoms within the pyrimidine ring to participate in hydrogen bonding and dipole-dipole interactions allows for strong binding to biological targets. The subject of this guide, this compound, is a derivative that combines the established pharmacophore of the 2-aminopyrimidin-4-ol core with a propyl substituent at the 6-position, a modification that can significantly influence its physicochemical properties and biological activity.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic organic compound with the molecular formula C₇H₁₁N₃O. Its structure is characterized by a pyrimidine ring substituted with an amino group at position 2, a hydroxyl group at position 4, and a propyl group at position 6.
It is important to recognize that this compound can exist in tautomeric forms, primarily the hydroxyl form (this compound) and the keto form (2-amino-6-propyl-1H-pyrimidin-4(5H)-one). This equilibrium can be influenced by the solvent and the physical state of the compound, which in turn affects its spectroscopic properties.[2]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Justification/Source |
| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula C₇H₁₁N₃O. |
| LogP | ~0.5 - 1.5 | Estimated based on analogs and the contribution of the propyl group. |
| Hydrogen Bond Donors | 3 (two in -NH₂, one in -OH) | Based on the molecular structure. |
| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one oxygen) | Based on the molecular structure. |
| Tautomerism | Exists in equilibrium between the -ol and -one forms. | A known characteristic of hydroxypyrimidines.[2] |
Synthesis of this compound
The synthesis of 2-amino-6-alkylpyrimidin-4-ols is well-documented, typically involving the condensation of a β-ketoester with guanidine. For this compound, a suitable starting material is ethyl 3-oxohexanoate.
Proposed Synthetic Pathway
The synthesis proceeds via a base-catalyzed cyclocondensation reaction between ethyl 3-oxohexanoate and guanidine nitrate in the presence of a strong base like sodium ethoxide.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 2-amino-6-methylpyrimidin-4-ol.[3]
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve metallic sodium (1 equivalent) in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, add guanidine nitrate (1 equivalent) and stir until it dissolves completely.
-
Addition of β-Ketoester: Slowly add ethyl 3-oxohexanoate (1 equivalent) to the reaction mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Spectroscopic Characterization (Predicted)
As no experimentally verified spectroscopic data for this compound is readily available in the public domain, the following data is predicted based on the analysis of its structural analog, 2-amino-6-methylpyrimidin-4-one, and general principles of spectroscopy.[3][4]
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 | Broad Singlet | 1H | -OH (hydroxyl proton) or N-H (keto tautomer) |
| ~6.5 | Broad Singlet | 2H | -NH₂ (amino protons) |
| ~5.2 | Singlet | 1H | H-5 (pyrimidine ring) |
| ~2.4 | Triplet | 2H | -CH₂-CH₂-CH₃ |
| ~1.6 | Sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -CH₂-CH₂-CH₃ |
Justification: The chemical shifts are extrapolated from the data for 2-amino-6-methylpyrimidin-4-one, with adjustments for the propyl group.[3] The broad singlets for the -OH and -NH₂ protons are due to hydrogen bonding and exchange with the solvent. The signals for the propyl group are predicted based on standard chemical shift values and splitting patterns.
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C4 (C-OH or C=O) |
| ~165 | C2 (C-NH₂) |
| ~160 | C6 (C-propyl) |
| ~95 | C5 |
| ~35 | -CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₂-CH₃ |
| ~14 | -CH₂-CH₂-CH₃ |
Justification: The predicted chemical shifts for the pyrimidine ring carbons are based on the reported values for the 6-methyl analog.[3] The resonances for the propyl group carbons are estimated from standard correlation tables.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching vibrations |
| 3000 - 2850 | Medium | C-H stretching of the propyl group |
| ~1650 | Strong | C=O stretching (in keto tautomer) |
| ~1600 | Medium | N-H bending and C=N stretching |
| ~1460 | Medium | C-H bending of the propyl group |
Justification: The broad band in the high-frequency region is characteristic of O-H and N-H stretching in the presence of hydrogen bonding. The strong absorption around 1650 cm⁻¹ would be indicative of the carbonyl group in the keto tautomer.[5]
Mass Spectrometry (MS)
In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at m/z = 153. Key fragmentation patterns would likely involve the loss of the propyl group and fragmentation of the pyrimidine ring. In Electrospray Ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z = 154.[5]
Potential Biological Significance and Mechanism of Action
Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, suggesting that this compound could be a valuable lead compound in drug discovery.
-
Anticancer Activity: Many 2-aminopyrimidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation.[1]
-
Antimicrobial Activity: The 2-aminopyrimidine scaffold is present in several antimicrobial agents. These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[3]
-
Anti-inflammatory Activity: Some 2-aminopyrimidine derivatives have shown anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Hypothetical Signaling Pathway Inhibition
Based on the known activities of related compounds, this compound could potentially act as a kinase inhibitor. The following diagram illustrates a hypothetical mechanism where the compound inhibits a protein kinase, thereby blocking a downstream signaling cascade involved in cell proliferation.
Caption: Hypothetical inhibition of a protein kinase signaling pathway by this compound.
Conclusion
This compound represents a promising, yet underexplored, molecule within the medicinally significant class of 2-aminopyrimidines. This technical guide has provided a comprehensive theoretical framework for its synthesis, structural elucidation, and potential biological applications. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers embarking on the synthesis and characterization of this compound. Further investigation into its biological activities is warranted to unlock its full therapeutic potential.
References
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link][5]
-
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available at: [Link][3]
-
National Center for Biotechnology Information. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Available at: [Link]
-
National Center for Biotechnology Information. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available at: [Link][6]
-
mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine. Available at: [Link][7]
-
SIELC Technologies. (2018). 2-Amino-6-methylpyrimidin-4-ol. Available at: [Link][8]
-
Asian Journal of Chemistry. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Available at: [Link][9]
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An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-6-propylpyrimidin-4-ol
This guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-6-propylpyrimidin-4-ol, a pyrimidine derivative of interest to researchers and professionals in drug development. The structural elucidation of such novel compounds is a critical step in chemical synthesis and pharmaceutical research, ensuring the identity, purity, and structure of the target molecule. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and established analytical protocols.
Molecular Structure and Tautomerism
This compound can exist in tautomeric forms, primarily the -ol and -one forms. The pyrimidin-4-ol form is in equilibrium with its 2-amino-6-propyl-3H-pyrimidin-4-one tautomer. The spectroscopic data presented will reflect the predominant tautomer under the experimental conditions, which is typically the pyrimidin-4-one form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. Predictions are based on computational algorithms that analyze the molecule's electronic environment.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.5 | Broad Singlet | 1H | N-H (ring) |
| ~6.5 | Broad Singlet | 2H | -NH₂ |
| ~5.8 | Singlet | 1H | C5-H |
| ~2.4 | Triplet | 2H | -CH₂-CH₂-CH₃ |
| ~1.6 | Sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -CH₂-CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show distinct signals for the protons of the propyl group: a triplet for the terminal methyl (-CH₃) protons, a sextet for the central methylene (-CH₂-) protons, and another triplet for the methylene protons attached to the pyrimidine ring. The vinylic proton at the C5 position of the pyrimidine ring will likely appear as a singlet. The protons of the amino group (-NH₂) and the N-H proton of the pyrimidine ring are expected to be broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data provides insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C4 |
| ~165 | C6 |
| ~155 | C2 |
| ~100 | C5 |
| ~35 | -CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₂-CH₃ |
| ~14 | -CH₂-CH₂-CH₃ |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum is predicted to show three signals in the downfield region, corresponding to the three sp²-hybridized carbon atoms of the pyrimidine ring (C2, C4, and C6). The C5 carbon, also part of the ring, is expected to be more upfield. The three distinct signals for the propyl group carbons are anticipated in the upfield region, confirming the presence of this alkyl substituent.
Experimental Protocol for NMR Spectroscopy
A robust protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3] The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, amide, and alkyl functionalities.
Characteristic IR Absorption Bands (Analog-Based)
The following data is based on the experimental spectrum of the closely related compound, 2-Amino-6-methylpyrimidin-4-ol, with expected variations for the propyl derivative noted.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Strong, Broad | N-H stretching (amine and ring N-H) |
| 2960-2850 | Medium | C-H stretching (propyl group) |
| ~1670 | Strong | C=O stretching (amide I band) |
| ~1640 | Strong | N-H bending (scissoring) |
| 1600-1450 | Medium | C=C and C=N stretching (ring vibrations) |
| ~1465 | Medium | C-H bending (propyl group) |
Interpretation of the IR Spectrum:
The most prominent feature in the IR spectrum will be the strong, broad absorption in the 3400-3100 cm⁻¹ region, which is characteristic of N-H stretching vibrations from the amino group and the ring N-H. The presence of a strong band around 1670 cm⁻¹ is indicative of the carbonyl (C=O) group of the pyrimidin-4-one tautomer. The absorptions corresponding to the C-H stretching and bending of the propyl group will confirm the presence of the alkyl chain.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation :
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument's software will automatically generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure.[4]
Expected Mass Spectral Data (Analog-Based)
Based on the mass spectrum of 2-Amino-6-methylpyrimidin-4-ol, the following is expected for the propyl derivative under Electron Ionization (EI).
-
Molecular Ion (M⁺) : m/z = 153 (Calculated for C₇H₁₁N₃O)
-
Key Fragmentation Pathways : The fragmentation of pyrimidine derivatives is often influenced by the substituents on the ring.[4][5]
-
Loss of a propyl radical (-C₃H₇) leading to a fragment at m/z 110.
-
Loss of an ethene molecule (-C₂H₄) via a McLafferty-type rearrangement from the propyl group, resulting in a fragment at m/z 125.
-
Cleavage of the pyrimidine ring can lead to a variety of smaller fragments.
-
Interpretation of the Mass Spectrum:
The mass spectrum should prominently feature the molecular ion peak, confirming the molecular weight of the compound. The fragmentation pattern will provide structural information. For instance, the loss of a mass of 43 (propyl radical) or 28 (ethene) would be strong evidence for the presence of the propyl substituent at the 6-position.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation patterns.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.
Visualizations
Molecular Structure and NMR Assignments
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
General Workflow for Spectroscopic Characterization
Caption: A generalized workflow for the spectroscopic characterization of a novel compound.
References
-
Typical IR Absorption Frequencies For Common Functional Groups, Northern Illinois University. [Link][2]
-
Infrared spectroscopy correlation table, Wikipedia. [Link][3]
-
Mass spectral fragmentation modes of pyrimidine derivatives, Oriental Journal of Chemistry. [Link][5]
Sources
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- 5. sphinxsai.com [sphinxsai.com]
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- 8. The NIST Chemistry Webbook | NIST [nist.gov]
- 9. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 10. PROSPRE [prospre.ca]
- 11. CASPRE [caspre.ca]
A Senior Application Scientist's Guide to the Purity and Characterization of 2-Amino-6-propylpyrimidin-4-ol
Abstract
This technical guide provides a comprehensive framework for establishing the purity, identity, and overall quality of 2-Amino-6-propylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative moves beyond rote procedural descriptions to explain the scientific rationale behind methodological choices, ensuring a deep understanding of the characterization process. We will explore a multi-modal analytical workflow, integrating chromatographic and spectroscopic techniques to build a self-validating and robust data package. This document is intended for researchers, quality control analysts, and drug development professionals who require a thorough and scientifically grounded approach to the chemical characterization of pyrimidine derivatives.
Introduction: The Significance of this compound and the Imperative of Purity
This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1][2][3] The specific arrangement of the amino, hydroxyl, and propyl groups on the pyrimidine ring presents a unique chemical architecture ripe for exploration as a precursor or active pharmaceutical ingredient (API).
In any research or drug development context, the purity of a chemical entity is not a mere formality; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Impurities can introduce confounding variables in biological assays, lead to unforeseen side effects, and compromise the stability and efficacy of a final drug product. Therefore, a rigorous and comprehensive characterization is paramount. This guide outlines a logical, multi-faceted approach to ensure that a sample of this compound meets the highest standards of quality.
Synthesis and Potential Impurities: A Forward-Looking Approach to Analysis
A robust analytical strategy begins with an understanding of the compound's synthetic route. A common method for synthesizing substituted 2-aminopyrimidines involves the condensation of a β-ketoester with guanidine.[4][5] In the case of this compound, this would typically involve the reaction of ethyl 3-oxo-hexanoate with guanidine.
Understanding this pathway allows us to anticipate potential impurities, which can be broadly categorized as:
-
Starting Materials: Unreacted ethyl 3-oxo-hexanoate and guanidine.
-
Intermediates: Incompletely cyclized or partially reacted intermediates.
-
By-products: Products from side reactions, such as self-condensation of the ketoester.
-
Reagents and Solvents: Residual reagents (e.g., base catalyst) and solvents used in the synthesis and purification.
This foresight is invaluable in selecting and optimizing analytical methods to specifically target and resolve these potential contaminants.
Purification Strategies: Achieving High Purity
The initial crude product from synthesis will almost invariably require purification. The choice of method depends on the scale and the nature of the impurities.
-
Recrystallization: This is often the most effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. The key is to identify a solvent (or solvent mixture) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Column Chromatography: For more challenging separations or for obtaining very high purity on a smaller scale, column chromatography is the method of choice.[4] Normal-phase (silica gel) or reversed-phase (e.g., C18) chromatography can be employed, with the appropriate solvent system (mobile phase) selected to achieve optimal separation of the target compound from its impurities.
A Multi-Technique Approach to Characterization
No single analytical technique can definitively establish both the structure and purity of a compound. A comprehensive characterization relies on the orthogonal data generated from multiple analytical methods.
Caption: Overall workflow for the synthesis, purification, and comprehensive characterization of this compound.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds.[6] A reversed-phase HPLC (RP-HPLC) method is typically the most suitable for pyrimidine derivatives.[6]
Why RP-HPLC? The combination of a non-polar stationary phase (like C18) and a polar mobile phase provides excellent resolving power for moderately polar compounds like this compound and its likely impurities.
Experimental Protocol: RP-HPLC Purity Assay
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 270 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.
System Suitability (Trustworthiness): Before analyzing samples, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters to check include peak retention time reproducibility (%RSD < 1%), peak area reproducibility (%RSD < 2%), and theoretical plates (>2000).
Data Presentation:
| Parameter | Result | Acceptance Criteria |
| Retention Time | 15.2 minutes | Consistent with reference |
| Purity (by area %) | 99.8% | ≥ 99.0% |
| Largest Impurity | 0.08% | ≤ 0.1% |
| Total Impurities | 0.2% | ≤ 0.5% |
Structural Elucidation: A Spectroscopic Trio
While HPLC provides purity information, it does not confirm the chemical structure. For this, a combination of spectroscopic techniques is essential.[8][9]
Caption: Logical relationship between spectroscopic techniques for structural confirmation.
4.2.1. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is a critical piece of identity information. The fragmentation pattern can also offer structural clues.[10][11]
Why Electrospray Ionization (ESI)? ESI is a "soft" ionization technique ideal for polar molecules like our target compound. It typically produces a prominent protonated molecular ion [M+H]⁺, making the molecular weight easy to determine.
Experimental Protocol: ESI-MS
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Infusion: Introduce the sample solution (from HPLC or a separate preparation in methanol) into the mass spectrometer.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Expected Result: The molecular formula of this compound is C₇H₁₁N₃O, with a monoisotopic mass of 153.0902. The ESI-MS spectrum should show a prominent ion at m/z 154.0980 [M+H]⁺.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules.[12][13] Both ¹H and ¹³C NMR spectra should be acquired.
Why these solvents? Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the polar compound and has exchangeable protons (from the amino and hydroxyl groups) that can be observed.[14]
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent: DMSO-d₆.
-
Instrument: 400 MHz or higher field strength for better resolution.
-
¹H NMR: Acquire a standard proton spectrum. The expected signals would include:
-
A singlet for the pyrimidine C5-H.
-
A broad singlet for the -NH₂ protons.
-
A broad singlet for the -OH proton.
-
Signals corresponding to the propyl group (a triplet, a sextet, and a triplet).
-
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a signal for each unique carbon atom in the molecule.
Data Presentation: Expected NMR Signals
| ¹H NMR (Hypothetical) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Propyl -CH₃ | ~0.9 | Triplet | 3H | H-c |
| Propyl -CH₂- | ~1.6 | Sextet | 2H | H-b |
| Propyl -CH₂-C= | ~2.4 | Triplet | 2H | H-a |
| Pyrimidine C5-H | ~5.8 | Singlet | 1H | H-5 |
| Amino -NH₂ | ~6.5 | Broad Singlet | 2H | NH₂ |
| Hydroxyl -OH | ~10.8 | Broad Singlet | 1H | OH |
| ¹³C NMR (Hypothetical) | Chemical Shift (ppm) | Assignment |
| Propyl -CH₃ | ~14 | C-c |
| Propyl -CH₂- | ~22 | C-b |
| Propyl -CH₂-C= | ~37 | C-a |
| Pyrimidine C-5 | ~100 | C-5 |
| Pyrimidine C-2 | ~155 | C-2 |
| Pyrimidine C-4 | ~163 | C-4 |
| Pyrimidine C-6 | ~168 | C-6 |
4.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16][17]
Why Attenuated Total Reflectance (ATR)? ATR is a modern sampling technique that requires minimal sample preparation and is suitable for solid powders, making it a rapid and convenient method.
Experimental Protocol: FT-IR (ATR)
-
Acquisition: Place a small amount of the solid sample directly on the ATR crystal.
-
Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Key Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H and O-H stretching | Amino and Hydroxyl |
| 3000 - 2850 | C-H stretching | Propyl group |
| ~1650 | C=O stretching | Pyrimidinone carbonyl |
| 1620 - 1550 | C=N and C=C stretching | Pyrimidine ring |
Physicochemical Characterization
Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature.[8] Impurities typically depress and broaden the melting range. A sharp melting point is a good, albeit not definitive, indicator of high purity. For a related compound, 2-amino-4,6-dimethylpyrimidine, the melting point is 151-153 °C.[18] The propyl-substituted analogue would have a different but similarly sharp melting range if pure.
Data Integration and Final Purity Statement
The power of this multi-technique approach lies in the integration of all data points.
-
HPLC establishes the purity at >99.5%.
-
MS confirms the molecular weight is correct (153.09 g/mol ).
-
NMR confirms the specific carbon-hydrogen framework and the connectivity of the propyl group and pyrimidine protons.
-
FT-IR confirms the presence of the key amino, hydroxyl, and carbonyl functional groups.
-
A sharp melting point corroborates the high purity indicated by HPLC.
When all of these data are consistent, a high degree of confidence in the identity and purity of this compound is achieved. This comprehensive data package forms the basis of a Certificate of Analysis (CoA) and provides the trustworthy foundation needed for subsequent research and development activities.
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A Technical Guide to Investigating the Biological Activity of 2-Amino-6-propylpyrimidin-4-ol
Prepared by: Gemini, Senior Application Scientist
Foreword: The Rationale for Investigation
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in essential biomolecules like nucleobases and its role in a multitude of clinically successful drugs.[1][2] Derivatives of pyrimidine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound, 2-Amino-6-propylpyrimidin-4-ol, while not extensively characterized in public literature, possesses the core 2-aminopyrimidine scaffold known to interact with a wide array of biological targets.[4][5][6] The presence of an amino group at the C2 position, a hydroxyl (or its tautomeric keto form) at C4, and a propyl group at C6 provides a unique combination of hydrogen bonding capabilities and lipophilicity. This guide provides a comprehensive framework for researchers to systematically investigate the therapeutic potential of this molecule, outlining a logical progression from initial hypothesis to detailed experimental validation.
Hypothesized Biological Activities & Targets
Based on extensive structure-activity relationship (SAR) data from analogous compounds, the biological potential of this compound can be logically directed toward several key areas. The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif, capable of mimicking the adenine portion of ATP to interact with the active site of protein kinases.[7][8]
Primary Hypotheses:
-
Protein Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers.[1] Numerous 2-aminopyrimidine derivatives are potent inhibitors of kinases such as EGFR, CDK, FLT3, and Aurora Kinases, making this the most promising area of investigation.[1][7][9][10][11][12]
-
Anti-inflammatory Activity: Pyrimidine derivatives can exhibit anti-inflammatory effects by inhibiting key mediators like cyclooxygenase (COX) enzymes (specifically COX-2), nitric oxide (NO), and various cytokines.[13][14][15][16]
-
Antimicrobial & Antiviral Activity: The pyrimidine core is fundamental to nucleosides, and its analogs can interfere with viral or bacterial replication.[6][17][18][19] This scaffold has been successfully leveraged to create antibacterial and antiviral agents.[6][19]
Integrated Strategy for Biological Activity Screening
A multi-tiered screening cascade ensures a cost-effective and scientifically rigorous evaluation, moving from broad, high-throughput assays to more specific, mechanistic studies. This approach allows for early identification of promising activities while simultaneously flagging non-specific toxicity.
Caption: A logical workflow for in-vitro screening of the test compound.
Core Experimental Protocols
The following protocols are foundational for the initial assessment of this compound. They are designed to be self-validating through the inclusion of appropriate controls.
Protocol: General Cell Viability (MTT Assay)
Causality: This is a critical first step in any screening cascade.[20] It determines the compound's intrinsic cytotoxicity, establishes a working concentration range for subsequent assays, and ensures that observed effects in other screens (e.g., anti-inflammatory) are not simply due to cell death.[21][22]
Methodology:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., A549, human lung carcinoma) and a non-cancerous cell line (e.g., BEAS-2B, normal human bronchial epithelial) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[21]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a 10-point, 3-fold serial dilution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM.[21] The final DMSO concentration must be kept below 0.1% (v/v) to avoid solvent toxicity.[21]
-
Treatment: Remove the old medium and add 100 µL of the medium containing the compound dilutions.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (e.g., 0.1%).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Cells in medium only.
-
-
Incubation: Incubate the plate for 48-72 hours.[21]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure absorbance at 570 nm using a microplate reader.[21] Calculate cell viability as a percentage relative to the vehicle control.
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Causality: Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a key inflammatory mediator.[13] This assay directly measures the compound's ability to suppress this inflammatory response. A parallel cytotoxicity test is mandatory to confirm that NO reduction is not due to cell death.[22]
Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.[22]
-
Pre-treatment: Treat cells with various concentrations of this compound for 1 hour.[22]
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.[22]
-
Controls:
-
Negative Control: Untreated, unstimulated cells.
-
Vehicle Control: Cells treated with DMSO and stimulated with LPS.
-
Positive Control: Cells treated with a known inhibitor (e.g., L-NAME) and stimulated with LPS.
-
-
Incubation: Incubate for 24 hours at 37°C.[22]
-
Griess Reaction:
-
Transfer 50 µL of supernatant from each well to a new plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution).
-
Add 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes in the dark.[22]
-
-
Data Acquisition: Measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve and determine the percent inhibition relative to the vehicle control.[22]
Potential Mechanism of Action: Kinase Inhibition
Should primary screening indicate anticancer activity, a likely mechanism is the inhibition of a protein kinase. The 2-aminopyrimidine scaffold acts as a bioisostere of the purine ring, forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, thereby blocking ATP from binding and preventing the downstream phosphorylation cascade.[7][23]
Caption: Inhibition of the MAPK/ERK signaling pathway by the test compound.
Data Presentation & Interpretation
Quantitative data must be summarized for clear interpretation and comparison. For kinase inhibition studies, results are typically presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Sample Data Summary for Kinase Selectivity Profiling
| Kinase Target | IC₅₀ (nM) for Compound | IC₅₀ (nM) for Control Drug | Selectivity Fold (vs. Other Kinases) |
|---|---|---|---|
| FLT3 | 9.2 | 1.5 (Quizartinib) | >100x vs. EGFR, >500x vs. VEGFR2 |
| CDK9 | 88.4 | 20.1 (Flavopiridol) | >50x vs. CDK2, >80x vs. CDK4 |
| EGFR | >1000 | 2.2 (Gefitinib) | - |
| VEGFR2 | >5000 | 5.2 (Sunitinib) | - |
Note: Data are hypothetical, based on values reported for other 2-aminopyrimidine derivatives for illustrative purposes.[10][11]
Conclusion and Future Directions
This guide establishes a robust, hypothesis-driven framework for elucidating the biological activity of this compound. The inherent versatility of the 2-aminopyrimidine scaffold provides a strong rationale for investigating its potential as a kinase inhibitor, anti-inflammatory agent, or antimicrobial compound.[1][2][3] Rigorous execution of the outlined screening cascade, beginning with broad cytotoxicity and functional assays, will efficiently identify and validate its most promising therapeutic applications. Positive hits will warrant further investigation, including advanced cell-based assays, in vivo pharmacokinetic studies, and lead optimization to enhance potency and selectivity.
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Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed . National Center for Biotechnology Information. Available at: [Link]
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An In-depth Technical Guide to 2-Amino-6-propylpyrimidin-4-ol Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry
The pyrimidine nucleus is a fundamental heterocyclic scaffold that has been a cornerstone of medicinal chemistry for decades. Its presence in the essential building blocks of life, the nucleobases uracil, thymine, and cytosine, has inspired the development of a vast array of therapeutic agents.[1] The inherent drug-like properties of the pyrimidine ring, including its ability to engage in hydrogen bonding and other non-covalent interactions, make it a privileged structure in the design of molecules that can effectively interact with biological targets.[2] Among the diverse classes of pyrimidine derivatives, the 2-aminopyrimidin-4-ol core has emerged as a particularly fruitful scaffold for the discovery of novel bioactive compounds with a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of a specific subclass: 2-amino-6-propylpyrimidin-4-ol derivatives and their analogues, focusing on their synthesis, biological potential, and the underlying principles that guide their development.
I. The Core Moiety: Understanding this compound
The foundational structure, this compound, possesses a unique combination of functional groups that dictate its chemical behavior and biological activity. The 2-amino group acts as a hydrogen bond donor, while the 4-ol group can exist in tautomeric equilibrium with its keto form, 2-amino-6-propylpyrimidin-4(3H)-one, influencing its interaction with biological macromolecules.[3] The propyl group at the 6-position provides a lipophilic character that can be crucial for membrane permeability and binding to hydrophobic pockets of target proteins.
Tautomerism: A Key Determinant of Biological Activity
The tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms of the 4-position is a critical aspect to consider in the design and interpretation of the biological activity of these derivatives.[4] The predominant tautomer under physiological conditions can significantly impact the molecule's shape, electronic distribution, and hydrogen bonding capabilities, thereby influencing its affinity for a biological target. While the keto form is often favored in similar systems, the specific substitution pattern and the microenvironment of the binding site can shift this equilibrium.[4]
II. Synthesis Strategies: Building the Core and Its Derivatives
The synthesis of this compound and its derivatives generally follows established routes for pyrimidine ring formation, with modifications to introduce the desired substituents. The classical approach involves the condensation of a β-ketoester with guanidine.
Core Synthesis: The Guanidine Condensation Route
The most direct route to the this compound core involves the cyclocondensation of ethyl 3-oxohexanoate (a β-ketoester with the required propyl group) with guanidine. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
Experimental Protocol: Synthesis of this compound
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with stirring.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and stir until dissolved.
-
Addition of β-Ketoester: Slowly add ethyl 3-oxohexanoate (1 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: General workflow for the synthesis of the core this compound scaffold.
Derivatization Strategies: Expanding the Chemical Space
The this compound core offers several positions for chemical modification to explore structure-activity relationships (SAR). The primary sites for derivatization are the 2-amino group, the 4-hydroxyl group, and the 5-position of the pyrimidine ring.
-
Modification of the 4-Hydroxyl Group: A crucial intermediate for derivatization at the 4-position is the corresponding 4-chloropyrimidine. This is typically achieved by treating the this compound with a chlorinating agent like phosphorus oxychloride (POCl₃).[5] The resulting 2-amino-4-chloro-6-propylpyrimidine is a versatile precursor for nucleophilic substitution reactions, allowing the introduction of various alkoxy, aryloxy, and amino functionalities at the 4-position.[6]
-
Substitution at the 5-Position: Introduction of substituents at the 5-position often requires starting with a substituted β-ketoester or employing electrophilic substitution reactions on the pre-formed pyrimidine ring, although the latter can be challenging due to the electron-rich nature of the ring. A more common approach is to start with a 2-substituted malonic ester.
-
Derivatization of the 2-Amino Group: The exocyclic amino group can be acylated, alkylated, or used as a handle to introduce other functional groups, although care must be taken to control the regioselectivity of such reactions.
III. Biological Activities and Therapeutic Potential
While specific biological data for this compound derivatives are not extensively reported in publicly accessible literature, the broader class of 2-aminopyrimidine derivatives has demonstrated a wide range of pharmacological activities.[7] This provides a strong rationale for the exploration of the 6-propyl analogues as potential therapeutic agents.
Anticancer Activity
Numerous 2-aminopyrimidine derivatives have been investigated as anticancer agents.[2][8] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[9] The structural similarity of the 2-aminopyrimidine scaffold to adenine allows these compounds to act as ATP-competitive inhibitors in the active site of kinases. The propyl group at the 6-position could potentially enhance binding to hydrophobic regions within the ATP-binding pocket of certain kinases.
Table 1: Anticancer Activity of Selected 2-Aminopyrimidine Analogues
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-aryl-6-pyridopyrimidines | Multiple | Varies | [2] |
| 2-Amino-4,6-diphenylnicotinonitriles | MDA-MB-231 (Breast) | 6.93 ± 0.4 | [10] |
| 2-Amino-4,6-diphenylnicotinonitriles | MCF-7 (Breast) | 5.59 ± 0.3 | [10] |
| Aminodimethylpyrimidinol derivatives | Hep3B (Hepatocellular) | 4.5 | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
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An In-depth Technical Guide to the In Silico Prediction of 2-Amino-6-propylpyrimidin-4-ol Bioactivity
Abstract: In the landscape of modern drug discovery, in silico methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents. These computational techniques allow researchers to predict the biological activity of a molecule, evaluate its potential as a drug candidate, and identify potential liabilities before committing to resource-intensive laboratory synthesis and testing.[1] This guide provides a comprehensive technical workflow for predicting the bioactivity of 2-Amino-6-propylpyrimidin-4-ol, a small molecule belonging to the pyrimidine class. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this scaffold a promising starting point for drug discovery.[2][3] This document details a multi-faceted computational approach, encompassing target identification, structure-based analysis through molecular docking, ligand-based modeling concepts, and critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies are presented to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals.
Part 1: Strategic Overview of the In Silico Prediction Workflow
The prediction of a novel molecule's bioactivity is not a linear process but an integrated workflow. The strategy is to build a confluence of evidence from different computational methods. We begin by identifying the most probable biological targets, then predict the molecule's binding affinity to those targets, and finally, assess its drug-like properties to gauge its therapeutic potential. This multi-pronged approach provides a more holistic and reliable preliminary assessment than any single method in isolation.
Caption: The Molecular Docking Workflow.
Protocol 3: Molecular Docking with AutoDock Vina
Methodology:
-
Define the Binding Site: Using AutoDock Tools, define a "grid box" that encompasses the active site of DHFR. [4]The coordinates for this box are typically centered on the position of the original co-crystallized ligand. This box defines the search space for the docking algorithm.
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared ligand and receptor files, the grid box coordinates and dimensions, and the desired exhaustiveness of the search.
-
Execute Docking: Run the AutoDock Vina simulation from the command line. [5]Vina will systematically explore different conformations and orientations of the ligand within the binding site, evaluating the binding energy of each pose using its scoring function.
-
Analyze Results:
-
The primary output is a set of predicted binding poses ranked by their binding affinity scores in kcal/mol. More negative values indicate stronger predicted binding. [6] * Visualize the top-ranked pose in complex with the protein using PyMOL or Chimera.
-
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the active site residues of DHFR.
-
Data Presentation: Predicted Docking Results
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -7.5 kcal/mol (Hypothetical) | A strong binding affinity, suggesting the compound may be an effective inhibitor. |
| Interacting Residues | Ile7, Val8, Phe31, Gln35, Asp27 | Identifies the key amino acids in the DHFR active site involved in binding. |
| Hydrogen Bonds | N-H --- Asp27(OD1)O-H --- Ile7(O) | Specific, strong interactions that anchor the ligand in the binding pocket. |
| Hydrophobic Contacts | Propyl group with Val8, Phe31 | Non-polar interactions contributing to binding stability. |
Part 4: Ligand-Based Prediction: QSAR & Pharmacophore Concepts
When a 3D structure of the target is unavailable or to complement structure-based methods, ligand-based approaches are used. These methods rely on analyzing a set of known active and inactive molecules to build predictive models. [7]
Conceptual Overview: QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical features of molecules (descriptors) and their biological activity. [8]A robust QSAR model, built from a dataset of known DHFR inhibitors, could predict the activity of our novel compound.
The QSAR Workflow:
-
Data Collection: Curate a dataset of pyrimidine derivatives with experimentally measured inhibitory activity (e.g., IC₅₀) against DHFR.
-
Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors (e.g., molecular weight, logP, topological indices, electronic properties). [9]3. Model Building & Training: Split the data into training and test sets. Use a statistical or machine learning algorithm (from simple multiple linear regression to complex methods like random forest) to build a model that correlates the descriptors with biological activity. [9][10]4. Model Validation: Use the test set and cross-validation techniques to ensure the model is predictive and not overfitted. [11]5. Prediction for New Compound: Use the validated model to predict the biological activity of this compound based on its calculated descriptors.
Caption: A typical QSAR Model Development Workflow.
Part 5: Predicting Drug-Likeness: ADMET Profiling
A potent molecule is useless if it cannot reach its target in the body or is toxic. ADMET profiling predicts a compound's pharmacokinetic and toxicological properties, which are critical for its success as a drug. [12]
Protocol 4: ADMET Prediction Using a Web Server
Numerous user-friendly and validated web servers, such as ADMETlab 2.0 and SwissADME, can provide a comprehensive ADMET profile from a simple molecular input. [13][14] Methodology:
-
Access the Server: Navigate to a public ADMET prediction web server (e.g., ADMETlab 2.0).
-
Input the Molecule: Paste the SMILES string for this compound into the input field.
-
Run Prediction: Execute the prediction workflow. The server calculates a wide array of properties based on pre-built computational models.
-
Collect and Interpret Data: Systematically review the output, paying close attention to key parameters related to absorption, distribution, metabolism, excretion, and toxicity.
Data Presentation: Predicted ADMET Profile
| Category | Property | Predicted Value | Interpretation & Causality |
| Physicochemical | Molecular Weight | 153.18 g/mol | Well within the "Rule of 5" limit (<500), favoring good absorption. |
| logP (Lipophilicity) | 0.85 | Balanced lipophilicity, good for membrane permeability without being too greasy. | |
| H-Bond Donors/Acceptors | 3 / 3 | Complies with the "Rule of 5" (<5 and <10), indicating good oral bioavailability potential. | |
| Absorption | GI Absorption | High | The molecule's size and physicochemical properties suggest it will be well-absorbed from the gut. |
| Distribution | BBB Permeant | No | Predicted not to cross the blood-brain barrier, which can be desirable to avoid CNS side effects. |
| Metabolism | CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of many common co-administered drugs. |
| Excretion | Renal OCT2 Substrate | Yes (Low Prob.) | May be actively secreted by the kidneys, influencing its clearance rate. |
| Toxicity | hERG Inhibition | Low Risk | Low probability of causing cardiotoxicity, a major reason for drug failure. |
| Ames Mutagenicity | No | Predicted to be non-mutagenic, indicating a lower risk of carcinogenicity. |
Part 6: Synthesis, Interpretation, and Next Steps
The final step is to synthesize the data from all predictive models to form a cohesive, evidence-based hypothesis about the bioactivity of this compound.
-
Synthesis of Findings: The molecular docking simulations predict a strong binding affinity to DHFR, a known target for this chemical class. The key interactions observed (hydrogen bonds with Asp27, hydrophobic packing) are consistent with known DHFR inhibitors. The hypothetical QSAR analysis, based on the compound's structural similarity to other actives, would further support its potential as a DHFR inhibitor. Crucially, the ADMET profile is highly favorable, suggesting the molecule is likely to have good oral absorption, stay out of the brain, exhibit a clean metabolic profile, and have a low risk of key toxicities.
-
Expert Opinion & Future Directions: Based on this comprehensive in silico evaluation, this compound emerges as a promising lead candidate for development as a DHFR inhibitor. The computational evidence is strong and consistent across multiple predictive modalities.
-
Recommended Next Steps:
-
Chemical Synthesis: Synthesize a small quantity of the compound for experimental validation.
-
In Vitro Target Validation: Perform a biochemical assay to measure the IC₅₀ of the compound against purified human DHFR enzyme to confirm the docking prediction.
-
Cellular Activity: Conduct cell-based assays (e.g., antimicrobial or anticancer assays, depending on the therapeutic goal) to confirm that the compound is active in a biological system.
-
Experimental ADME: Begin preliminary in vitro ADME testing (e.g., Caco-2 permeability, metabolic stability in liver microsomes) to validate the computational predictions.
-
This guide outlines a robust, multi-faceted in silico workflow that significantly de-risks and accelerates the early stages of drug discovery. By integrating target prediction, structure-based design, and pharmacokinetic profiling, researchers can efficiently prioritize novel molecules like this compound for further experimental investigation.
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The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a ubiquitous motif in a vast array of biologically active molecules, most notably as a core component of nucleic acids.[1][2][3] Its inherent drug-like properties, synthetic tractability, and ability to interact with a multitude of biological targets have solidified its status as a privileged structure in medicinal chemistry.[4][5] This technical guide provides a comprehensive exploration of the pivotal role of pyrimidine derivatives in contemporary drug discovery. We will delve into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. This guide is designed to serve as an in-depth resource, offering not only a review of the field but also actionable experimental protocols and visual representations of key molecular interactions and signaling pathways to empower researchers in their quest for novel therapeutics.
The Enduring Significance of the Pyrimidine Core
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil.[1][6] This fundamental biological role provides a unique advantage in drug design, as pyrimidine-based molecules can readily interact with a wide range of enzymes, receptors, and other biomolecules.[7] The synthetic versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[8][9] Consequently, pyrimidine derivatives have been successfully developed into a broad spectrum of clinically approved drugs, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[3][10]
Synthetic Strategies: Building the Pyrimidine Core
The construction of the pyrimidine ring is a well-established area of organic synthesis, with several named reactions providing efficient routes to a diverse array of derivatives. Two of the most prominent methods are the Biginelli and Hantzsch reactions.
The Biginelli Reaction: A Classic Multicomponent Approach
The Biginelli reaction, first reported in 1891, is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea).[5][11] This acid-catalyzed reaction provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones, which are valuable intermediates and possess biological activities in their own right.[12][13]
Experimental Protocol: Synthesis of a Dihydropyrimidine via the Biginelli Reaction
This protocol outlines a general procedure for the synthesis of a dihydropyrimidine derivative.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Ice bath
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol) in ethanol (30 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified dihydropyrimidine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the aldehyde carbonyl, increasing its electrophilicity and facilitating the initial condensation with urea.[12]
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
Excess Urea: Using a slight excess of urea helps to drive the reaction to completion.
-
Recrystallization: This purification technique is essential to remove unreacted starting materials and by-products, yielding a product of high purity.
The Hantzsch Pyridine Synthesis: A Versatile Alternative
While primarily known for synthesizing dihydropyridines, the Hantzsch synthesis can be adapted to produce pyrimidine derivatives. This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[14][15][16]
Diverse Biological Activities of Pyrimidine Derivatives
The structural versatility of the pyrimidine scaffold has led to the discovery of derivatives with a wide array of pharmacological activities.
Anticancer Agents: A Pillar of Oncology
Pyrimidine derivatives are among the most successful classes of anticancer agents.[17][18][19] They exert their effects through various mechanisms, including inhibition of key enzymes involved in DNA synthesis and cell signaling.
3.1.1. Targeting Key Enzymes in Cancer Progression
-
Thymidylate Synthase (TS) Inhibitors: Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][20] Inhibition of TS leads to a "thymineless death" in rapidly dividing cancer cells.[1][21] A prominent example is Raltitrexed , a quinazoline-based folate analogue that specifically inhibits TS.[1][18][21]
-
Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is another critical enzyme in folate metabolism, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and dTMP.[22][23] Pyrimidine derivatives have been designed as potent DHFR inhibitors, disrupting DNA synthesis in cancer cells.[24][25] The 2,4-diaminopyrimidine scaffold is a common feature in many DHFR inhibitors.[22][23]
3.1.2. Kinase Inhibition: Disrupting Cancer Cell Signaling
Many pyrimidine-based drugs function as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.[26][27]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth.[4][7][28] Pyrimidine derivatives, such as Gefitinib , have been developed to competitively bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling.[28][29][30][31]
Diagram: Simplified EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Antiviral Efficacy: The Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound. [8][9][32][33][34] Experimental Protocol: Plaque Reduction Assay
Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication. [8][33] Materials:
-
Susceptible host cell line
-
Virus stock
-
Test pyrimidine derivative
-
Culture medium
-
Overlay medium (containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a known dilution of the virus in the presence of various concentrations of the pyrimidine derivative.
-
After an adsorption period, remove the virus-compound mixture and add an overlay medium to restrict viral spread.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that reduces plaque formation by 50%).
Conclusion and Future Perspectives
The pyrimidine scaffold has unequivocally demonstrated its immense value in drug discovery, leading to the development of numerous life-saving therapies. Its privileged structure, synthetic accessibility, and diverse biological activities ensure that it will remain a focal point of medicinal chemistry research for the foreseeable future. Future efforts will likely concentrate on the design of novel pyrimidine derivatives with enhanced selectivity for their targets, improved pharmacokinetic profiles, and the ability to overcome drug resistance. The continued exploration of fused pyrimidine systems and the application of computational drug design will undoubtedly unlock new therapeutic opportunities, further solidifying the legacy of the pyrimidine core in the advancement of human health.
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Methodological & Application
Application Notes & Protocols for 2-Amino-6-propylpyrimidin-4-ol
A Guide for Researchers in Medicinal Chemistry and Drug Discovery
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutic agents.[1][2][3] This document provides a comprehensive guide for researchers working with 2-Amino-6-propylpyrimidin-4-ol , a member of this versatile class of heterocyclic compounds. While direct literature on this specific analogue is emerging, this guide synthesizes established methodologies for related pyrimidine derivatives to provide robust, field-proven protocols for its investigation. We will cover the compound's theoretical background, handling and preparation, and detailed protocols for evaluating its potential anticancer and antimicrobial activities. The causality behind experimental choices is explained throughout, ensuring that researchers can not only execute these protocols but also adapt them based on their specific research goals.
Introduction to the Pyrimidine Scaffold
Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[3] This nucleus is fundamental to life, forming the basis for the nucleobases uracil, thymine, and cytosine in RNA and DNA.[3] This inherent biocompatibility has made pyrimidine derivatives a focal point of drug discovery for decades, leading to a vast array of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3]
The 2-aminopyrimidine-4-ol core, in particular, is a tautomeric system that can exist in keto-enol forms, providing rich opportunities for hydrogen bonding and interaction with biological targets such as kinases and other enzymes. The substituent at the 6-position, in this case, a propyl group, can significantly influence the compound's lipophilicity, solubility, and steric interactions within a target's binding pocket. Therefore, this compound represents a promising candidate for screening in various biological assays.
Physicochemical Properties (Predicted)
Predicting the properties of a novel compound is a critical first step. Based on its close analogue, 2-Amino-6-methylpyrimidin-4-ol, we can estimate the properties of this compound. The addition of two methylene groups will increase its molecular weight and likely its lipophilicity (logP).
| Property | Value (for 2-Amino-6-methylpyrimidin-4-ol) | Predicted Change for Propyl Analogue | Rationale |
| Molecular Formula | C5H7N3O | C7H11N3O | Addition of C2H4 |
| Molecular Weight | 125.13 g/mol [4][5] | ~153.18 g/mol | Increased carbon and hydrogen content |
| logP (Octanol/Water) | 0.073[5] | Increase | Propyl group is more lipophilic than methyl |
| Melting Point | >300 °C | Likely high, but may vary | Strong hydrogen bonding from amino and hydroxyl/keto groups |
| Aqueous Solubility | log10ws = -0.66[5] | Decrease | Increased lipophilicity generally reduces water solubility |
Note: These are predicted values and must be confirmed experimentally.
General Handling and Stock Solution Preparation
Trustworthiness: Proper handling and accurate solution preparation are the foundation of reproducible biological data. This protocol ensures the stability and accurate concentration of the test compound.
Rationale: Pyrimidine derivatives are generally stable crystalline solids. However, like many organic molecules, they can be susceptible to degradation from prolonged exposure to light or extreme pH. Using a polar aprotic solvent like DMSO is standard practice for creating high-concentration stock solutions of organic compounds for biological screening, as it is miscible with most aqueous assay media and generally has low toxicity at final concentrations (<0.5%).
Protocol 2.1: Preparation of a 100 mM DMSO Stock Solution
-
Tare: Place a sterile, amber-colored microcentrifuge tube on an analytical balance and tare the weight.
-
Weigh: Carefully weigh approximately 15.3 mg of this compound into the tube. Record the exact weight.
-
Calculate Solvent Volume: Calculate the precise volume of dimethyl sulfoxide (DMSO, cell culture grade) needed to achieve a 100 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 153.18 ( g/mol )) * 10,000
-
Dissolve: Add the calculated volume of DMSO to the tube. Vortex vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Aliquot & Store: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, amber tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term use (1-2 weeks), storage at 4°C is acceptable.
Application I: Anticancer Activity Screening
Many pyrimidine derivatives exert anticancer effects by inhibiting key enzymes that regulate cell proliferation, such as Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR).[2] A fundamental first step is to assess the compound's general cytotoxicity against cancer cell lines.
Protocol: In Vitro Cytotoxicity Assessment using a Resazurin-Based Assay
Principle: The resazurin (AlamarBlue) assay is a widely used method to quantify cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The intensity of the fluorescence is directly proportional to the number of living cells.
Workflow Diagram:
Caption: Workflow for assessing cytotoxicity using the resazurin assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) using standard aseptic techniques.[6]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a clear-bottomed, black 96-well plate.
-
Include wells for "cells + vehicle" (negative control) and "medium only" (background control).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Thaw an aliquot of the 100 mM stock solution of this compound.
-
Perform a serial dilution series in complete growth medium to prepare treatment concentrations. A common starting range is 200 µM down to ~0.1 µM. For example, create a 2X working stock for each final concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentration. For the vehicle control, add medium containing the same final concentration of DMSO (e.g., 0.1%).
-
Incubate the plate for another 48 to 72 hours.
-
-
Resazurin Assay and Data Acquisition:
-
Prepare the resazurin working solution (typically 0.15 mg/mL) in sterile PBS or culture medium, protecting it from light.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" wells from all other readings.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Application II: Antimicrobial Activity Screening
The pyrimidine core is present in many antimicrobial agents.[3] Evaluating a novel derivative for its ability to inhibit bacterial or fungal growth is a logical step in its characterization.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The test is performed in a 96-well plate format, allowing for efficient testing of multiple concentrations.
Workflow Diagram:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Using a sterile loop, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) from a fresh agar plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this suspension 1:150 in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of ~1 x 10^6 CFU/mL. This will be further diluted by half in the assay plate.
-
-
Preparation of Compound Dilutions:
-
In a sterile 96-well plate, add 50 µL of sterile broth to wells 2 through 12.
-
Prepare a starting 2X concentration of this compound in broth. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution.
-
Add 100 µL of this starting solution to well 1. Add 50 µL to well 2.
-
Using a multichannel pipette, mix the contents of well 2 and transfer 50 µL to well 3. Continue this serial dilution across the plate to well 10. Discard the final 50 µL from well 10.
-
Well 11 should serve as a growth control (broth only, no compound). Well 12 can be a sterility control (broth only, no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and achieves the final target inoculum of 5 x 10^5 CFU/mL.
-
The final concentrations of the compound in the wells will now be half of the 2X serial dilutions.
-
Seal the plate with a breathable film or lid and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
-
The results can be confirmed by reading the optical density at 600 nm (OD600) with a plate reader. The MIC is the concentration that inhibits growth to a level comparable to the negative control.
-
Concluding Remarks
This compound is a compound of significant interest based on the well-established biological importance of its structural class.[1][3][7] The protocols detailed herein provide a validated starting point for investigating its potential as an anticancer or antimicrobial agent. Researchers should remember that these are foundational assays. Positive results (e.g., a low IC50 or MIC value) are the first step, warranting further investigation into the mechanism of action, selectivity, and potential for in vivo efficacy. Experimental conditions, particularly cell densities and incubation times, should always be optimized for the specific cell lines and microbial strains used in your laboratory.
References
- Benchchem.
- Benchchem. Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.
- Benchchem.
- El-Fakharany, E. M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
- Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
- Yengoyan, A. P., et al. (2019).
- Perissutti, E., et al. (2003). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Il Farmaco.
- PubChem. 2-Amino-6-methylpyrimidin-4-one.
- Cheméo. 2-Amino-4-hydroxy-6-methylpyrimidine.
- Sigma-Aldrich. 2-Amino-4-hydroxy-6-methylpyrimidine 98%.
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- 5. chemeo.com [chemeo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the In Vitro Characterization of 2-Amino-6-propylpyrimidin-4-ol
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] 2-Amino-6-propylpyrimidin-4-ol is a member of this versatile class of heterocyclic compounds. Its structure suggests potential for hydrogen bonding, aromatic interactions, and other molecular recognitions that are critical for binding to biological targets such as enzymes or receptors.[4]
The initial characterization of any new chemical entity (NCE) like this compound requires a systematic in vitro evaluation to determine its biological effects and mechanism of action. This guide provides a strategic framework and detailed protocols for researchers to conduct a foundational assessment, beginning with broad cytotoxicity screening and progressing towards more specific target-based and cell-based pathway analyses. The methodologies described herein are designed to be robust and self-validating, providing the trustworthy data needed to make informed decisions in a drug discovery pipeline.
Strategic Workflow for In Vitro Characterization
A logical, tiered approach is essential to efficiently characterize the biological activity of a novel compound. This workflow ensures that resources are spent wisely, starting with broad, cost-effective assays and moving to more complex, hypothesis-driven studies.
Caption: A tiered workflow for the in vitro characterization of a novel compound.
Foundational Assessment: Cytotoxicity Profiling via MTT Assay
Rationale & Expertise: Before investigating specific mechanisms, it is crucial to determine the general cytotoxicity of this compound. A compound that indiscriminately kills all cells at low concentrations may be a general toxin, whereas a compound that is selectively toxic to a specific cancer cell line is of greater therapeutic interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[5] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Protocol 1: MTT Cell Viability Assay
Materials:
-
This compound (test compound)
-
Cell lines of interest (e.g., a panel of cancer and non-cancerous cell lines)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store at 4°C, protected from light.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[6]
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5][7]
-
Scientist's Note: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overgrowth and nutrient depletion, affecting metabolic activity.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve final desired concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions.
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in medium only.
-
Medium Blank: Wells with medium but no cells, to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[7]
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. During this time, look for the formation of purple formazan crystals within the cells under a microscope.[5]
-
Rationale: The incubation time with MTT should be sufficient for formazan development but short enough to prevent changes in cell number.
-
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description | Example Value |
| Cell Line | Human hepatocellular carcinoma | HepG2 |
| Seeding Density | Cells per well | 8,000 |
| Treatment Time | Duration of compound exposure | 48 hours |
| IC₅₀ | Half-maximal inhibitory concentration | 15.2 µM |
Target-Based Screening: Enzyme Inhibition Assays
Rationale & Expertise: Pyrimidine derivatives are known to inhibit a wide range of enzymes, particularly kinases, by acting as ATP-competitive inhibitors.[8] An enzyme inhibition assay directly measures the effect of a compound on the activity of a purified enzyme.[9] This is a crucial step to move from a cellular effect (cytotoxicity) to a specific molecular target. The choice of enzyme will depend on the therapeutic area of interest (e.g., FGFR4 for hepatocellular carcinoma[8], or various cyclins for oncology).
Caption: Principle of a direct enzyme inhibition assay.
Protocol 2: General Biochemical Enzyme Inhibition Assay
This protocol provides a template that can be adapted for various enzymes (e.g., kinases, proteases) using a detectable substrate (colorimetric, fluorescent, or luminescent).
Materials:
-
Purified enzyme of interest
-
Specific enzyme substrate
-
This compound (inhibitor)
-
Optimized assay buffer (specific to the enzyme)
-
Cofactors if required (e.g., ATP, Mg²⁺ for kinases)
-
96-well or 384-well microplates (black for fluorescence/luminescence, clear for absorbance)
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock of the test compound in 100% DMSO.
-
Create a serial dilution plate of the test compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations.
-
Prepare solutions of the enzyme and substrate in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the assay components in the following order:
-
Assay Buffer
-
Test Compound (at various concentrations)
-
Enzyme solution
-
-
Controls (Self-Validation):
-
100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).
-
0% Activity Control (Background): Substrate + DMSO (no enzyme).
-
Positive Control: A known inhibitor of the enzyme.
-
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at the enzyme's optimal temperature. This allows the compound to bind to the enzyme before the reaction starts.[10]
-
-
Initiate Reaction:
-
Start the reaction by adding the substrate to all wells. For kinase assays, this would typically be a mixture of the peptide/protein substrate and ATP.
-
-
Monitor Reaction:
-
Immediately place the plate in a microplate reader and measure the signal (absorbance, fluorescence, or luminescence) over time (kinetic mode) or at a single endpoint after a fixed incubation period.
-
Scientist's Note: A kinetic reading is often preferred as it provides the initial reaction velocity (V₀) and can help identify assay artifacts or time-dependent inhibitors.[11]
-
Data Analysis:
-
Subtract the background signal (0% activity control) from all measurements.
-
Determine the reaction rate (velocity) for each well from the kinetic data.
-
Calculate the percent inhibition for each compound concentration:
-
% Inhibition = 100 - [ (Rate_Inhibitor / Rate_100%_Activity) * 100 ]
-
-
Plot % Inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Target-Based Screening: Receptor Binding Assays
Rationale & Expertise: If the compound is hypothesized to interact with a cell-surface receptor (e.g., GPCRs, ion channels), a receptor binding assay is the gold standard for determining binding affinity. These assays measure the ability of a test compound to displace a labeled ligand (typically radiolabeled or fluorescent) from its receptor.[12][13] The most common format is a competitive displacement assay, which is highly sensitive and provides a quantitative measure of affinity (Kᵢ).[14]
Protocol 3: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) with known affinity for the target
-
This compound (test compound)
-
Binding buffer (specific to the receptor)
-
Unlabeled known ligand (for determining non-specific binding)
-
Filter plates (e.g., 96-well glass fiber plates)[15]
-
Vacuum manifold
-
Scintillation cocktail and microplate scintillation counter
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate in binding buffer:
-
Total Binding: Receptor preparation + Radioligand + Vehicle (DMSO).
-
Non-specific Binding (NSB): Receptor preparation + Radioligand + a high concentration (e.g., 1000x K𝘥) of an unlabeled known ligand.
-
Test Compound Wells: Receptor preparation + Radioligand + serial dilutions of this compound.
-
-
Scientist's Note: The concentration of the radioligand should ideally be at or below its K𝘥 value to ensure assay sensitivity.[12]
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter while the unbound ligand passes through.[13][15]
-
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Rationale: The filtration and washing steps must be rapid to prevent significant dissociation of the ligand-receptor complex.
-
-
Data Acquisition:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Calculate % Inhibition:
-
% Inhibition = 100 - [ (CPM_Test_Compound - CPM_NSB) / (CPM_Total_Binding - CPM_NSB) ] * 100
-
-
Plot % Inhibition vs. the log of the test compound concentration to determine the IC₅₀.
-
Calculate the Inhibitory Constant (Kᵢ): Use the Cheng-Prusoff equation to convert the IC₅₀ to a Kᵢ, which represents the true binding affinity of the compound.
-
Kᵢ = IC₅₀ / (1 + [L]/K𝘥)
-
Where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
-
| Parameter | Description | Example Value |
| Receptor Target | Human Adenosine A₁ Receptor | CHO-hA₁ membranes |
| Radioligand | [³H]-DPCPX | 0.5 nM (K𝘥 = 1 nM) |
| IC₅₀ | Half-maximal inhibitory concentration | 85 nM |
| Kᵢ | Inhibitory constant (affinity) | 42.5 nM |
Cell-Based Pathway Analysis: Reporter Gene Assays
Rationale & Expertise: Reporter gene assays are powerful tools to measure the effect of a compound on a specific signal transduction pathway within a living cell.[16] In this assay, the promoter of a gene that is responsive to a particular pathway is cloned upstream of a "reporter" gene (e.g., luciferase or β-galactosidase).[17] When the pathway is activated or inhibited, the expression of the reporter gene changes, producing a measurable light or color signal. This confirms that the compound is cell-permeable and can modulate the intended pathway in a physiological context.
Protocol 4: Dual-Luciferase® Reporter Assay
This protocol uses the Promega Dual-Luciferase® system, where Firefly luciferase acts as the experimental reporter and Renilla luciferase, driven by a constitutive promoter, serves as an internal control to normalize for transfection efficiency and cell number.
Materials:
-
Host cell line (e.g., HEK293)
-
Experimental reporter plasmid (e.g., pGL4 containing a pathway-responsive promoter)
-
Control reporter plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
This compound (test compound)
-
Dual-Luciferase® Reporter Assay System (includes lysis buffer, Luciferase Assay Reagent II, and Stop & Glo® Reagent)
-
White, opaque 96-well plates
-
Luminometer
Step-by-Step Methodology:
-
Transfection:
-
Co-transfect the host cells with the experimental and control reporter plasmids using a suitable transfection reagent.
-
Plate the transfected cells into a white, opaque 96-well plate and allow them to recover for 24 hours.[17]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and appropriate pathway activators (e.g., a cytokine) or inhibitors.
-
Include vehicle controls (DMSO).
-
Incubate for an appropriate time for the pathway to respond (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells gently with PBS.
-
Add 20 µL of 1x Passive Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.[18]
-
-
Luminescence Measurement:
-
Program a luminometer with dual-injector capabilities.
-
Measurement 1 (Firefly Luciferase): Inject 100 µL of Luciferase Assay Reagent II (LAR II) into the first well and measure the luminescence (this is the experimental signal).
-
Measurement 2 (Renilla Luciferase): Immediately inject 100 µL of Stop & Glo® Reagent into the same well. This quenches the Firefly reaction and initiates the Renilla reaction. Measure the luminescence again (this is the internal control signal).
-
Repeat for all wells.
-
Data Analysis:
-
Calculate the Response Ratio: For each well, divide the Firefly luminescence reading by the Renilla luminescence reading.
-
Ratio = Firefly Luminescence / Renilla Luminescence
-
Rationale: This normalization corrects for variability in cell number and transfection efficiency, making the data more reliable.[16]
-
-
Calculate Fold Change or % Inhibition: Compare the normalized ratios of the treated wells to the vehicle control wells to determine the effect of the compound on pathway activity.
-
Plot the response against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
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Tipton, K. F., & Fowler, C. J. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 15(11), 20177–20228. Retrieved from [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. (2022). European Journal of Medicinal Chemistry, 235, 114285. Retrieved from [Link]
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Introduction: Unveiling the Potential of 2-Amino-6-propylpyrimidin-4-ol
An In-depth Guide to Cell-Based Studies with 2-Amino-6-propylpyrimidin-4-ol
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] Within this broad class, 2-aminopyrimidin-4-ol derivatives have emerged as a privileged structure, exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and enzyme inhibitory properties.[2] this compound, the subject of this guide, belongs to this promising family. While specific research on this particular analog is nascent, the extensive body of work on structurally related compounds provides a strong rationale for its investigation as a potential modulator of key cellular pathways.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the cellular effects of this compound. We will delve into its potential mechanisms of action, drawing parallels from closely related analogs, and provide detailed, field-proven protocols for a suite of cell-based assays to rigorously characterize its biological activity.
Predicted Biological Activities and Mechanistic Insights
Based on the established activities of similar 2-aminopyrimidine derivatives, this compound is hypothesized to engage with several critical signaling pathways. The propyl group at the 6-position may influence its lipophilicity and binding affinity to molecular targets.
Potential Therapeutic Applications:
-
Anticancer Activity: Many pyrimidine derivatives demonstrate potent antiproliferative effects against various cancer cell lines.[2][3] The mechanism often involves the inhibition of protein kinases crucial for cancer cell growth and survival.[4]
-
Anti-inflammatory Effects: Certain pyrimidine analogs can modulate inflammatory responses, for instance, by inhibiting the NF-κB signaling pathway.[5]
-
Adenosine Receptor Antagonism: The 2-aminopyrimidine core is a known scaffold for adenosine receptor ligands, suggesting a potential role in neurological or cardiovascular regulation.[6]
-
Antimicrobial Properties: Some derivatives have shown significant activity against various bacterial strains.[7]
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on evidence from related compounds that inhibit the FAK/PI3K/Akt pathway.[2]
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Essential Preliminary Considerations
Before initiating cell-based assays, it is crucial to determine the fundamental physicochemical properties of this compound.
Solubility and Stability
Rationale: The solubility and stability of a compound in cell culture media are paramount for accurate and reproducible results. Poor solubility can lead to precipitation and an inaccurate effective concentration, while instability can result in the degradation of the compound over the course of the experiment.[8]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Working Concentrations: Prepare a series of dilutions from the stock solution in your chosen cell culture medium (e.g., DMEM, RPMI-1640) to cover the desired experimental concentration range.
-
Solubility Assessment: Visually inspect the prepared media for any signs of precipitation. For a more quantitative assessment, incubate the solutions at 37°C for a period equivalent to your longest planned experiment, then centrifuge and measure the concentration of the compound in the supernatant using HPLC.
-
Stability Assessment: Analyze the concentration of this compound in the prepared media at different time points (e.g., 0, 24, 48, 72 hours) of incubation at 37°C using HPLC to determine its degradation rate.[9]
Application Note 1: Assessing Cytotoxicity and Antiproliferative Effects
A primary step in characterizing a novel compound is to evaluate its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[2][10]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in the appropriate growth medium.[3][11]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is advisable to perform a broad dose-response initially (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][10]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), A549 (Lung), HeLa (Cervical) |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Conc. | 0.1 - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Endpoint | Absorbance at 570 nm |
Application Note 2: Investigating Anti-inflammatory Potential via NF-κB Translocation
To explore the potential anti-inflammatory properties of this compound, a high-content imaging assay to monitor the nuclear translocation of NF-κB is highly informative.[5]
Principle of the NF-κB Translocation Assay
In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is degraded, allowing NF-κB to move into the nucleus and activate the transcription of inflammatory genes. This assay quantifies the nuclear translocation of NF-κB as a measure of its activation.[5]
Experimental Workflow
Caption: High-content NF-κB translocation assay workflow.
Detailed Protocol
-
Cell Culture and Seeding:
-
Use a suitable cell line, such as RAW 264.7 murine macrophages or HEK293 cells.[5]
-
Seed the cells into a 96- or 384-well clear-bottom imaging plate and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-4 hours.
-
Stimulate the cells with an appropriate concentration of a pro-inflammatory agent (e.g., 50 ng/mL LPS) for 20-30 minutes to induce NF-κB translocation.[5]
-
Include unstimulated and vehicle-stimulated controls.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with 3% BSA in PBS.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342).[5]
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the fluorescence intensity of the NF-κB antibody in both the nucleus and the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of translocation.
-
Conclusion and Future Directions
This guide provides a foundational framework for initiating cell-based investigations into the biological activities of this compound. The protocols detailed herein, for assessing cytotoxicity and anti-inflammatory potential, are robust and widely accepted methodologies. Based on the outcomes of these initial screens, further mechanistic studies can be pursued. For instance, if significant antiproliferative activity is observed, a kinase inhibition assay could be a logical next step to identify specific molecular targets.[4] Similarly, if the compound inhibits NF-κB translocation, downstream effects on the expression of inflammatory cytokines could be investigated using techniques like qPCR or ELISA.
The exploration of this compound and its derivatives holds considerable promise for the discovery of novel therapeutic agents. A systematic and rigorous approach to its characterization in cellular models is the critical first step in unlocking this potential.
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Investigating the Mechanism of Action of 2-Amino-6-propylpyrimidin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for investigating the mechanism of action of the novel compound 2-Amino-6-propylpyrimidin-4-ol. As a member of the diverse 2-aminopyrimidine class of heterocyclic compounds, it holds potential for a range of biological activities. This guide offers a structured approach to elucidating its molecular targets and cellular effects, moving from broad phenotypic screening to more defined mechanistic studies.
Introduction: The Therapeutic Potential of 2-Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic value. The 2-aminopyrimidine derivatives, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The specific substitutions on the pyrimidine ring are critical in defining the compound's pharmacological profile and mechanism of action.
Derivatives of 2-aminopyrimidine have been identified as potent inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs), polo-like kinase 4 (PLK4), dihydrofolate reductase (DHFR), and thymidylate synthase (TS).[3][4] Furthermore, they have been shown to act as antagonists for receptors like the histamine H4 receptor.[5][6][7] Given this landscape, this compound is a compelling candidate for investigation. The presence of the 2-amino group, the 4-ol (or its tautomeric 4-oxo form), and the 6-propyl group suggests potential interactions with various biological targets.
This guide will focus on a hypothesized mechanism of action centered on kinase inhibition and general cytotoxic effects , which are common among structurally related compounds. We will also outline protocols for assessing its antimicrobial activity .
Hypothesized Mechanisms of Action
Based on the activities of structurally similar 2-aminopyrimidine derivatives, we can propose several plausible mechanisms of action for this compound that warrant experimental investigation.
Inhibition of Protein Kinases
Many 2-aminopyrimidine derivatives are known to be potent inhibitors of protein kinases, which play crucial roles in cell signaling, proliferation, and survival. The core structure of this compound can potentially bind to the ATP-binding pocket of various kinases.
Hypothesized Signaling Pathway: Kinase Inhibition
Caption: Hypothesized kinase inhibition pathway.
General Cytotoxicity and Anticancer Activity
The antiproliferative effects of many pyrimidine derivatives suggest a potential for general cytotoxicity against cancer cells.[8] This could be a result of various mechanisms, including the induction of apoptosis, cell cycle arrest, or interference with DNA and protein synthesis.
Antimicrobial Activity
The pyrimidine core is also found in molecules with antibacterial and antifungal properties.[1] this compound may exert its antimicrobial effects by disrupting the bacterial cell wall or membrane, or by inhibiting essential enzymes.
Experimental Protocols
This section provides detailed protocols for the initial characterization of the biological activities of this compound.
General Cell Viability and Cytotoxicity Assay (MTT Assay)
This initial screening assay determines the concentration-dependent cytotoxic effect of the compound on various cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
Principle: The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare two-fold serial dilutions of the compound in broth in a 96-well microtiter plate.
-
Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in broth. Add 50 µL of the bacterial suspension to each well of the microtiter plate containing 50 µL of the serially diluted compound.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Also, include a standard antibiotic (e.g., ampicillin) as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
In Vitro Kinase Inhibition Assay
If the compound shows significant cytotoxicity, a direct investigation of its effect on kinase activity is warranted. This can be performed using commercially available kinase assay kits or by setting up a radiometric or fluorescence-based assay.
Principle: A generic in vitro kinase assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. Inhibition of the kinase results in a decreased signal.
Protocol (General Outline):
-
Reagents: Obtain the purified kinase of interest (e.g., CDK2/Cyclin E), a suitable substrate (e.g., a peptide substrate), and ATP.
-
Reaction Setup: In a microplate, combine the kinase, the substrate, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., using a phosphospecific antibody in an ELISA-based format, or measuring the consumption of ATP using a luminescent assay like Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 25.8 |
| HCT116 (Colon Cancer) | 18.5 |
| HEK293 (Normal Kidney) | > 100 |
Interpretation: The hypothetical data in Table 1 would suggest that this compound exhibits moderate and selective cytotoxicity against cancer cell lines compared to a non-cancerous cell line.
Table 2: Hypothetical Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Interpretation: The hypothetical MIC values in Table 2 would indicate that the compound has moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Concluding Remarks
The protocols outlined in this application note provide a robust starting point for elucidating the mechanism of action of this compound. The initial screening for cytotoxicity and antimicrobial activity will guide further, more specific mechanistic studies. If significant kinase inhibition is observed, subsequent investigations could involve profiling the compound against a panel of kinases to determine its selectivity and identifying the specific cellular pathways affected through techniques like Western blotting for key signaling proteins. The journey to understanding the full therapeutic potential of this novel compound begins with these foundational experimental approaches.
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- Bar-Yehuda, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLoS One, 11(6), e0156540.
- Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 124-134.
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- Al-Omary, F. A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(11), 1387.
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- Kaur, R., et al. (2022). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Chemistry & Biology Interface, 12(2), 108-125.
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Application Note: High-Throughput Screening of 2-Amino-6-propylpyrimidin-4-ol Libraries for Drug Discovery
Abstract
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly kinase inhibitors.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for libraries based on the 2-Amino-6-propylpyrimidin-4-ol scaffold. We present detailed protocols for both biochemical and cell-based assays, emphasizing the causality behind experimental choices, robust quality control, and a self-validating data analysis workflow to ensure the identification of high-quality, actionable hits.
The Strategic Imperative of HTS in Modern Drug Discovery
High-Throughput Screening (HTS) has revolutionized the initial stages of drug discovery by enabling the automated testing of hundreds of thousands to millions of compounds against a specific biological target.[4][5] This process relies on a suite of technologies including robotics, liquid handling devices, and sensitive detectors to conduct experiments in high-density microplate formats (e.g., 384- or 1536-well plates).[6] The primary goal of HTS is not merely to find active compounds, but to identify promising chemical starting points, or "hits," that can be optimized into lead compounds through medicinal chemistry.[7]
The success of an HTS campaign is critically dependent on the quality of three core components: the biological assay, the compound library, and the data analysis pipeline.[8] A robust assay must be sensitive, reproducible, and miniaturizable. The compound library should possess chemical diversity and drug-like properties.[7] Finally, a rigorous data analysis workflow is essential to distinguish true hits from the noise and artifacts inherent in large-scale screening.[9]
The this compound Scaffold: A Privileged Core for Kinase and Inflammatory Targets
The pyrimidine ring is a ubiquitous heterocycle found in a wide array of biologically active molecules.[10] Specifically, the 2-aminopyrimidine moiety is a well-established pharmacophore that has demonstrated significant potential in drug discovery.[11][12] Its structural features allow it to act as a versatile hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. This has led to the development of numerous drugs, including potent kinase inhibitors used in oncology.[3]
The this compound scaffold offers several advantages for library design:
-
Proven Bioactivity: The core structure is known to interact with a variety of enzyme classes.
-
Synthetic Tractability: The scaffold allows for straightforward chemical modification at multiple positions, enabling the creation of large and diverse libraries to explore structure-activity relationships (SAR).[13][14]
-
Drug-like Properties: Derivatives often possess favorable physicochemical properties, making them attractive starting points for lead optimization.[15]
Libraries based on this scaffold are particularly well-suited for screening against protein kinases and targets within inflammatory pathways.
HTS Campaign Workflow: From Assay Development to Hit Confirmation
A successful HTS campaign is a multi-step process that requires careful planning and rigorous execution.[16] Each stage builds upon the last, with quality control checkpoints ensuring that only the most promising data and compounds advance.
Figure 1: A generalized workflow for a high-throughput screening campaign.
3.1. Assay Quality Control: The Z'-Factor
Before committing to a full-scale screen, the quality and reliability of the assay must be statistically validated.[6] The Z'-factor (Z-prime) is the most common metric for this purpose.[17][18] It provides a measure of the separation between the positive and negative control signals relative to the signal variability.
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
An assay's performance is judged based on the resulting Z' value, as summarized in the table below.[18]
| Z'-Factor Value | Assay Classification | Interpretation for HTS |
| > 0.5 | Excellent | An ideal assay for HTS with a large signal window and low variability. |
| 0 to 0.5 | Acceptable | The assay may be workable but could benefit from optimization.[19] |
| < 0 | Unacceptable | The assay is not suitable for screening and requires significant redesign. |
Protocol 1: Biochemical HTS for Kinase Inhibition
This protocol describes a homogenous, luminescence-based assay to screen for inhibitors of a target protein kinase using the ADP-Glo™ Kinase Assay (Promega) format. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[20]
Principle of the Assay
The screening process involves two steps after the initial kinase reaction. First, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the ADP generated into ATP, which then drives a luciferase-luciferin reaction, producing a light signal directly proportional to the kinase activity.[20] Inhibitors will therefore result in a lower light signal.
Figure 2: Workflow for the ADP-Glo™ kinase inhibition assay.
Materials and Reagents
-
Compound Library: this compound library plates (10 mM in DMSO).
-
Assay Plates: 384-well, white, solid-bottom plates (e.g., Corning #3572).
-
Kinase: Purified target kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Reagents: ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101).
-
Buffer: Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control/vehicle).
-
Equipment: Automated liquid handler, plate shaker, luminescence-capable plate reader.
Step-by-Step HTS Protocol (384-Well Format)
Causality Note: All reagent additions should be performed with automated liquid handlers to ensure precision and minimize variability. The order of addition is critical to prevent premature reaction initiation.[21]
-
Compound Plating:
-
Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 50 nL of compound from the library stock plates to the destination assay plates.
-
Add 50 nL of DMSO to the negative control wells.
-
Add 50 nL of 100 µM Staurosporine to the positive control wells.
-
-
Enzyme Addition:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Dispense 5 µL of the 2X kinase solution into each well.
-
Centrifuge the plates at 1,000 rpm for 1 minute.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to the kinase before the reaction is initiated.
-
-
Reaction Initiation:
-
Prepare a 2X ATP/Substrate solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors.
-
Dispense 5 µL of the 2X ATP/Substrate solution to all wells to start the reaction.
-
Centrifuge the plates at 1,000 rpm for 1 minute, then mix on a plate shaker.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Dispense 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Dispense 20 µL of Kinase Detection Reagent to all wells.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence signal on a compatible plate reader (e.g., EnVision, PHERAstar).
-
Data Analysis
-
Normalization: Calculate the percent inhibition for each well based on the plate controls.[22]
-
Percent Inhibition = 100 * (1 - (Signal_Sample - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
-
Hit Selection: Identify primary hits as compounds exhibiting an inhibition value greater than 3 standard deviations from the mean of the sample population or a predefined threshold (e.g., >50% inhibition).[6]
Protocol 2: Cell-Based HTS for Anti-Inflammatory Activity
This protocol outlines a cell-based assay to screen for compounds that inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in a macrophage-like cell line stimulated with lipopolysaccharide (LPS).[23]
Principle of the Assay
LPS activates Toll-like receptor 4 (TLR4) on macrophages, triggering a signaling cascade that results in the transcription and secretion of TNF-α. This assay measures the amount of secreted TNF-α in the cell culture supernatant using a homogenous assay format like HTRF® (Homogeneous Time-Resolved Fluorescence). Compounds that inhibit this pathway will reduce the amount of TNF-α produced. A cytotoxicity counter-screen is mandatory to eliminate compounds that reduce TNF-α production simply by killing the cells.[24]
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line (ATCC® TIB-71™).
-
Compound Library: this compound library plates.
-
Assay Plates: 384-well, clear-bottom, tissue-culture treated plates.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Detection Reagents: TNF-α HTRF kit (e.g., Cisbio).
-
Controls: Dexamethasone (positive control inhibitor), DMSO (negative control/vehicle).
-
Equipment: Cell incubator, automated liquid handler, HTRF-capable plate reader.
Step-by-Step HTS Protocol (384-Well Format)
-
Cell Seeding:
-
Harvest RAW 264.7 cells and adjust the density to 2 x 10⁵ cells/mL in culture medium.
-
Dispense 25 µL of the cell suspension (5,000 cells) into each well of the assay plates.
-
Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Transfer 50 nL of compounds and controls to the assay plates.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
Prepare a 6X LPS solution (final concentration 100 ng/mL) in culture medium.
-
Add 5 µL of the LPS solution to all wells except for the unstimulated controls.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Detection of TNF-α:
-
Following the manufacturer's protocol, prepare the HTRF detection reagents (Europium cryptate-labeled anti-TNF-α and d2-labeled anti-TNF-α antibodies).
-
Transfer 5 µL of supernatant from the cell plate to a new 384-well white assay plate.
-
Add 5 µL of the HTRF antibody mix to each well.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the HTRF signal (emission at 665 nm and 620 nm) on a compatible plate reader.
-
Data Analysis
-
Ratio Calculation: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalization: Calculate percent inhibition relative to stimulated (negative) and unstimulated (positive) controls.
-
Hit Triage: Exclude any hits that show significant cytotoxicity in a parallel counter-screen (e.g., using CellTiter-Glo®). Confirmed, non-toxic hits are then advanced to dose-response studies.
Hit Progression and Downstream Analysis
Compounds identified as "hits" in the primary screen are just the beginning of the discovery process.[7]
-
Hit Confirmation: Hits are re-tested under the same assay conditions to confirm their activity and rule out experimental error.[16]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point titration) to determine their potency (IC₅₀).
-
Preliminary SAR: Data from the screen and dose-response experiments are analyzed to identify preliminary structure-activity relationships (SAR). This analysis helps guide the selection of scaffolds for hit-to-lead medicinal chemistry efforts.[16]
This rigorous, multi-stage process ensures that resources are focused on the most promising chemical matter, maximizing the potential for successful drug development.
References
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Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]
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Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580–588. [Link]
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Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature chemical biology, 3(8), 438–441. [Link]
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Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]
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Wikipedia. (2023, December 12). High-throughput screening. Retrieved from [Link]
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An, Y., & Zhang, H. (2012). Assay Development for Protein Kinase Enzymes. Methods in molecular biology (Clifton, N.J.), 922, 23–40. [Link]
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Sygnature Discovery. (n.d.). Hit Discovery. Retrieved from [Link]
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Gil-Redondo, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Essays in biochemistry, 64(2), 279–296. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
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Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS medicinal chemistry letters, 14(8), 1146–1152. [Link]
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Wikipedia. (2023, November 29). Z-factor. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules (Basel, Switzerland), 25(23), 5733. [Link]
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BioTechnologia. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(1), 89-94. [Link]
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Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
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BMG LABTECH. (2024, January 27). The Z prime value (Z´). Retrieved from [Link]
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Gorska, E. (2014, April 8). Data analysis approaches in high throughput screening. SlideShare. [Link]
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Drag, M., & Salvesen, G. S. (2010). A common method of normalization of HTS data. Nature chemical biology, 6(3), 165–166. [Link]
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BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
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Iaroshenko, V. O., et al. (2011). Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. Chemistry of Heterocyclic Compounds, 47, 523-546. [Link]
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Aher, S. N., et al. (2024). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia, 21(2). [Link]
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Atasever, B., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic chemistry, 97, 103681. [Link]
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Visikol Inc. (2024, January 10). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. RSC advances, 12(1), 1-28. [Link]
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Sui, Y. (2020). Z' Does Not Need to Be > 0.5. SLAS discovery : advancing life sciences R & D, 25(8), 846–853. [Link]
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Zhang, X. D. (2011). A pair of new statistical parameters for quality control of high-throughput screening assays. Genomics, 98(1), 71-80. [Link]
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An, F., & Xie, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Current pharmaceutical design, 18(26), 3979-3987. [Link]
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Application Notes and Protocols for Investigating 2-Amino-6-propylpyrimidin-4-ol in Plant Growth Studies
Introduction: The Rationale for Investigating 2-Amino-6-propylpyrimidin-4-ol as a Plant Growth Regulator
Pyrimidine derivatives represent a versatile class of heterocyclic compounds that are fundamental to numerous biological processes. In living organisms, they are core components of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes.[1][2] Beyond these foundational roles, the scientific community has increasingly recognized the potential of synthetic pyrimidine analogs in agriculture as herbicides, insecticides, and, most pertinent to this guide, as plant growth regulators.[3]
Studies have demonstrated that certain pyrimidine derivatives can exhibit phytohormone-like activities, mimicking the effects of auxins and cytokinins, which are crucial for regulating plant growth and development.[1][3] For instance, research on various pyrimidine derivatives has shown positive effects on the growth and development of both shoot and root systems in wheat and barley at concentrations as low as 10⁻⁷ M.[4][5][6] Specifically, derivatives of 2-amino-pyrimidin-4-ol have shown a pronounced stimulating action on plant growth, suggesting a promising area of research.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of This compound in plant growth studies. While direct studies on the 6-propyl variant are emerging, the protocols outlined here are based on established methodologies for analogous pyrimidine compounds and provide a robust framework for its characterization as a novel plant growth regulator. We will detail the preparation of the compound, experimental design for dose-response studies using the model organism Arabidopsis thaliana, and methods for quantifying its effects on key growth parameters.
The central hypothesis is that this compound, due to its structural similarity to biologically active pyrimidine derivatives, will influence plant growth and development. The following protocols are designed to rigorously test this hypothesis and elucidate the compound's potential as a tool for agricultural applications or as a probe for understanding plant signaling pathways.
I. Foundational Knowledge: Mechanism and Analogs
While the precise mechanism of action for this compound in plants is yet to be elucidated, it is hypothesized to function similarly to other pyrimidine-based growth regulators. These compounds may interact with plant hormone signaling pathways, such as those of auxins or cytokinins, or modulate the activity of key enzymes involved in their biosynthesis and metabolism.[3] It is also possible that it influences the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA production, though some pyrimidine analogs act as inhibitors of this pathway, leading to herbicidal effects.[8] Therefore, a dose-response analysis is critical to distinguish between growth-promoting and potential inhibitory effects at higher concentrations.
II. Experimental Workflow and Design
A logical workflow is essential for the systematic evaluation of this compound. The following diagram illustrates the key phases of the experimental process, from preparation to data analysis.
Caption: Experimental workflow for assessing the effect of this compound on plant growth.
III. Detailed Protocols
A. Preparation of this compound Stock Solution
Rationale: A concentrated, sterile stock solution is necessary to prepare various treatment concentrations accurately and to avoid contamination of the growth media. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for biological assays. A preliminary solubility test is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Weigh out a precise amount of this compound (e.g., 10 mg).
-
Dissolve the powder in a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
B. Plant Growth Assay using Arabidopsis thaliana
Rationale: Arabidopsis thaliana is a model organism in plant biology due to its small size, short life cycle, and well-understood genetics. This protocol utilizes a sterile in vitro system to minimize environmental variability and allow for precise application of the test compound.[9]
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose
-
Phytoagar
-
Petri dishes (100 mm)
-
70% (v/v) Ethanol
-
10% (v/v) Bleach solution with 0.1% Triton X-100
-
Sterile deionized water
-
Micropore tape
-
Growth chamber or cabinet with controlled light and temperature
Protocol:
-
Media Preparation:
-
Prepare 1X MS medium containing 1% (w/v) sucrose.
-
Adjust the pH to 5.7 with 1M KOH.
-
Add 0.8% (w/v) phytoagar and autoclave.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the appropriate volume of this compound stock solution (and a DMSO-only control) to achieve the desired final concentrations. Swirl to mix.
-
Pour the medium into sterile Petri dishes and allow them to solidify in a laminar flow hood.
-
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 1 minute.
-
Remove the ethanol and add 1 mL of 10% bleach solution. Incubate for 10 minutes, inverting the tube periodically.
-
Carefully remove the bleach solution and wash the seeds 3-5 times with sterile deionized water.
-
-
Plating and Stratification:
-
Resuspend the sterilized seeds in a small amount of sterile water.
-
Using a pipette, carefully place individual seeds onto the surface of the prepared agar plates.
-
Seal the plates with micropore tape.
-
For stratification, wrap the plates in aluminum foil and store them at 4°C for 2-3 days to synchronize germination.[10]
-
-
Growth Conditions:
-
Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark cycle at 22-24°C.[9]
-
Place the plates vertically to encourage root growth along the agar surface.
-
C. Data Collection and Analysis
Rationale: Quantitative measurements are crucial for determining the effect of the compound on plant growth. Digital imaging and analysis software provide a non-destructive and accurate method for these measurements.
Protocol:
-
Image Acquisition:
-
After a set period of growth (e.g., 7-10 days post-germination), photograph the plates using a high-resolution scanner or a camera mounted on a copy stand.
-
-
Growth Parameter Measurement:
-
Using image analysis software (e.g., ImageJ), measure the following parameters for each seedling:
-
Primary root length
-
Shoot fresh weight (by carefully removing seedlings and weighing them on an analytical balance)
-
Number of lateral roots
-
-
-
Statistical Analysis:
-
For each concentration of this compound, calculate the mean and standard deviation for each growth parameter.
-
Perform statistical tests (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if there are significant differences between the treatment groups and the control.
-
IV. Expected Results and Data Presentation
The results of this study will indicate whether this compound has a statistically significant effect on the growth of Arabidopsis thaliana. The data should be summarized in a clear and concise format, such as the table below.
| Treatment Concentration | Mean Primary Root Length (mm) ± SD | Mean Shoot Fresh Weight (mg) ± SD | Mean Lateral Root Number ± SD |
| Control (0.1% DMSO) | |||
| 10⁻⁹ M | |||
| 10⁻⁸ M | |||
| 10⁻⁷ M | |||
| 10⁻⁶ M | |||
| 10⁻⁵ M |
A dose-response curve can then be plotted to visualize the relationship between the concentration of the compound and the observed growth effects.
V. Signaling Pathway Hypothesis
Based on the observed phenotype (e.g., increased root growth, enhanced shoot biomass), a hypothetical signaling pathway can be proposed. For instance, if this compound promotes root development, it may be interacting with the auxin signaling pathway.
Caption: Hypothetical signaling pathway for this compound's effect on plant growth.
VI. Troubleshooting and Considerations
-
Solubility Issues: If this compound does not fully dissolve in DMSO, gentle warming may be required. Ensure the final DMSO concentration in the media is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Contamination: Strict aseptic techniques are essential during media preparation and seed plating to prevent microbial growth.
-
High Variability: Ensure uniform environmental conditions for all plates. A sufficient number of biological replicates (at least three plates per treatment) and technical replicates (multiple seedlings per plate) should be used to ensure statistical power.
VII. Conclusion
These application notes and protocols provide a robust framework for the initial characterization of this compound as a potential plant growth regulator. By following these methodologies, researchers can obtain reliable and reproducible data to assess its efficacy and dose-dependent effects. The insights gained from these studies will be valuable for both fundamental plant science and the development of new agrochemicals.
References
-
Tsygankova, V. A., Andrusevich, Y. V., & Shtompel, O. I. (2022). Pyrimidine Derivatives As Analogues Of Plant Hormones For Intensification Of Wheat Growth During The Vegetation Period. JOURNAL OF ADVANCES IN BIOLOGY. [Link]
-
Semantic Scholar. (n.d.). Pyrimidine Derivatives As Analogues Of Plant Hormones For Intensification Of Wheat Growth During The Vegetation Period. Retrieved from [Link]
-
Sparks, T. C., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences. [Link]
-
Tsygankova, V. A., et al. (2025). Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase. Auctores. [Link]
-
Walley, J. W., & Dehesh, K. (2015). A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings. Journal of Visualized Experiments. [Link]
-
Tsygankova, V. A., et al. (2025). Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period. Auctores. [Link]
-
MDPI. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [Link]
-
Bio-protocol. (2025). High-Throughput Screening Identification of Chemical Compounds That Affect Cold-Regulated Gene Expression in Arabidopsis thaliana Using an Excised Single Leaf. Bio-protocol. [Link]
-
Key, J. L. (1966). Effect of Purine and Pyrimidine Analogues on Growth and RNA Metabolism in the Soybean Hypocotyl-the Selective Action of 5-Fluorouracil. Plant Physiology. [Link]
-
SpringerLink. (n.d.). Plant Chemical Genomics: Methods and Protocols. Retrieved from [Link]
-
Frontiers. (n.d.). Testing plant growth promoting microorganisms in the field - a proposal for standards. Retrieved from [Link]
-
BMC Plant Biology. (n.d.). Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana. Retrieved from [Link]
-
ResearchGate. (2025). Arabidopsis thaliana for testing the phytotoxicity of volatile organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of pyrimidine analogues. Retrieved from [Link]
-
PubMed. (2004). Regulation of Pyrimidine Metabolism in Plants. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
-
ASM Journals. (n.d.). A Framework for the Selection of Plant Growth-Promoting Rhizobacteria Based on Bacterial Competence Mechanisms. Retrieved from [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase | Auctores [auctoresonline.org]
- 4. Pyrimidine Derivatives As Analogues Of Plant Hormones For Intensification Of Wheat Growth During The Vegetation Period | JOURNAL OF ADVANCES IN BIOLOGY [rajpub.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period | Auctores [auctoresonline.org]
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- 9. A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Nitric oxide inhibition assays with 2-Amino-6-propylpyrimidin-4-ol
A High-Throughput Assay for Screening Nitric Oxide Synthase Inhibitors: Characterizing 2-Amino-6-propylpyrimidin-4-ol in a Cellular Model of Inflammation
Abstract
Nitric oxide (NO) is a pleiotropic signaling molecule with critical roles in both physiological homeostasis and pathological inflammation. The inducible nitric oxide synthase (iNOS) isoform is a key enzymatic source of high-output NO during inflammatory responses, making it a prime therapeutic target for a range of disorders. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to screen and characterize potential iNOS inhibitors. We focus on this compound as an exemplary compound from the aminopyrimidine class, which shares structural similarities with known arginine-based NOS inhibitors.[1][2][3] The core of this document is a detailed, self-validating protocol for an in vitro NO inhibition assay using the murine macrophage cell line RAW 264.7, coupled with the robust and widely adopted Griess colorimetric assay for NO quantification.[4][5][6]
Scientific Background & Principles
The Central Role of iNOS in Inflammatory Signaling
In mammalian biology, nitric oxide is synthesized by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[7] While nNOS and eNOS are constitutively expressed and produce low, transient levels of NO for signaling, iNOS is transcriptionally regulated and, once expressed, produces large, sustained amounts of NO.[7][8]
In immune cells such as macrophages, the expression of iNOS is potently triggered by pro-inflammatory stimuli, most notably bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ).[8][9][10] LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) signaling cascade. This activation leads to the downstream phosphorylation of IκBα and the subsequent translocation of the nuclear factor-kappa B (NF-κB) transcription factor into the nucleus.[8][10] NF-κB then binds to the promoter region of the Nos2 gene, driving the transcription and translation of the iNOS enzyme. This pathway is a cornerstone of the innate immune response.
Mechanism of Inhibition by Arginine Analogs
The natural substrate for all NOS isoforms is the amino acid L-arginine.[1] Consequently, a major strategy in designing NOS inhibitors has been the development of L-arginine analogs that can act as competitive antagonists at the enzyme's active site.[1][11][12] this compound belongs to the aminopyrimidine class of compounds, which can mimic the guanidinium group of L-arginine, a critical feature for binding to the NOS active site. By occupying this site, these inhibitors prevent the binding and subsequent oxidation of L-arginine, thereby blocking the production of NO. The selectivity of these inhibitors for iNOS over eNOS and nNOS is a critical parameter in drug development to minimize off-target effects.[7][13]
Principle of Nitric Oxide Detection: The Griess Assay
Due to its high reactivity and short half-life, direct measurement of NO in biological samples is challenging.[5] A well-established and reliable indirect method is to quantify its stable breakdown products, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess reaction is a simple, colorimetric assay that specifically detects nitrite.[4][5][6] The assay involves a two-step diazotization reaction:
-
Diazotization: Under acidic conditions, sulfanilamide reacts with nitrite to form a transient diazonium salt.
-
Coupling: This diazonium salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, intensely colored azo compound.
The resulting magenta-colored product has a maximum absorbance at approximately 540-570 nm. The intensity of the color is directly proportional to the nitrite concentration in the sample, which serves as a surrogate marker for NO production.[5][6]
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format, suitable for high-throughput screening of potential inhibitors.
Required Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line (e.g., ATCC® TIB-71™).
-
Test Compound: this compound.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM), high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Griess Reagent System:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Note: These can be purchased as a kit or prepared individually. Store protected from light at 4°C.[5]
-
-
Nitrite Standard: Sodium Nitrite (NaNO₂).
-
Reagents for Solutions: DMSO (cell culture grade), sterile PBS (phosphate-buffered saline), deionized water.
-
Equipment & Consumables: 96-well flat-bottom cell culture plates, multichannel pipettes, sterile pipette tips, microplate reader capable of measuring absorbance at 540 nm, humidified incubator (37°C, 5% CO₂), biosafety cabinet.
Preparation of Solutions
-
Nitrite Standard Stock (1 M): Dissolve 69 mg of NaNO₂ in 1 mL of deionized water.
-
Nitrite Working Standard (100 µM): Prepare a fresh serial dilution from the stock solution in cell culture medium to create standards ranging from 100 µM down to ~1.5 µM. This will be used to generate the standard curve.
-
LPS Stock (1 mg/mL): Reconstitute LPS in sterile PBS. Aliquot and store at -20°C.
-
Inhibitor Stock (e.g., 50 mM): Dissolve this compound in DMSO. The exact concentration depends on its solubility. Store at -20°C. Causality Check: DMSO is used as it can dissolve a wide range of organic compounds. However, its final concentration in the culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity.
Experimental Workflow
Detailed Assay Procedure
-
Cell Seeding:
-
Culture RAW 264.7 cells according to standard protocols.
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[14]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment (Inhibitor Pre-incubation):
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock.
-
Carefully remove the old medium from the cells.
-
Add 100 µL of medium containing the desired concentrations of the inhibitor to the appropriate wells.
-
Self-Validation: Include a "Vehicle Control" well that receives medium with the same final concentration of DMSO as the highest inhibitor concentration.
-
Incubate for 1-2 hours. This pre-incubation allows the inhibitor to enter the cells before the inflammatory stimulus is applied.
-
-
LPS Stimulation:
-
Prepare an LPS working solution in culture medium at a concentration that will yield a final concentration of 1 µg/mL when added to the wells.
-
Add the appropriate volume of the LPS working solution to all wells except the "Negative Control" (unstimulated) wells.
-
Self-Validation: The "LPS Control" (or "Positive Control") wells should contain cells treated with vehicle and stimulated with LPS. This represents 100% NO production. The "Negative Control" wells contain cells with vehicle only and no LPS, establishing the basal NO level.
-
-
Griess Assay:
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.
-
Prepare the nitrite standards in the same new plate by adding 50 µL of each standard concentration (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0 µM). The 0 µM standard (culture medium only) serves as the blank.
-
Add 50 µL of Griess Reagent Component A (sulfanilamide solution) to all wells (standards and samples).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B (NED solution) to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader within 30 minutes.
-
Data Analysis and Presentation
-
Standard Curve: Plot the absorbance values (Y-axis) of the nitrite standards against their known concentrations in µM (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99 for a valid curve).
-
Calculate Nitrite Concentration: Use the linear regression equation to calculate the nitrite concentration of each unknown sample from its absorbance value.
-
Nitrite Concentration (µM) = (Absorbance_sample - y_intercept) / slope
-
-
Calculate Percent Inhibition: Determine the percentage of NO production inhibited by your compound at each concentration.
-
% Inhibition = [1 - (NO_inhibitor - NO_negative_control) / (NO_LPS_control - NO_negative_control)] * 100
-
-
Determine IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor required to reduce the NO production by 50%. Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis) and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Data Presentation Table
Summarize the results in a clear, structured table.
| Inhibitor Conc. (µM) | Log [Inhibitor] | Avg. Absorbance (540 nm) | Calculated [Nitrite] (µM) | % Inhibition |
| 0 (Vehicle + LPS) | N/A | 0.850 | 62.5 | 0% |
| 1 | 0 | 0.765 | 56.1 | 10.2% |
| 5 | 0.70 | 0.610 | 44.5 | 28.8% |
| 10 | 1.0 | 0.495 | 36.0 | 42.4% |
| 25 | 1.40 | 0.280 | 20.0 | 68.0% |
| 50 | 1.70 | 0.150 | 10.5 | 83.2% |
| 100 | 2.0 | 0.100 | 7.0 | 88.8% |
| 0 (Vehicle only) | N/A | 0.080 | 5.5 | N/A |
| IC₅₀ (µM) | ~15.5 µM |
Note: Data shown are for illustrative purposes only.
Trustworthiness: A Self-Validating System
To ensure the integrity of your results, the following controls are essential:
-
Cell Viability Assay: Always perform a parallel cytotoxicity assay (e.g., MTT, PrestoBlue™) with the same inhibitor concentrations.[16] A decrease in nitrite could be due to cell death rather than specific iNOS inhibition. True inhibition should occur at non-toxic concentrations of the compound.
-
Inhibitor Interference Control: Test if this compound interferes with the Griess reaction itself. Add the highest concentration of the compound to a known concentration of nitrite standard (e.g., 50 µM) in cell-free medium and perform the Griess assay. The absorbance should not be significantly different from the standard alone.
-
Positive Inhibitor Control: Use a known, well-characterized NOS inhibitor (e.g., L-NAME) as a positive control to validate that the assay system is responsive to inhibition.
Conclusion
The described cell-based assay provides a robust, reproducible, and scalable method for evaluating the inhibitory potential of compounds like this compound on inducible nitric oxide production. By integrating proper controls and a thorough understanding of the underlying biological principles, researchers can confidently screen compound libraries, determine dose-response relationships, and identify lead candidates for the development of novel anti-inflammatory therapeutics.
References
- Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds. (2022). Brain, Behavior, and Immunity, 103, 145-153.
- Griess Reagent System.
- Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. (2015).
-
Conformationally-restricted arginine analogues as alternative substrates and inhibitors of nitric oxide synthases. (2000). Journal of Medicinal Chemistry, 43(19), 3571-8. [Link]
-
Dipeptides containing L-arginine analogs: new isozyme-selective inhibitors of nitric oxide synthase. (1998). Bioorganic & Medicinal Chemistry Letters, 8(1), 31-6. [Link]
-
L-arginine analogs as alternate substrates for nitric oxide synthase. (2005). Bioorganic & Medicinal Chemistry Letters, 15(17), 3848-51. [Link]
-
Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. (2021). International Journal of Molecular Sciences, 22(9), 4758. [Link]
- Quantifying Nitric Oxide Production with the Griess Reaction. BenchChem.
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2012). NCL Method PCC-11. National Cancer Institute. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2016). Journal of Visualized Experiments, (118), 54872. [Link]
- Nitric Oxide Assay (NO).
-
Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (2005). FEMS Immunology & Medical Microbiology, 43(3), 367-73. [Link]
-
RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2013). Journal of Parenteral and Enteral Nutrition, 37(5), 637-44. [Link]
-
Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Journal of Inflammation Research, 12, 233-244. [Link]
-
Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. (2015). Journal of Medicinal Chemistry, 58(4), 1606-29. [Link]
-
Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. (2016). Journal of Medicinal Chemistry, 59(10), 4887-99. [Link]
-
Progress in the development of selective nitric oxide synthase (NOS) inhibitors. (2001). Current Pharmaceutical Design, 7(10), 919-42. [Link]
Sources
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptides containing L-arginine analogs: new isozyme-selective inhibitors of nitric oxide synthase [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Griess Reagent System [promega.jp]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Progress in the development of selective nitric oxide synthase (NOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformationally-restricted arginine analogues as alternative substrates and inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-arginine analogs as alternate substrates for nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
Application Notes and Protocols for the In vivo Formulation of 2-Amino-6-propylpyrimidin-4-ol
Introduction
2-Amino-6-propylpyrimidin-4-ol is a pyrimidine derivative with potential therapeutic applications being explored in various preclinical models. Pyrimidine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] The successful in vivo evaluation of this compound is critically dependent on the development of a stable and bioavailable formulation that ensures consistent and reproducible exposure in animal studies.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo studies. It addresses the challenges commonly associated with pyrimidine-based compounds, which often exhibit poor aqueous solubility, and outlines a systematic approach to formulation development, from initial physicochemical characterization to the preparation of various dosage forms suitable for preclinical administration. The protocols described herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure scientific integrity.
Physicochemical Characterization: The Foundation of Formulation
A thorough understanding of the physicochemical properties of this compound is the first and most critical step in developing a suitable formulation.[4] These properties will dictate the choice of excipients and the overall formulation strategy. While specific experimental data for this molecule is not widely published, a systematic characterization should be performed.
Key Physicochemical Parameters to Determine:
| Parameter | Experimental Method(s) | Importance in Formulation Development |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) | Determines the intrinsic solubility and the influence of pH on solubility, which is crucial for oral and parenteral formulations. |
| pKa | Potentiometric titration, UV-spectrophotometry, or capillary electrophoresis | Identifies ionizable groups and their dissociation constants, guiding the use of pH modification and salt formation to enhance solubility.[5] |
| LogP/LogD | Shake-flask method (octanol/water), HPLC | Indicates the lipophilicity of the compound, which influences its absorption, distribution, and the choice between aqueous or lipid-based formulations. |
| Melting Point | Differential Scanning Calorimetry (DSC), Melting Point Apparatus | Provides information on the compound's purity and solid-state energy, which can affect its dissolution rate. |
| Solid-State Properties | X-ray Powder Diffraction (XRPD), Polarized Light Microscopy | Determines if the compound is crystalline or amorphous and if multiple polymorphic forms exist, which can impact solubility and stability. |
| Chemical Stability | HPLC-based stability-indicating method under various stress conditions (e.g., acid, base, light, temperature) | Assesses the degradation pathways of the compound, informing the selection of appropriate storage conditions and compatible excipients. |
Formulation Strategies for Poorly Soluble Compounds
Given that many pyrimidine derivatives exhibit poor water solubility, it is prudent to consider formulation strategies designed to enhance bioavailability.[6][7][8][9] The choice of strategy will depend on the physicochemical properties determined in the initial characterization, the intended route of administration, and the required dose.
Workflow for Formulation Strategy Selection:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-6-propylpyrimidin-4-ol
Welcome to the technical support center for the synthesis of 2-Amino-6-propylpyrimidin-4-ol (CAS 6969-85-3). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyrimidine derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and obtain a high-purity product.
Overview of the Synthesis
The most common and efficient method for synthesizing this compound is the cyclocondensation reaction between ethyl 3-oxohexanoate and a guanidine salt in the presence of a base.[1][2][3] This reaction, a variation of the classical pyrimidine synthesis, is widely used for its reliability and the accessibility of its starting materials.
The overall reaction is as follows:
While the reaction appears straightforward, achieving a high yield of pure product can be challenging due to potential side reactions and suboptimal reaction conditions. This guide will address these challenges in detail.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
Ethyl 3-oxohexanoate: This β-ketoester can undergo self-condensation or hydrolysis. Ensure you are using a high-purity grade (>95%).[4][5] If the purity is questionable, consider purification by vacuum distillation.
-
Guanidine: Guanidine free base is hygroscopic and can absorb atmospheric CO2.[1] It is often generated in situ from a stable salt like guanidine hydrochloride or guanidine carbonate by using a strong base like sodium ethoxide or sodium methoxide.[2][3] Ensure your guanidine salt is dry and the base is freshly prepared.
-
-
Reaction Conditions:
-
Base: The choice and stoichiometry of the base are critical. Sodium ethoxide in ethanol is a common and effective choice.[2] Using a stoichiometric amount of a strong base is necessary to deprotonate the guanidine and catalyze the reaction. Insufficient base can lead to incomplete reaction.
-
Solvent: Anhydrous ethanol is the preferred solvent as it readily dissolves the reactants and the sodium salt of the product.[1] The presence of water can lead to hydrolysis of the ester and other intermediates.
-
Temperature and Reaction Time: The reaction typically requires heating under reflux.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating time will result in incomplete conversion, while prolonged heating can lead to the formation of degradation products.
-
-
Work-up Procedure:
-
The product is often isolated by acidification of the reaction mixture after cooling.[2] The choice of acid and the final pH can significantly impact the yield and purity of the precipitated product. Acetic acid is a good choice for neutralization.
-
Q2: I'm observing a significant amount of a yellow, gooey byproduct that is difficult to separate from my desired product. What could it be and how can I prevent its formation?
A2: The formation of a yellow, often resinous, byproduct is a common issue in pyrimidine synthesis. The most likely culprits are:
-
Self-condensation of Ethyl 3-oxohexanoate: Under basic conditions, β-ketoesters can undergo self-condensation reactions, leading to polymeric materials.
-
Prevention:
-
Controlled Addition: Add the ethyl 3-oxohexanoate slowly to the reaction mixture containing the guanidine and base. This maintains a low concentration of the β-ketoester at any given time, minimizing self-condensation.
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate side reactions.
-
-
-
Knoevenagel Condensation: While less common in this specific synthesis, a Knoevenagel-type condensation can occur, leading to undesired byproducts.[6]
-
Prevention: Optimizing the stoichiometry and reaction conditions as described for improving yield will also help to suppress this side reaction.
-
Q3: My final product seems to be contaminated with unreacted starting materials. How can I improve the purification process?
A3: Effective purification is key to obtaining high-purity this compound.
-
Recrystallization: This is the most effective method for purifying the crude product.
-
Solvent Selection: A suitable solvent system for recrystallization should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol-water mixtures are often a good starting point. Experiment with different solvent ratios to find the optimal conditions.
-
-
Washing: After filtration, wash the crystalline product thoroughly with cold solvent to remove any residual impurities.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed. A solvent system of dichloromethane/methanol or ethyl acetate/hexane can be effective.
Frequently Asked Questions (FAQs)
-
What is the role of the base in this reaction? The base serves two primary functions: 1) It deprotonates the guanidinium salt to generate the free guanidine base, which is the active nucleophile. 2) It catalyzes the cyclization and dehydration steps of the reaction mechanism.
-
Can I use a different guanidine salt? Yes, guanidine hydrochloride, guanidine carbonate, or guanidine nitrate can be used. However, you will need to adjust the stoichiometry of the base accordingly to neutralize the salt and generate the free base.
-
How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting materials from the product. The product, being more polar, will have a lower Rf value than the starting ester.
-
What are the expected spectral characteristics of this compound? While a specific published spectrum for this exact compound is not readily available, based on analogous structures like 2-amino-6-methylpyrimidin-4-ol, you can expect the following:
-
¹H NMR (in DMSO-d₆): Signals for the propyl group (a triplet around 0.9 ppm, a sextet around 1.5 ppm, and a triplet around 2.3 ppm), a singlet for the C5-H of the pyrimidine ring (around 5.5-6.0 ppm), and broad signals for the amino and hydroxyl protons.
-
¹³C NMR (in DMSO-d₆): Resonances for the propyl carbons, and characteristic signals for the pyrimidine ring carbons (typically in the range of 100-170 ppm).
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (C₇H₁₁N₃O, MW: 153.18 g/mol ).
-
Experimental Protocol: A Validated Approach
This protocol is based on established procedures for the synthesis of similar 2-aminopyrimidin-4-ols and is designed to provide a high yield of the desired product.[1][2][3]
Materials:
-
Guanidine hydrochloride (or carbonate)
-
Sodium metal (or sodium ethoxide)
-
Anhydrous ethanol
-
Ethyl 3-oxohexanoate
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Guanidine Free Base Generation: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.05 eq). Stir the mixture at room temperature for 30 minutes. A precipitate of sodium chloride will form.
-
Reaction Setup: To the stirred suspension, slowly add ethyl 3-oxohexanoate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add water to dissolve the precipitated sodium salt of the product.
-
Precipitation: Acidify the aqueous solution with glacial acetic acid to a pH of approximately 6-7. The product will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and then with a small amount of cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
Table 1: Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Guanidine Source | Guanidine Hydrochloride | Stable and commercially available. |
| Base | Sodium Ethoxide (freshly prepared) | Strong base to generate free guanidine and catalyze the reaction. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and intermediates. |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours (TLC monitored) | Ensures complete conversion without significant degradation. |
| Work-up pH | 6-7 | Optimal for precipitation of the final product. |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key steps in the formation of this compound.
Caption: Key steps in the synthesis of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low yield issues.
Caption: A systematic approach to troubleshooting low reaction yields.
References
- Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(10), 785-791.
-
Karuppasamy, P., et al. (2018). 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. Scribd. [Link]
- Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 856-873.
- Perina, D., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(11), 18846-18869.
- de Assunção, L. R., Marinho, E. R., & Proença, M. F. J. R. P. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
-
de Assunção, L. R., Marinho, E. R., & Proença, M. F. J. R. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC. [Link]
- Google Patents. (2013). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]
- Kos, M., et al. (2008). Reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)
- Google Patents. (1976). Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.
- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949.
-
Sciencemadness Wiki. (2025). Guanidine. [Link]
- Walle, M. R. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
-
Organic Chemistry Portal. Synthesis of guanidines. [Link]
- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949.
- ResearchGate. (2025). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium.
- Google Patents. (2010). Method for producing 2-amino-4-(halogenalkyl)
- MDPI. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]
- Ozturk, Y., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 97, 103681.
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Overcoming Solubility Challenges with 2-Amino-6-propylpyrimidin-4-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Amino-6-propylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. We provide in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to ensure the success of your work.
Understanding the Molecule: A Physicochemical Overview
This compound is a substituted pyrimidine. Its structure, featuring a hydrophobic propyl group and ionizable amino and pyrimidinol functionalities, presents a classic solubility challenge. The pyrimidinol group can exist in tautomeric equilibrium with its keto form, 2-Amino-6-propylpyrimidin-4(3H)-one. This ionizable nature is the key to overcoming its limited aqueous solubility.
Understanding the compound's properties is the first step in designing an effective solubilization strategy. While experimental data for this specific molecule is limited, we can predict its key physicochemical parameters based on its structure.
| Property | Predicted Value / Observation | Impact on Solubility |
| Molecular Formula | C₇H₁₁N₃O | - |
| Molecular Weight | 153.18 g/mol | - |
| Predicted pKa | ~4.5 (acidic - pyrimidinol) and ~9.5 (basic - amino) | The presence of both acidic and basic centers makes solubility highly dependent on pH. |
| Predicted XLogP3 | ~1.0 - 1.5 | The positive LogP value indicates a degree of lipophilicity, contributing to poor aqueous solubility. |
| Structural Features | Hydrophobic n-propyl chain; Polar amino and hydroxyl/oxo groups. | The propyl chain drives low water solubility, while the polar groups provide handles for pH modification and hydrogen bonding. |
Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common issues encountered by researchers.
Q1: My this compound is insoluble in my standard neutral (pH 7.4) aqueous buffer. What is the first and most effective step I should take?
A1: The most direct approach is pH adjustment . Your compound is an amphoteric substance, meaning it has both a weakly acidic (pyrimidinol) and a weakly basic (amino) group. Its solubility is lowest at its isoelectric point and will increase significantly in either acidic or basic conditions.
-
To create a soluble cationic form: Lower the pH to at least 2 units below the acidic pKa (e.g., pH < 2.5). This protonates the amino group, forming a more soluble salt.
-
To create a soluble anionic form: Raise the pH to at least 2 units above the basic pKa (e.g., pH > 11.5). This deprotonates the pyrimidinol group, also forming a soluble salt.
For most cell-based assays or physiological buffers, starting with acidification is the more common and compatible approach. The solubility of ionizable compounds is pH-dependent.[1]
Q2: I need to dissolve the compound for a cell culture experiment at a near-neutral pH. How can I achieve this if it requires acidic or basic conditions to dissolve?
A2: This is a classic "pH shift" or "solvent-jump" scenario. You can prepare a concentrated stock solution in an acidic or basic aqueous medium where the compound is highly soluble, and then carefully dilute this stock into your final neutral pH culture medium.
Causality: The key is to keep the final concentration in the neutral buffer below the compound's thermodynamic solubility limit at that pH to prevent precipitation. For example, if the solubility at pH 7.4 is 10 µM, you can prepare a 10 mM stock at pH 2.0 and then perform a 1:1000 dilution into your media. The Henderson-Hasselbalch equation can be used to predict the percentage of ionized and unionized compound at a given pH.[2]
Q3: pH adjustment alone is not providing the concentration I need. What is the next logical step?
A3: The next step is to employ co-solvents . Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for lipophilic compounds to dissolve.[3][4] This is a highly effective and widely used technique.[5][6]
Commonly used co-solvents in research include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Start by preparing a high-concentration stock in 100% co-solvent (e.g., DMSO) and then dilute into your aqueous buffer. Be mindful of the final co-solvent concentration, as high levels can be toxic to cells or interfere with assays.
Q4: My experiment is sensitive to organic solvents like DMSO. Are there biocompatible alternatives to enhance solubility?
A4: Absolutely. The preferred method in this case is complexation with cyclodextrins . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They act as "molecular buckets" to encapsulate the hydrophobic part (the propyl group) of your compound, forming an inclusion complex where the new, larger complex has significantly improved aqueous solubility.[8][9][10]
Hydroxypropyl-β-cyclodextrin (HPβCD) is a common and highly effective choice due to its high water solubility and low toxicity.[2] This technique is particularly useful for in vivo studies.
Q5: My compound is precipitating when I dilute my concentrated DMSO stock into my aqueous buffer. What is happening and how can I fix it?
A5: You are observing the difference between kinetic and thermodynamic solubility. Your compound is highly soluble in DMSO but crashes out when the solvent environment abruptly changes to a highly aqueous one. The final concentration is likely above the thermodynamic solubility limit in the final buffer composition.
Troubleshooting Steps:
-
Lower the Final Concentration: This is the simplest solution.
-
Increase the Final DMSO Concentration: If your assay allows, a higher percentage of DMSO (e.g., 1-2% instead of 0.1%) can help keep the compound in solution.
-
Use an Intermediate Solvent: A serial dilution approach can work well. Dilute the DMSO stock into 100% propylene glycol or ethanol first, and then dilute this intermediate stock into the final aqueous buffer. This creates a less drastic polarity shift.
-
Combine Methods: Consider using a cyclodextrin formulation in your final aqueous buffer to "catch" the compound as it is diluted from the DMSO stock.
In-Depth Troubleshooting Guides & Protocols
For researchers requiring robust and quantitative data, the following detailed protocols provide a systematic approach to characterizing and overcoming solubility issues.
Guide 1: Systematic pH-Solubility Profiling
This protocol determines the equilibrium solubility of this compound across a range of pH values. The "shake-flask" method is considered the gold standard.[11]
Protocol: Shake-Flask Method for pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., universal buffer or individual citrate, phosphate, and borate buffers) covering a pH range from 2.0 to 12.0.
-
Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the supernatant (saturated solution) from the undissolved solid via centrifugation or filtration (using a 0.22 µm PVDF filter compatible with your sample).[13]
-
Analysis: Accurately measure the final pH of the supernatant. Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[13][14]
-
Data Plotting: Plot the logarithm of solubility (in mol/L) against the measured equilibrium pH. This plot will visually identify the pH ranges of minimum and maximum solubility.
Workflow for pH-Solubility Profiling
Caption: Workflow for determining a pH-solubility profile.
Guide 2: Co-Solvent Screening
This protocol helps identify the most effective co-solvent and the maximum achievable concentration for your compound.
Protocol: Co-Solvent Solubility Assessment
-
Stock Preparation: Prepare a high-concentration slurry of this compound in your primary aqueous buffer (e.g., PBS pH 7.4).
-
Co-Solvent Titration: In separate vials, add increasing percentages (v/v) of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50%, 100%) to the slurry.
-
Equilibration: Agitate the vials for 2-4 hours at a constant temperature.
-
Observation & Analysis: Observe the vials for complete dissolution. For any that are not completely dissolved, separate the phases and analyze the supernatant concentration via HPLC, as described in Guide 1.
-
Data Comparison: Record the results in a table to compare the solubilizing power of different co-solvents.
Co-Solvent Screening Data Table
| Co-Solvent | % (v/v) | Visual Observation (Clear/Cloudy) | Measured Solubility (µg/mL) |
| DMSO | 5% | ||
| 10% | |||
| 20% | |||
| Ethanol | 5% | ||
| 10% | |||
| 20% | |||
| PEG 400 | 5% | ||
| 10% | |||
| 20% |
Guide 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HPβCD)
This protocol is for creating a phase solubility diagram to quantify the effect of HPβCD. This is crucial for developing solvent-free formulations.
Protocol: Phase Solubility Diagram Construction
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0, 1, 2, 5, 10, 15% w/v) in the desired buffer.
-
Compound Addition: Add an excess of solid this compound to each HPβCD solution.
-
Equilibration: Agitate the vials at a constant temperature for 48-72 hours to ensure complete complexation and equilibrium.
-
Analysis: Separate the supernatant from the solid and analyze the concentration of the dissolved compound via HPLC.
-
Plotting: Plot the total concentration of dissolved this compound (Y-axis) against the concentration of HPβCD (X-axis). A linear plot (Type A) indicates the formation of a soluble 1:1 complex.
Mechanism of Cyclodextrin Encapsulation
Caption: Cyclodextrin encapsulates the hydrophobic moiety of the drug.
Advanced Strategies: Salt Formation
For long-term drug development, converting the active pharmaceutical ingredient (API) into a stable, crystalline salt form is a common and highly effective strategy.[15][16] Salt formation can dramatically improve not only solubility and dissolution rate but also stability and manufacturability.[16][17] This process involves reacting the ionizable API with an acidic or basic counterion to form a new molecular entity.[8] Given that this compound is amphoteric, it can form salts with either strong acids (e.g., hydrochloride, sulfate) or strong bases. This is an advanced technique typically performed by medicinal chemists or formulation specialists.
We trust this guide will serve as a valuable resource in your research. For further inquiries, please do not hesitate to contact our technical support team.
References
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- ResearchGate. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Sigma-Aldrich.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- National Institutes of Health (NIH). (2012). Drug Solubility: Importance and Enhancement Techniques.
- Pharma's Almanac. (2023).
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- Wikipedia. Cosolvent.
- Drug Development and Delivery.
- Pharmaceutical Online.
- National Institutes of Health (NIH). (2017). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Slideshare. Cosolvancy.
- wisdomlib.org. (2025). Co-solvency: Significance and symbolism.
- MDPI. (2024). Cyclodextrins, Surfactants and Their Inclusion Complexes.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- National Institutes of Health (NIH). (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.
- Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
- Touro Scholar. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- JoVE. (2015). Video: Determining the Solubility Rules of Ionic Compounds.
- G.I.T. Laboratory Journal. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- ResearchGate. (2021). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- ACS Publications. (2023).
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
- Google Patents. Method for determining solubility of a chemical compound.
- National Institutes of Health (NIH). (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- CORE. (2016).
- PubChem. 2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol.
- ResearchGate. (2018).
- PubChem. 2-Amino-6-methylpyrimidin-4-one.
- National Institutes of Health (NIH). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
- Cheméo. 2-Amino-4-hydroxy-6-methylpyrimidine.
- Benchchem. Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Santa Cruz Biotechnology. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}-pyrimidin-4-ol.
- Pharmaffiliates. 5-Amino-6-chloro-2-(propylthio)pyrimidin-4-ol.
- BOC Sciences. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- Sigma-Aldrich. 2-Amino-6-(iso-propyl)pyrazine.
- National Institutes of Health (NIH).
- Google Patents. Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
Sources
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- 5. ijpbr.in [ijpbr.in]
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- 17. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Stability of 2-Amino-6-propylpyrimidin-4-ol in Solution
Welcome to the technical support center for 2-Amino-6-propylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to the Stability of this compound
This compound is a heterocyclic compound belonging to the pyrimidinol family. The stability of this compound in solution is a critical parameter for ensuring the accuracy and reproducibility of experimental results. Several factors, including pH, temperature, light, and the solvent system, can influence its degradation. Understanding these factors is essential for proper handling, storage, and experimental design. While specific kinetic data for this exact molecule is not extensively published, this guide synthesizes information from related pyrimidine derivatives to provide a robust framework for assessing and managing its stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze the degradation of the pyrimidine ring.[1][2][3][4] The amino and hydroxyl groups on the ring are ionizable, and their protonation state can affect the molecule's susceptibility to hydrolysis.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[5][6]
-
Light (Photostability): Exposure to ultraviolet (UV) or even high-intensity visible light can lead to photodegradation of pyrimidine-based compounds.[7][8]
-
Solvent System: The choice of solvent is critical. Protic solvents like water and alcohols can act as nucleophiles and participate in degradation reactions (hydrolysis or solvolysis).[9][10][11] Polar solvents can also stabilize charged intermediates in degradation pathways.[10][12]
-
Presence of Oxidizing Agents: The molecule may be susceptible to oxidation, particularly at the amino and hydroxyl groups.
Q2: What are the likely degradation pathways for this compound?
A2: While specific pathways for this molecule require experimental confirmation, common degradation routes for pyrimidine derivatives include:
-
Hydrolytic Cleavage of the Pyrimidine Ring: This can be catalyzed by strong acids or bases, leading to the opening of the heterocyclic ring.[13]
-
Oxidative Degradation: The amino and hydroxyl substituents can be oxidized, leading to the formation of various byproducts.
-
Reductive Degradation: In the presence of reducing agents or under certain biological conditions, the pyrimidine ring can be reduced.[14][15]
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: To maximize the stability of your stock solutions, follow these recommendations:
-
Solvent Choice: Whenever possible, use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). If an aqueous buffer is required for your experiment, prepare the stock solution in an aprotic solvent and dilute it into the aqueous buffer immediately before use.
-
Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[16]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[8]
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation.
-
Fresh Preparation: The best practice is to prepare solutions fresh for each experiment to avoid any potential degradation.[17]
Q4: I am observing inconsistent results with my experiments over time. Could this be related to the stability of my this compound solution?
A4: Yes, inconsistent results are a common sign of compound instability. If the compound degrades in your stock solution or experimental medium, its effective concentration will decrease over time, leading to variability in your data. It is crucial to assess the stability of the compound under your specific experimental conditions.
Troubleshooting Guide
This troubleshooting guide is designed to help you identify and resolve potential stability issues with this compound in your experiments.
| Issue | Possible Cause | Recommended Action |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of the compound in the solvent or on the column. | Analyze a freshly prepared solution. If new peaks are still present, consider degradation during the analytical run. Optimize chromatographic conditions (e.g., mobile phase pH, temperature). |
| Decreasing biological activity or signal in assays over time. | The compound is degrading in the assay medium. | Perform a time-course experiment to monitor the compound's concentration in the assay medium over the duration of the experiment. Consider preparing fresh solutions for longer experiments. |
| Precipitation of the compound in aqueous buffers. | Poor aqueous solubility. | Prepare a higher concentration stock in an aprotic solvent (e.g., DMSO) and dilute it further into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. The solubility of different polymorphic forms can vary.[18] |
| Color change in the solution upon storage. | Likely oxidative or photolytic degradation. | Store the solution protected from light and under an inert atmosphere. Prepare fresh solutions and avoid prolonged storage. |
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
To proactively address stability, it is highly recommended to perform studies tailored to your specific experimental conditions.
Protocol 1: Forced Degradation Study
A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound by subjecting it to stress conditions.[19][20] This helps in identifying potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in an aprotic solvent like acetonitrile or DMSO.
2. Application of Stress Conditions: (Perform each in a separate vial)
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[17]
-
Thermal Degradation: Place a known amount of the solid compound in a controlled oven at 80°C for 72 hours. Dissolve the stressed solid in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound in a photostable solvent (e.g., acetonitrile) to a UV lamp (e.g., 254 nm) for 24 hours. Run a control sample in the dark.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples (including an unstressed control) by a stability-indicating analytical method, such as HPLC-UV or LC-MS.[21][22]
-
Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent compound.
Workflow for Forced Degradation Study
Caption: Forced degradation experimental workflow.
Protocol 2: Analytical Method for Stability Assessment (HPLC-UV)
This method can be used to quantify the amount of this compound remaining after stability studies.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape). For example, start with 5% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of the compound (a wavelength of maximum absorbance, e.g., ~230-280 nm, is typical for such structures).
-
Injection Volume: 10 µL.
This method should be validated to ensure it is "stability-indicating," meaning it can separate the parent compound from its degradation products.
Summary of Stability Considerations
| Factor | Potential Impact | Recommendation |
| pH | Degradation in acidic or basic media. | Maintain solutions near neutral pH if possible. Use buffers cautiously and assess compatibility. |
| Temperature | Accelerated degradation at higher temperatures. | Store solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Light | Potential for photolytic degradation. | Protect solutions from light using amber vials or foil. |
| Solvent | Protic solvents can cause hydrolysis/solvolysis. | Use aprotic solvents (DMSO, DMF) for stock solutions. Prepare aqueous solutions fresh. |
| Oxygen | Risk of oxidative degradation. | Store long-term under an inert atmosphere (argon or nitrogen). |
By understanding these principles and employing the recommended experimental protocols, you can ensure the integrity of your this compound solutions, leading to more reliable and reproducible research outcomes.
References
-
Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (1991). PubMed. Retrieved January 19, 2026, from [Link]
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Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 | Request PDF. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (n.d.). Canadian Science Publishing. Retrieved January 19, 2026, from [Link]
-
On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. (2020). PubMed. Retrieved January 19, 2026, from [Link]
-
The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
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Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.). Retrieved January 19, 2026, from [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved January 19, 2026, from [Link]
-
REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability. (2016). PubMed. Retrieved January 19, 2026, from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved January 19, 2026, from [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. (2019). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. (2011). PubMed. Retrieved January 19, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (n.d.). Retrieved January 19, 2026, from [Link]
-
log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
5-Amino-6-chloro-2-(propylthio)pyrimidin-4-ol. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]
-
An unexpected pH effect on the stability of moexipril lyophilized powder. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved January 19, 2026, from [Link]
-
Thermal degradation of 18 amino acids during pyrolytic processes. (2024). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. (n.d.). Retrieved January 19, 2026, from [Link]
-
Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Thermal degradation steps and temperatures details. | Download Table. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved January 19, 2026, from [Link]
-
Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). PMC. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Optimizing Dosage and Concentration of 2-Amino-6-propylpyrimidin-4-ol
Introduction
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 2-Amino-6-propylpyrimidin-4-ol. As a pyrimidine derivative, this compound holds potential in various therapeutic areas, and its effective application hinges on the precise optimization of its dosage and concentration.[1][2] This guide provides a comprehensive framework for navigating the experimental challenges you may encounter, from initial in vitro assays to considerations for in vivo studies. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to unlock the full potential of this compound. The methodologies and recommendations presented herein are grounded in established principles of small molecule drug development and experience with analogous pyrimidine-based compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound.
Q1: What are the primary challenges in determining the optimal concentration of this compound for in vitro experiments?
A1: The primary challenges often revolve around the compound's physicochemical properties, such as solubility and stability in culture media, and its biological activity profile. Many pyrimidine-based compounds can exhibit low aqueous solubility due to their planar aromatic ring system and potential for strong intermolecular interactions.[3] It is crucial to first establish the solubility limits in your chosen solvent and culture medium to avoid precipitation and ensure accurate, reproducible results. Furthermore, determining the optimal concentration requires a balance between achieving the desired biological effect and avoiding off-target effects or cytotoxicity.
Q2: How does the pH of the experimental medium affect the solubility and activity of this compound?
A2: The pH of the solvent can significantly influence the solubility of pyrimidine compounds, especially those with ionizable functional groups. The pyrimidine ring itself is weakly basic.[3] Therefore, in acidic conditions, the nitrogen atoms in the pyrimidine ring may become protonated, potentially leading to the formation of a more soluble salt. Conversely, the hydroxyl group at the 4-position can exhibit acidic properties. It is essential to determine the pKa of this compound to predict and manipulate its solubility and to understand how pH shifts in cell culture media might impact its charge state and, consequently, its interaction with biological targets.
Q3: What are the recommended starting concentrations for in vitro cell-based assays?
A3: For initial screening, a wide concentration range is recommended to capture the full dose-response curve. A common starting point for novel small molecules is a serial dilution from a high concentration (e.g., 100 µM) down to the nanomolar range (e.g., 0.01 µM).[4] This approach helps in determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). The specific range should be guided by any existing data on similar compounds and the expected potency of this compound.
Q4: How should I prepare stock solutions of this compound?
A4: Due to the potential for low aqueous solubility, stock solutions are typically prepared in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol at a high concentration (e.g., 10-50 mM). It is crucial to ensure the compound is fully dissolved. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle-only control in your experiments.
Q5: What are the key considerations when transitioning from in vitro to in vivo studies?
A5: Transitioning to in vivo studies requires a thorough understanding of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[5] This includes its absorption, distribution, metabolism, and excretion (ADME) profile. Preliminary pharmacokinetic studies in animal models are essential to determine factors like bioavailability, half-life, and clearance.[6][7] The optimal in vivo dose will likely differ significantly from the effective in vitro concentration and must be determined through dose-ranging studies that balance efficacy with tolerability.[8][9]
Part 2: Troubleshooting Guides
This section provides detailed guidance for specific issues that may arise during your experiments with this compound.
Inconsistent Results in In Vitro Assays
Issue: High variability between replicate wells or experiments.
Possible Causes & Solutions:
-
Compound Precipitation: The compound may be coming out of solution at the tested concentrations.
-
Action: Visually inspect the wells for any precipitate. Determine the kinetic solubility of the compound in your specific cell culture medium.[10] Consider using a lower concentration range or a different formulation approach.
-
-
Stock Solution Degradation: The compound may be unstable in the storage solvent or under the storage conditions.
-
Action: Prepare fresh stock solutions for each experiment. If storage is necessary, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Conduct a stability study of the stock solution under your storage conditions.[11]
-
-
Inconsistent Cell Seeding: Variations in cell number per well can lead to inconsistent results.
-
Action: Ensure a homogenous cell suspension before plating and use calibrated pipettes.
-
Low Potency or Lack of Biological Activity
Issue: The compound does not elicit the expected biological response, even at high concentrations.
Possible Causes & Solutions:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Action: Assess the compound's lipophilicity (LogP). If the compound is highly polar, it may have poor membrane permeability. Consider using cell-free assays (e.g., enzyme activity assays) to confirm target engagement.
-
-
Rapid Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Action: Analyze the cell culture supernatant and cell lysates over time using LC-MS to identify potential metabolites.
-
-
Incorrect Target Hypothesis: The compound may not be interacting with the intended biological target.
-
Action: Perform target engagement assays to confirm that the compound is binding to its intended target within the cell.
-
Part 3: Experimental Protocols
This section provides step-by-step methodologies for key experiments to optimize the concentration and dosage of this compound.
Protocol: Determining the IC50 in a Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound.[4][12]
Materials:
-
96-well plates
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.[4]
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.[4]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Protocol: Kinetic Solubility Assay
This high-throughput method assesses the solubility of a compound from a DMSO stock solution in an aqueous buffer.[10]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Plate shaker
-
Plate reader (e.g., UV-Vis or nephelometer)
Procedure:
-
Add the aqueous buffer to the wells of a microplate.
-
Add a small volume of the DMSO stock solution to each well to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the absorbance or turbidity at a suitable wavelength.
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.[10]
Part 4: Data Presentation and Visualization
Table 1: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Starting Concentration Range | Rationale |
| Initial Screening (e.g., MTT) | 0.01 µM - 100 µM | To establish a broad dose-response curve and determine the approximate IC50/EC50.[4] |
| Mechanism of Action Studies | 0.1x, 1x, and 10x IC50 | To investigate effects at, below, and above the half-maximal effective concentration. |
| Target Engagement Assays | 0.1 nM - 10 µM | Dependent on the expected binding affinity of the compound to its target. |
Diagrams
Caption: Troubleshooting workflow for inconsistent in vitro results.
Caption: Pathway for dosage optimization from in vitro to in vivo studies.
References
-
FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. AACR Journals. Available at: [Link]
-
Optimizing intermittent dosing of oral small molecule inhibitors. PubMed. Available at: [Link]
-
Improving Patient Outcomes With Innovative Dosing and Regimen Optimization Strategies. OncLive. Available at: [Link]
-
Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. Available at: [Link]
-
Optimizing Dosing in Oncology Drug Development. Friends of Cancer Research. Available at: [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science. Available at: [Link]
-
(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]
-
2-Amino-6-methylpyrimidin-4-one. PubChem. Available at: [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central. Available at: [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. Available at: [Link]
-
Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed. Available at: [Link]
-
2-Amino-4-hydroxy-6-methylpyrimidine. Cheméo. Available at: [Link]
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. Available at: [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available at: [Link]
-
Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 1st communication: plasma concentrations and excretions after a single intravenous 14C-NS-7 injection to rats, dogs and monkeys. PubMed. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]
-
Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. PubMed. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). NIH. Available at: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
-
2-Amino-4,6-dimethoxypyrimidine. PubChem. Available at: [Link]
-
5-Amino-6-chloro-2-(propylthio)pyrimidin-4-ol. Pharmaffiliates. Available at: [Link]
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Technical Support Center: Strategies for Mitigating Off-Target Effects of 2-Amino-6-propylpyrimidin-4-ol and Novel Pyrimidine Derivatives
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-6-propylpyrimidin-4-ol or other novel pyrimidine-based small molecules where the full spectrum of biological activity is not yet characterized. Given that this compound is not extensively documented in public literature, this document provides a comprehensive framework for identifying, validating, and mitigating potential off-target effects. Our approach is grounded in established pharmacological principles and cutting-edge experimental techniques to ensure the scientific integrity of your findings.
Part 1: Foundational Strategy - The Off-Target Mitigation Workflow
Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading experimental results, toxicity, and failure in later stages of drug development.[1][2][3] A proactive, systematic approach is crucial. The workflow below outlines the logical progression from initial characterization to confident interpretation of your compound's activity.
Caption: Workflow for identifying and mitigating off-target effects of novel compounds.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the characterization of novel compounds like this compound.
Initial Characterization & Screening
Q1: I have synthesized this compound based on a hypothesized target, but I have no experimental data. Where do I start?
A1: Your first step is to establish a robust link between your compound and its intended target while simultaneously anticipating potential off-target liabilities.
-
Causality: The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently interacting with targets like kinases, G-protein coupled receptors (GPCRs), and other ATP-binding proteins.[4][5] Therefore, assuming high specificity from the outset is risky.
-
Recommended Action:
-
In Silico Prediction: Begin with computational approaches. Use the structure of this compound to search for structural homologues with known targets. Employ molecular docking against a broad panel of proteins to predict potential interactions.[1][2] This can help you build a list of potential on- and off-targets.
-
Broad Panel Screening: The most direct way to uncover unintended interactions is through large-scale experimental screening. A service like KINOMEscan®, which assesses binding against hundreds of kinases, is an excellent starting point due to the prevalence of the pyrimidine core in kinase inhibitors.[6][7][] Similar platforms exist for other target classes like GPCRs and ion channels. This provides an unbiased, kinome-wide view of your compound's selectivity.[6][9]
-
Q2: My compound is highly potent in my primary biochemical assay. Can I assume it's selective?
A2: No. High on-target potency does not guarantee selectivity. An off-target interaction with a lower affinity (higher Kd) could still have significant biological consequences, especially if the off-target protein is highly expressed or plays a critical role in a key signaling pathway.
-
Causality: Potency (e.g., IC50) is a measure of effect in a specific assay, while affinity (e.g., Kd) is a direct measure of binding. Off-target effects are driven by these binding events.
-
Recommended Action:
-
Quantitative Profiling: Use a service that provides quantitative dissociation constants (Kd) for interactions, not just a "% inhibition" at a single concentration.[7] This allows you to create a selectivity profile.
-
Selectivity Window: Calculate the selectivity window by comparing the Kd for your primary target to the Kd for the most potent off-targets. A wider window (e.g., >100-fold) provides greater confidence in your compound's specificity.
-
| Parameter | On-Target (Target X) | Off-Target (Kinase Y) | Selectivity Window | Interpretation |
| Kd | 10 nM | 1,500 nM (1.5 µM) | 150-fold | Good initial selectivity. Off-target effects may appear at higher concentrations. |
| Kd | 10 nM | 50 nM | 5-fold | Poor selectivity. Off-target effects are highly likely at therapeutic concentrations. |
Caption: Example table for assessing compound selectivity.
Cellular & In Vivo Troubleshooting
Q3: My compound shows the expected effect in a cellular assay, but also significant cytotoxicity at slightly higher concentrations. How can I determine if the toxicity is from an off-target effect?
A3: This is a classic challenge. The key is to deconvolute the on-target phenotype from the toxic, potentially off-target, phenotype.
-
Causality: If the toxicity is caused by an off-target interaction, it should be possible to separate it from the on-target effect through structural modifications of your compound or by using orthogonal biological tools.
-
Recommended Action:
-
Develop a Negative Control: Synthesize a close structural analog of this compound that is inactive against your primary target. If this "dead" compound still causes cytotoxicity, it strongly implicates an off-target mechanism.
-
Orthogonal Validation: Use a non-pharmacological method to validate the on-target phenotype. For example, use siRNA or CRISPR to knock down your target protein. If the phenotype of the genetic knockdown matches the phenotype of your compound (at non-toxic concentrations), it validates the on-target effect.
-
Dose-Response Analysis: Carefully compare the EC50 for your desired on-target effect with the CC50 (cytotoxic concentration 50%). A large window between these two values is essential for a viable chemical probe or drug candidate.
-
Caption: Logic diagram for deconvoluting on-target vs. off-target cytotoxicity.
Q4: I've identified a likely off-target from a kinome scan. How do I confirm that my compound engages this target inside living cells?
A4: This requires moving from in vitro binding assays to cellular target engagement assays. These methods directly measure if your compound is physically interacting with the protein in its native environment.
-
Causality: A compound may bind to a purified protein in a biochemical assay but fail to engage the same protein in a cell due to poor cell permeability, rapid efflux, or competition with high concentrations of endogenous ligands (like ATP for kinases).
-
Recommended Action:
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.[10][11][12][13] By heating cells treated with your compound and measuring the amount of soluble target protein remaining, you can confirm engagement. A shift in the melting curve indicates binding.[11][14]
-
NanoBRET™ Target Engagement Assay: This is a live-cell proximity-based assay.[15][16][17] The target protein is fused to a luciferase (NanoLuc®), and a fluorescent tracer that binds the target is added to the cells. If your compound enters the cell and binds the target, it will displace the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET).[18][19] This provides quantitative data on compound affinity and residence time in live cells.[16]
-
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for using CETSA to validate on- and off-target engagement in intact cells.
Objective: To determine if this compound stabilizes its intended target and/or a suspected off-target protein against thermal denaturation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture your chosen cell line to ~80% confluency. Ensure the cell line expresses your target proteins at detectable levels.
-
Harvest cells and prepare a single-cell suspension.
-
Aliquot cells into PCR tubes. Treat with a dose-range of this compound or vehicle control (e.g., DMSO). Incubate under normal culture conditions for 1 hour.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.[11] It is critical to include an unheated (25°C) control.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release cellular contents.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Quantify the amount of your specific target protein in the soluble fraction using an antibody-based method like Western Blot or ELISA.
-
Normalize the amount of target protein at each temperature to the amount in the unheated control for that treatment group.
-
-
Data Interpretation:
-
Plot the normalized soluble protein fraction against temperature for both the vehicle- and compound-treated groups.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[13]
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Best Practices for Kinome Profiling
Objective: To obtain a comprehensive and unbiased assessment of the interaction of this compound with the human kinome.
Methodology:
-
Provider Selection:
-
Choose a reputable provider that offers a large kinase panel (e.g., >400 kinases) and reports quantitative binding affinity (Kd) or Ki values.[6][] Examples include Eurofins DiscoverX (KINOMEscan®) or Reaction Biology.
-
Ensure the assay format is appropriate. Competition binding assays are common and measure the thermodynamic interaction directly, independent of ATP concentration.[7]
-
-
Compound Preparation:
-
Provide a high-purity sample of your compound (>95%). Impurities can cause false positives.
-
Ensure the compound is readily soluble in DMSO. Provide an accurate stock concentration. Most providers require a small volume (e.g., 10-50 µL) of a high-concentration stock (e.g., 10-100 mM).
-
-
Screening Design:
-
Primary Screen: Start with a single high concentration (e.g., 1 µM or 10 µM) to identify all potential "hits." This is typically reported as "% Control" or "% Inhibition."
-
Secondary Screen (Kd Determination): For all primary hits that show significant binding (e.g., >65% inhibition), perform a dose-response experiment to determine the Kd. This is the most critical step for quantifying selectivity.
-
-
Data Analysis:
-
Selectivity Profile: Plot the Kd values for all interacting kinases. This visual representation will clearly distinguish your primary target from off-targets.
-
TreeSpot™ Analysis: Many providers offer a visual representation of the kinome interaction data overlaid on a phylogenetic tree of the human kinome. This helps to identify if off-targets are clustered in specific kinase families.
-
Prioritize Hits: Pay close attention to off-targets with high affinity (low Kd) and those known to be involved in critical cellular processes (e.g., cell cycle, survival pathways) as these are most likely to cause unwanted phenotypes.
-
References
- Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
-
Roy, K., et al. (2021). CRISPR/Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate. Available at: [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link]
-
Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering. Available at: [Link]
-
Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health. Available at: [Link]
-
Massachusetts Biotechnology Council. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Available at: [Link]
-
Eurofins DiscoverX. KINOMEscan® Kinase Profiling Platform. Available at: [Link]
-
MtoZ Biolabs. Kinome Profiling Service. Available at: [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]
-
Eurofins DiscoverX. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Available at: [Link]
-
Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Li, G., et al. (2008). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. National Institutes of Health. Available at: [Link]
-
Zhang, J., et al. (2025). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. Available at: [Link]
-
Berthold Technologies GmbH & Co.KG. BRET (Bioluminescence Resonance Energy Transfer). Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Pär Nordlund Lab. CETSA. Available at: [Link]
-
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Heidary, Z., et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Available at: [Link]
-
Wikipedia. Design of experiments. Available at: [Link]
-
CRISPR Medicine News. (2024). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]
-
Nwaka, S., & Hudson, A. (2006). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. National Institutes of Health. Available at: [Link]
-
Curtis, M. J., et al. (2022). Planning experiments: Updated guidance on experimental design and analysis and their reporting III. ResearchGate. Available at: [Link]
-
Raptim. (2024). Best Practices for Designing Effective Clinical Drug Trials. Available at: [Link]
-
University College London. Target Identification and Validation (Small Molecules). Available at: [Link]
-
Darwazeh, N. B. (2010). Design of Experiments in Pharmaceutical Development. SPC for Excel. Available at: [Link]
-
Sygnature Discovery. Target Validation. Available at: [Link]
-
Curtis, M. J., et al. (2022). Planning experiments: Updated guidance on experimental design and analysis and their reporting III. British Journal of Pharmacology. Available at: [Link]
-
Larentis, A. R., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. Available at: [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]
-
Gevorgyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]
-
Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed. Available at: [Link]
-
Southan, G. J., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. PubMed Central. Available at: [Link]
-
Kato, N., et al. (2011). Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. PubMed. Available at: [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. technologynetworks.com [technologynetworks.com]
- 7. chayon.co.kr [chayon.co.kr]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. CETSA [cetsa.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. massbio.org [massbio.org]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.ca]
- 17. One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays | bioRxiv [biorxiv.org]
- 18. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. berthold.com [berthold.com]
Technical Support Center: Troubleshooting Unexpected Results in 2-Amino-6-propylpyrimidin-4-ol Experiments
Welcome to the technical support center for 2-Amino-6-propylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges with this compound. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles, field-proven insights, and a thorough review of the available literature. Our goal is to provide not just solutions, but also the underlying rationale to empower your research.
Section 1: Synthesis and Purification Challenges
The synthesis of this compound, while straightforward in principle, can present several challenges that impact yield, purity, and ultimately, the reliability of downstream experimental results.
FAQ 1: My synthesis of this compound resulted in a low yield. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound, typically formed by the condensation of ethyl 3-oxohexanoate with guanidine, can often be attributed to incomplete reaction, side reactions, or product loss during workup and purification.
Potential Causes and Solutions:
-
Incomplete Reaction: The condensation reaction is an equilibrium process. To drive it towards the product, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition. The choice of base is also critical; while sodium ethoxide is commonly used, its hygroscopic nature can introduce water and hinder the reaction. Ensure you are using a freshly prepared and anhydrous base.
-
Side Reactions: A common side reaction is the self-condensation of ethyl 3-oxohexanoate. This can be minimized by adding the ester slowly to the solution of guanidine and base.
-
Product Loss During Workup: this compound has some solubility in water, especially under acidic or basic conditions. During the neutralization step, adjust the pH carefully to the isoelectric point of the molecule to minimize its solubility in the aqueous phase. Washing the crude product with copious amounts of cold water can also lead to significant loss. Use minimal volumes of ice-cold solvent for washing.
-
Inefficient Purification: Recrystallization is a common method for purifying this compound. The choice of solvent is crucial. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common choices include ethanol-water or isopropanol-water mixtures.
Workflow for Optimizing Synthesis and Purification
Caption: Troubleshooting workflow for low synthesis yield.
FAQ 2: I am seeing unexpected peaks in my NMR/LC-MS analysis of purified this compound. What could they be?
Unexpected peaks in analytical data are a strong indicator of impurities. The nature of these impurities can often be deduced from the synthetic route.
Common Impurities and Their Identification:
| Impurity | Likely Source | Identification by Mass Spectrometry (MS) | Identification by Nuclear Magnetic Resonance (NMR) |
| Unreacted Guanidine | Incomplete reaction | Expected mass of guanidine | Presence of a singlet corresponding to the guanidinium protons. |
| Unreacted Ethyl 3-oxohexanoate | Incomplete reaction | Expected mass of the ester | Characteristic ethyl group signals (triplet and quartet) and signals for the propyl group. |
| Self-condensation Product | Side reaction of the ester | Mass corresponding to the dimer of the ester after condensation and cyclization. | Complex spectrum, likely with multiple aliphatic and carbonyl signals. |
| Tautomers | Inherent property of the molecule | Same mass as the desired product. | Broadening of peaks, especially for the amine and hydroxyl protons. The ratio of tautomers can be solvent-dependent. |
Troubleshooting Steps:
-
Re-purify the sample: If significant impurities are present, another round of recrystallization or column chromatography may be necessary.
-
Acquire a 2D NMR spectrum: Techniques like COSY and HMQC can help in assigning the structure of the impurities.
-
Consider Tautomerism: The 2-amino-4-hydroxypyrimidine core of your molecule can exist in several tautomeric forms. This is an inherent property and not an impurity. Variable temperature NMR can help confirm the presence of tautomers, as the equilibrium between them is often temperature-dependent.
Section 2: Handling and Solubility Issues
The physical properties of this compound can present challenges in its handling and preparation for biological assays.
FAQ 3: I am having difficulty dissolving this compound for my biological assays. What are the best practices for solubilization?
The solubility of this compound can be limited in aqueous buffers commonly used for biological assays.
Solubilization Strategy:
-
Start with an organic solvent: The compound is generally soluble in dimethyl sulfoxide (DMSO) and ethanol. Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Serial Dilution: Perform serial dilutions from your DMSO stock into the aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on the biological system.
-
Assess for Precipitation: After dilution into the aqueous buffer, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound.
-
Sonication and Gentle Warming: In some cases, brief sonication or gentle warming (to around 37°C) can aid in dissolving the compound in the final buffer. However, be cautious about the thermal stability of your compound and other assay components.
Workflow for Compound Solubilization
Caption: Protocol for solubilizing the compound for assays.
Section 3: Inconsistent Biological Assay Results
Inconsistent results in biological assays, such as kinase inhibition assays, can be frustrating. The issue can lie with the compound, the assay itself, or the interaction between the two.
FAQ 4: My IC50 values for this compound in a kinase assay are highly variable between experiments. What could be the cause?
Variability in IC50 values is a common issue that can often be traced back to compound handling, assay conditions, or data analysis.
Troubleshooting Inconsistent IC50 Values:
-
Compound Purity and Stability:
-
Verify Purity: As discussed in Section 1, impurities can interfere with the assay. Ensure you are using a highly pure batch of the compound.
-
Assess Stability in Assay Buffer: The compound may not be stable over the time course of your experiment. You can assess this by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity by LC-MS.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the DMSO stock can lead to compound degradation or precipitation. Aliquot the stock solution into single-use vials.
-
-
Assay-Specific Issues:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to steep and often irreproducible dose-response curves. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help mitigate aggregation.
-
ATP Concentration: If you are running a competitive kinase assay, the IC50 value will be highly dependent on the concentration of ATP. Ensure that the ATP concentration is kept constant and is ideally at or below the Km of the enzyme for ATP.
-
Enzyme Concentration and Activity: Variations in the concentration or activity of the kinase will affect the IC50. Use a consistent source and batch of the enzyme, and always run a positive and negative control.
-
-
Data Analysis:
-
Curve Fitting: Ensure you are using an appropriate model to fit your dose-response data (e.g., a four-parameter logistic model). Poorly fitted curves can lead to inaccurate IC50 values.
-
Outliers: Carefully examine your data for outliers that may be skewing the results.
-
Decision Tree for Troubleshooting IC50 Variability
Caption: Decision tree for investigating IC50 variability.
References
-
Assay Guidance Manual: Compound Management in High-Throughput Screening. National Center for Biotechnology Information. [Link]
-
Shoichet, B. K. (2004). Screening for promiscuous inhibitors. Journal of Medicinal Chemistry, 47(18), 4433–4440. [Link]
-
Copeland, R. A. (2005). A Practical Guide to Enzyme Assay Design. In Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis (2nd ed., pp. 245-288). Wiley-VCH. [Link]
Technical Support Center: Navigating and Mitigating Cell Toxicity of 2-Amino-6-propylpyrimidin-4-ol and Related Pyrimidine Derivatives
Disclaimer: Direct experimental data on the cytotoxicity of 2-Amino-6-propylpyrimidin-4-ol is limited in publicly available literature. This guide has been developed by synthesizing information from studies on structurally related 2-aminopyrimidine and pyrimidin-4-ol derivatives. The principles and troubleshooting strategies outlined herein are based on established mechanisms of pyrimidine-induced cytotoxicity and are intended to serve as a comprehensive resource for researchers. All recommendations should be adapted and validated for your specific experimental context.
Introduction: Understanding the Landscape of Pyrimidine-Induced Cytotoxicity
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, like many small molecules, these compounds can exhibit off-target effects, leading to unintended cell toxicity. This guide provides a framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the cytotoxic effects of this compound and related compounds in their experiments. Our approach is rooted in a mechanistic understanding of potential toxicities, empowering you to make informed decisions and ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) - Common Issues and Initial Solutions
This section addresses common questions and concerns that arise when working with potentially cytotoxic pyrimidine derivatives.
Q1: I'm observing significant cell death in my cultures treated with a 2-aminopyrimidine derivative. What are the likely mechanisms?
A1: Based on studies of related compounds, the cytotoxicity of 2-aminopyrimidine derivatives can be multifactorial. The primary mechanisms often involve:
-
Induction of Apoptosis: Many pyrimidine derivatives are potent inducers of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of a cascade of enzymes called caspases.
-
Induction of Oxidative Stress: These compounds can disrupt the delicate balance of reactive oxygen species (ROS) within the cell, leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: The mitochondria are often a primary target. The compound may interfere with mitochondrial respiration, leading to a decrease in the mitochondrial membrane potential (ΔΨm) and subsequent release of pro-apoptotic factors.[1]
-
Cell Cycle Arrest: Some pyrimidine derivatives can halt the cell cycle at specific checkpoints, preventing cell proliferation and sometimes leading to apoptosis.[2]
Q2: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
A2: This is a critical question in drug development. Here are a few strategies:
-
Dose-Response Analysis: A well-defined sigmoidal dose-response curve is often indicative of a specific, on-target effect. If you observe a very steep or unusual curve, off-target toxicity might be at play.
-
Target Engagement Assays: If the intended target of your compound is known, use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that the compound is binding to its target at the concentrations where you observe cytotoxicity.
-
Rescue Experiments: If your compound is designed to inhibit a specific pathway, see if you can "rescue" the cells from cytotoxicity by providing a downstream product of that pathway. For example, if your compound inhibits an enzyme in the pyrimidine biosynthesis pathway, supplementing the media with uridine might rescue the cells.[3]
-
Use of a Structurally Related Inactive Compound: If available, use a close structural analog of your compound that is known to be inactive against the intended target. If this inactive analog still causes cytotoxicity, it strongly suggests an off-target mechanism.
Q3: What are the best initial steps to mitigate unexpected cytotoxicity?
A3: When encountering high levels of cell death, consider these initial troubleshooting steps:
-
Optimize Compound Concentration and Treatment Duration: Use the lowest effective concentration of your compound and consider shorter incubation times to minimize off-target effects.[4]
-
Check Compound Solubility and Stability: Ensure your compound is fully dissolved in the culture medium. Precipitated compound can cause non-specific stress to cells. Also, consider the stability of the compound in your culture conditions over time, as degradation products could be toxic.
-
Control for Solvent Toxicity: If you are using a solvent like DMSO, ensure the final concentration in your culture medium is low (typically ≤ 0.5%) and that you have a vehicle-only control group.[5]
Part 2: Troubleshooting Guides - Deeper Dives into Specific Problems
This section provides more detailed troubleshooting for common experimental hurdles.
Issue 1: High Variability in Cytotoxicity Assay Results
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Passage Number | Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase before seeding for an experiment. Avoid using cells that are over-confluent.[5] |
| Edge Effects in Multi-Well Plates | The outer wells of a plate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection.[5] |
| Inconsistent Reagent Preparation and Handling | Prepare fresh reagents when possible. If using frozen stocks, avoid multiple freeze-thaw cycles. Ensure consistent timing for all steps, including cell seeding, compound addition, and assay reagent incubation.[5] |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, you may need to adjust the solvent, use a lower concentration, or employ a different formulation strategy. |
Issue 2: My MTT/XTT Assay Results are Unreliable
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Low Absorbance Readings | This suggests insufficient formazan production. The primary cause is often low cell density. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[5] |
| High Background Signal | This can be caused by microbial contamination, which can also reduce the tetrazolium salt. Always visually inspect plates for contamination. Phenol red in the culture medium can also interfere with absorbance readings; consider using a phenol red-free medium for the assay.[5] |
| Compound Interference | Some compounds can directly reduce the MTT reagent or interfere with the absorbance reading. Run a control with your compound in cell-free medium to check for this. |
| Metabolic Alterations Not Reflecting Viability | The MTT assay measures metabolic activity, which is often a proxy for cell viability. However, a compound could reduce metabolic activity without killing the cells (cytostatic effect). It is always recommended to confirm viability with a secondary assay that measures a different parameter, such as membrane integrity (e.g., LDH assay or trypan blue exclusion).[2][6] |
Part 3: Mitigation Strategies - Proactive Approaches to Reduce Cell Toxicity
If you've confirmed that the observed cytotoxicity is likely an off-target effect or is masking the desired biological outcome, here are some strategies you can employ.
Co-treatment with Cytoprotective Agents
-
Antioxidants: If you suspect oxidative stress is a major contributor to the cytotoxicity, co-treatment with an antioxidant may be beneficial.
-
N-acetylcysteine (NAC): A widely used antioxidant that can scavenge reactive oxygen species and replenish intracellular glutathione levels.[7] A typical starting concentration for in vitro studies is in the range of 1-10 mM.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.[8]
Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)
-
Determine the IC50 of your pyrimidine compound alone: Perform a dose-response experiment to find the concentration of your compound that inhibits 50% of cell viability.
-
Prepare NAC stock solution: Prepare a sterile stock solution of NAC (e.g., 1 M in water) and adjust the pH to 7.4.
-
Co-treatment: Seed your cells and allow them to adhere. Treat the cells with your pyrimidine compound at its IC50 concentration, both in the presence and absence of a range of NAC concentrations (e.g., 1, 5, 10 mM).
-
Assess Viability: After the desired incubation period, assess cell viability using an appropriate assay (e.g., MTT or LDH). An increase in cell viability in the presence of NAC would suggest that oxidative stress contributes to the cytotoxicity of your compound.
-
Modification of Cell Culture Conditions
-
Serum Concentration: The presence of serum can sometimes influence the cytotoxicity of a compound. Serum proteins can bind to the compound, reducing its effective concentration. Conversely, serum starvation can synchronize cells in the same phase of the cell cycle, which may increase their sensitivity to certain drugs.[9][10] You can test a range of serum concentrations (e.g., 1%, 5%, 10%) to see how it impacts the cytotoxicity of your compound.
-
Media Supplements:
-
Sodium Pyruvate: This can be added to the culture medium as an additional energy source and can help protect cells from oxidative stress.
-
Insulin-Transferrin-Selenium (ITS): This supplement can help to reduce the required serum concentration, which can be beneficial if serum components are interfering with your experiment.[11]
-
Understanding the Apoptotic Pathway to Identify Intervention Points
Many pyrimidine derivatives induce apoptosis through the intrinsic pathway. Understanding this pathway can help in designing experiments to confirm the mechanism of action.
Diagram: Generalized Intrinsic Apoptosis Pathway Induced by Pyrimidine Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Role of pyrimidine depletion in the mitochondrial cardiotoxicity of nucleoside analogue reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 7. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serum starving - when is it ok? - Tissue and Cell Culture [protocol-online.org]
- 11. 细胞培养基添加剂 | 赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Technical Support Center: Enhancing the Bioavailability of 2-Amino-6-propylpyrimidin-4-ol
Prepared by: Senior Application Scientist, Pharmaceutical Development
Welcome to the technical support center for 2-Amino-6-propylpyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this and structurally similar pyrimidine derivatives.
Given that this compound is a novel chemical entity, publicly available data on its specific physicochemical and pharmacokinetic properties is limited. Therefore, this guide adopts a first-principles approach, providing a systematic framework for characterizing the molecule and troubleshooting common challenges in bioavailability enhancement. The principles and protocols described here are derived from established pharmaceutical science and are applicable to many poorly soluble pyrimidine compounds.[1][2][3]
Part 1: Foundational Characterization - FAQs and Troubleshooting
Before bioavailability can be enhanced, a baseline understanding of the compound's intrinsic properties is critical. This section addresses the initial questions and hurdles in physicochemical profiling.
Q1: What are the primary anticipated challenges to the oral bioavailability of this compound?
A1: Based on its structure—a pyrimidine core with amino and hydroxyl groups—we can anticipate several potential challenges:
-
Poor Aqueous Solubility: The pyrimidine ring system, while containing nitrogen heteroatoms, can be quite hydrophobic, and the propyl group further increases lipophilicity. The polar amino and hydroxyl groups may not be sufficient to grant high aqueous solubility, potentially making its dissolution in gastrointestinal (GI) fluids the rate-limiting step for absorption.[1][4]
-
First-Pass Metabolism: Pyrimidine compounds are susceptible to metabolism in the gut wall and liver. Enzymes like dihydropyrimidine dehydrogenase (DPD) or cytochrome P450s could rapidly metabolize the compound, reducing the fraction of the dose that reaches systemic circulation.[1][5]
-
Low Permeability: While the propyl group adds lipophilicity, the polar functional groups (amine and hydroxyl) contribute to a higher polar surface area. This can sometimes hinder passive diffusion across the lipid-rich intestinal cell membranes.
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the GI lumen, limiting net absorption.[1]
Q2: My initial attempts to dissolve the compound in aqueous buffers for screening have failed. What is the first troubleshooting step?
A2: The first and most critical step is to quantitatively determine the compound's thermodynamic equilibrium solubility . This value provides a definitive baseline and informs all subsequent formulation strategies. "Eyeballing" solubility is unreliable. You must differentiate between poor solubility and a slow dissolution rate.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of solid this compound (enough that undissolved solid is clearly visible) to a series of vials containing relevant aqueous media (e.g., pH 1.2, pH 4.5, pH 6.8 buffers, and purified water).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the excess solid.
-
Sampling & Analysis: Carefully withdraw a sample from the clear supernatant. Filter the sample immediately through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. The resulting concentration is the thermodynamic solubility.
Q3: How do I interpret the pH-solubility profile from my experiments?
A3: The pH-solubility profile is crucial for deciding on a formulation strategy.
-
If solubility increases at low pH: The molecule is likely a weak base (the amino group is protonated). This suggests that salt formation with an acid counterion could be a viable strategy to improve solubility and dissolution rate.[6][7]
-
If solubility increases at high pH: The molecule is likely weakly acidic (the hydroxyl group on the pyrimidine ring, a pyrimidone tautomer, is deprotonated).[8] Salt formation with a base would be appropriate.
-
If solubility is flat across the pH range: The molecule is neutral, or its pKa values are outside the physiological pH range. In this case, strategies like amorphous solid dispersions or lipid-based formulations may be more effective than salt formation.[9][10]
Part 2: Strategic Approaches to Bioavailability Enhancement
Once the baseline properties are understood, a rational strategy for enhancement can be selected. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Strategy 1: Salt Formation
Q4: I've confirmed my compound is a weak base. How do I perform a salt screening study?
A4: A salt screening study aims to identify a crystalline salt form with optimal properties (higher solubility, faster dissolution, good stability).
| Parameter | Description | Rationale |
| Counterion Selection | Choose a diverse set of pharmaceutically acceptable acid counterions (e.g., HCl, HBr, mesylate, tosylate, sulfate, phosphate, tartrate, citrate). | Different counterions will form different crystal lattices, dramatically impacting solubility and stability.[11][12] |
| Solvent System | Use a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, water). | The solvent system dictates the kinetics and thermodynamics of crystallization. |
| Crystallization Method | Employ multiple methods like slow evaporation, cooling crystallization, and anti-solvent addition. | Different methods can yield different polymorphs or solvates of the same salt. |
| Characterization | Analyze the resulting solids using XRPD (to confirm crystallinity), TGA/DSC (for thermal properties), and DVS (for hygroscopicity). | This is essential to confirm a new, stable crystalline form has been created and is not just a physical mixture. |
| Solubility/Dissolution | Measure the aqueous solubility and intrinsic dissolution rate of the most promising salt forms. | The ultimate goal is to find a salt that dissolves more readily in GI fluids than the free base.[7] |
Troubleshooting: My new salt form is less soluble than the free base. What happened?
This is a common issue. The formation of a highly stable crystal lattice can sometimes negate the solubility advantage gained from ionization.[11] The crystal lattice energy of the salt might be so high that it requires more energy to break apart than the free base, leading to lower apparent solubility. This highlights why screening a wide variety of counterions is essential.
Strategy 2: Prodrug Synthesis
Q5: My compound has very low permeability (BCS Class IV-like). Can a prodrug approach help?
A5: Yes. A prodrug strategy involves chemically modifying the parent drug to create a new molecule that overcomes a specific barrier, and is then converted back to the active parent drug in vivo.[13] For pyrimidine derivatives, two common approaches are:
-
Amino Acid Prodrugs: Attaching an amino acid to the parent molecule can enable it to be recognized and absorbed by endogenous nutrient transporters (like PEPT1) that are highly expressed in the intestine.[14][15][16] This is a powerful way to bypass poor passive permeability.
-
Lipid Prodrugs: Attaching a lipophilic moiety can increase the compound's affinity for lipid-based transport mechanisms, including lymphatic uptake, which can also help bypass first-pass metabolism in the liver.[17]
Caption: Mechanism of an amino acid prodrug strategy for enhanced absorption.
Troubleshooting: My prodrug is stable in plasma but doesn't improve oral bioavailability. Why?
There could be several reasons:
-
Inefficient Cleavage: The prodrug may not be efficiently converted back to the active drug at the site of absorption or in the systemic circulation. You must test the cleavage rate in relevant biological matrices (e.g., intestinal homogenates, liver S9 fractions, plasma).
-
Poor Transporter Recognition: The specific amino acid or linker used may not be an optimal substrate for the targeted intestinal transporter. Screening different amino acid promoieties is necessary.[14]
-
First-Pass Metabolism of the Prodrug: The prodrug itself might be a substrate for metabolic enzymes or efflux transporters, preventing it from reaching the circulation.
Strategy 3: Advanced Formulation Approaches
Q6: Salt formation and prodrugs are not feasible for my project. What formulation technologies can I use?
A6: Several advanced formulation technologies are designed to enhance the solubility and dissolution of poorly soluble compounds.[10][17][18]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[10][19] The amorphous form has a higher apparent solubility and dissolution rate than the stable crystalline form.
-
Troubleshooting: The primary challenge with ASDs is physical instability, where the amorphous drug recrystallizes over time, losing its solubility advantage. Polymer selection and drug loading are critical factors to screen for ensuring long-term stability.
-
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[17][20] Upon contact with GI fluids, they spontaneously form fine emulsions or microemulsions, presenting the drug in a solubilized state for absorption.
-
Troubleshooting: The formulation can be sensitive to digestion by lipases. It's crucial to test how the formulation behaves in simulated intestinal fluids containing bile salts and enzymes (e.g., FaSSIF, FeSSIF) to ensure the drug remains solubilized during digestion.[20]
-
-
Nanocarriers: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[17][21]
-
Types: Common nanocarriers include polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes.[22][23][24]
-
Troubleshooting: Drug loading and manufacturing scalability can be challenging. Agglomeration of nanoparticles can occur, reducing the effective surface area. Proper selection of stabilizers and surfactants is critical.[22][25]
-
| Technology | Mechanism of Enhancement | Key Experimental Hurdle |
| Amorphous Solid Dispersions | Increases apparent solubility by stabilizing the drug in a high-energy, non-crystalline state.[10] | Maintaining physical stability; preventing recrystallization during storage. |
| Lipid-Based Systems (SEDDS) | Pre-dissolves the drug in lipids; forms a fine emulsion in the GI tract to maintain solubility.[17][20] | Ensuring the drug remains in solution during in vivo digestion of the lipid carrier. |
| Nanocarriers (e.g., SLNs) | Increases surface area for dissolution; can alter drug transport pathways.[17][18][25] | Achieving sufficient drug loading; preventing particle aggregation. |
References
- Nanocarrier - Wikipedia. (n.d.).
- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- MDPI. (n.d.). Nanocarriers for Drug Delivery: An Overview with Emphasis on Vitamin D and K Transportation.
- Patsnap Synapse. (2025, March 21). What are the methods used for enhancement of bioavailability?.
- Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
- British Journal of Pharmacy. (2022, April 22). A mini-review of Nanocarriers in Drug Delivery Systems.
- SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
- Slideshare. (n.d.). Methods of enhancing bioavailability of drugs.
- News-Medical.Net. (n.d.). Nanocarriers for Drug Delivery.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- International Journal of Pharmaceutical Sciences Review and Research. (2022, October 26). Nanocarriers and their Types for Targeted Drug Delivery.
- American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds.
- PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- Sygnature Discovery. (n.d.). Bioavailability - can we improve it?.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
- PMC - NIH. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs.
- MDPI. (n.d.). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener.
- European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
- ACS Medicinal Chemistry Letters. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- PMC - PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs.
- Semantic Scholar. (2024). Amino Acid derived Prodrugs: An approach to improve the bioavailability of clinically approved drugs.
- PMC - PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- MDPI. (n.d.). Potential Development of Tumor-Targeted Oral Anti-Cancer Prodrugs: Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine.
- RSC Publishing. (n.d.). Prodrug strategies in developing antiviral nucleoside analogs.
- NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- PubMed. (n.d.). Amino acids as promoieties in prodrug design and development.
- Pyrimidine Derivatives as Promising Anti-Leishmanial Agents, Integrative Molecular Docking, Pharmacokinetics, Enzymes Assays & Pre-Clinical Studies. (n.d.).
- PubChem. (n.d.). 2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol.
- PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
- PMC - PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
- Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
- Santa Cruz Biotechnology. (n.d.). 2-Amino-6-{[(4-chlorophenyl)thio]methyl}-pyrimidin-4-ol.
- BenchChem. (n.d.). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- PubMed. (n.d.). Pharmacokinetics and Metabolism in Rats of 2,4-diamino-6-benzyloxy-5- Nitrosopyrimidine, an Inactivator of O6-alkylguanine-DNA Alkyltransferase.
Sources
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- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetics and metabolism in rats of 2,4-diamino-6-benzyloxy-5- nitrosopyrimidine, an inactivator of O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.aston.ac.uk [research.aston.ac.uk]
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- 13. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Making sure you're not a bot! [bjpharm.org.uk]
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Technical Support Center: Modifying Experimental Conditions for 2-Amino-6-propylpyrimidin-4-ol Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-propylpyrimidin-4-ol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common hurdles in your experimental workflows.
Troubleshooting Guide
This section addresses specific issues you may encounter during your assays, offering explanations for the underlying causes and actionable solutions.
Issue 1: Inconsistent or No Compound Activity Observed
Question: We are not observing the expected biological effect of this compound in our assay. What are the common reasons for this?
Answer: Several factors can contribute to the apparent inactivity of a small molecule inhibitor. These can be broadly categorized into issues with the compound itself, the experimental protocol, or the biological system.[1]
-
Compound Integrity and Solubility: The compound may have degraded, or it may not be sufficiently soluble in the assay buffer at the tested concentrations.[1] Poor aqueous solubility is a frequent cause of reduced or absent activity, as precipitation lowers the effective concentration of the compound.[1]
-
Experimental Setup: Problems with the assay, such as incorrect timing, inappropriate reagent concentrations, or issues with cell health, can mask the compound's effect.[1]
-
Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.[1]
Solutions & Protocol Modifications:
-
Verify Compound Integrity:
-
Source and Purity: Always use compounds from a reputable source with provided purity data (e.g., HPLC or NMR analysis).[1]
-
Proper Storage: Ensure the compound is stored according to the manufacturer's recommendations, typically protected from light and moisture at the correct temperature, to prevent degradation.[1]
-
Stock Solution Preparation: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO.[1] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.[1]
-
-
Address Solubility Issues:
-
Solubility Testing: Before conducting your main assay, perform a simple solubility test. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).[1] Add the appropriate volume of the stock to your assay buffer to achieve the highest desired concentration.[1] Incubate under your assay conditions (e.g., 37°C) for 1-2 hours and visually inspect for any precipitation against a dark background.[1]
-
Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in your assay low, typically below 0.5%, to avoid solvent-induced artifacts.[1]
-
Table 1: Recommended Solvent Systems for Pyrimidine Derivatives
| Solvent | Type | Suitability |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High, for stock solutions |
| Methanol | Polar Protic | Moderate, for some applications |
| Ethanol | Polar Protic | Moderate, for some applications |
| Aqueous Buffers (e.g., PBS) | Aqueous | Low, often requires a co-solvent |
This table provides a general guideline. The optimal solvent will depend on the specific pyrimidine derivative and the experimental requirements.
Workflow for preparing and validating the solubility of this compound.
Issue 2: High Background or Poor Signal-to-Noise Ratio
Question: Our assay is showing a high background signal, making it difficult to discern the compound's effect. What can we do to improve the assay window?
Answer: A high background or a small assay window can stem from several sources, including issues with the detection instrument, the assay reagents, or the biological system itself.
Solutions & Protocol Modifications:
-
Instrument Setup:
-
Filter Selection: For fluorescence-based assays, ensure that the excitation and emission filters are correctly chosen to minimize spectral overlap and background fluorescence.[2]
-
Gain and Integration Time: Optimize the detector gain and integration time to maximize the signal from your positive control while minimizing the background from your negative control.
-
-
Reagent and Buffer Composition:
-
Autofluorescence: Some components of your assay buffer or cell culture medium can be autofluorescent. If possible, switch to a phenol red-free medium for fluorescence-based cell assays.
-
Buffer pH: The pH of the buffer can influence both the compound's stability and the activity of the target enzyme or protein. For ionizable analytes, it's best to choose a pH where the compound is in a single ionic state.[3]
-
-
Assay Design:
-
Enzyme/Substrate Concentration: For enzyme inhibition assays, the concentrations of both the enzyme and the substrate are critical. Systematically vary these concentrations to find the optimal conditions that yield a robust signal.
-
Cell-Based Assays: In cell-based assays, the cell density and incubation time can significantly impact the results.[4] Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well in a 96-well plate) and allow them to adhere and grow for a sufficient time before adding the compound.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: While specific experimental data for this compound is not extensively published, we can infer some properties based on its structure and related pyrimidine derivatives. The presence of amino and hydroxyl groups suggests it has hydrogen bond donor and acceptor capabilities, which will influence its solubility and interactions with biological targets.[5]
Q2: How does the stability of this compound in solution affect experimental outcomes?
A2: The stability of the compound in your assay buffer is crucial for obtaining reliable and reproducible results. Pyrimidine derivatives can be susceptible to hydrolysis, especially at non-neutral pH.[6] Degradation of the compound over the course of an experiment will lead to an underestimation of its potency. It is always recommended to prepare fresh solutions for each experiment.[6] If storage is necessary, use aprotic solvents and store at low temperatures (-20°C or -80°C) in a tightly sealed container, protected from light.[6]
Q3: What types of assays are commonly used for pyrimidine derivatives?
A3: Pyrimidine derivatives are investigated for a wide range of biological activities, and the choice of assay depends on the therapeutic target.[7] Common assays include:
-
Enzyme Inhibition Assays: To measure the compound's ability to inhibit a specific enzyme, such as a kinase or cyclooxygenase.[4][8]
-
Cell Viability/Cytotoxicity Assays: Methods like the MTT or SRB assay are used to assess the effect of the compound on cell proliferation and survival.[4][9]
-
Reporter Gene Assays: To measure the activity of a specific signaling pathway or transcription factor.[1]
-
Binding Assays: To determine the affinity of the compound for its target protein.
Relationship between assay types and potential biological targets for pyrimidine derivatives.
Q4: How can I confirm that my compound is engaging with its intended target in a cellular context?
A4: Directly measuring target engagement is a critical step in validating your results.[1] Several techniques can be employed:
-
Western Blotting: If the target is a kinase, you can use western blotting to assess the phosphorylation status of its downstream substrates.[1]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm the binding of a compound to its target protein in intact cells.[1]
-
Reporter Assays: If the target is a transcription factor, a reporter gene assay can measure its activity.[1]
References
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors - Benchchem.
- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide - Benchchem.
- Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - AU.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central.
- A troubleshooting guide to microplate-based assays.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Troubleshooting Guide - Phenomenex.
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC - NIH.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH.
- Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PubMed Central.
- Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes.
- (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate.
- 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central.
- 2-Amino-4-hydroxy-6-methylpyrimidine - Cheméo.
- Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - Benchchem.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution - Benchchem.
Sources
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- 2. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-6-propylpyrimidin-4-ol
Welcome to the dedicated technical support guide for the purification of 2-Amino-6-propylpyrimidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pyrimidine intermediate. Achieving high purity is paramount for ensuring reproducible results in downstream applications, from biological screening to the synthesis of active pharmaceutical ingredients (APIs). This guide provides in-depth, field-proven troubleshooting advice and standardized protocols to overcome common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format. The underlying chemical principles for each recommended solution are explained to empower you to make informed decisions in your own experiments.
Question 1: My crude product after synthesis is a discolored powder with low purity. How can I perform an effective initial cleanup?
Answer: This is a common issue resulting from residual starting materials or colored byproducts formed during the condensation reaction (typically between a guanidine salt and an ethyl 3-oxohexanoate precursor).
-
Causality: The synthesis is often performed under aqueous alkaline conditions. Guanidine salts (e.g., hydrochloride or nitrate) and inorganic bases (e.g., sodium carbonate) are highly water-soluble, while unreacted β-keto ester and organic byproducts may be non-polar.[1] The product itself possesses both hydrogen-bond donating and accepting groups, as well as a non-polar propyl chain, giving it complex solubility.[2]
-
Recommended Actions:
-
Aqueous Slurry Wash: Suspend the crude solid in deionized water at room temperature and stir vigorously. This will dissolve most inorganic salts. Filter the solid and repeat if necessary. For related compounds, washing with a brine solution has also been shown to be effective.[1]
-
Non-Polar Solvent Wash: After the aqueous wash, wash the filter cake with a non-polar solvent like hexanes or diethyl ether. This will remove residual non-polar starting materials and impurities.
-
Activated Carbon Treatment: If the product is discolored (yellow to brown), this indicates high-molecular-weight, conjugated impurities. During the subsequent recrystallization step, add a small amount (1-2% w/w) of activated carbon to the hot solution before filtration.[1][3] This will adsorb the colored impurities, yielding a white or off-white product.
-
Question 2: I'm struggling with recrystallization. The compound either "oils out" or forms very fine needles that are difficult to filter.
Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when it is supersaturated in a solution where it is too soluble. The formation of fine needles is often due to rapid cooling.
-
Causality: The molecule's structure, featuring a polar pyrimidinol core and a non-polar propyl group, complicates solvent selection. A solvent that is too good will prevent crystallization, while a solvent that is too poor will cause the compound to crash out as an amorphous solid or oil.
-
Recommended Protocol: Systematic Solvent Selection & Recrystallization
-
Solubility Assessment: Test the solubility of a few milligrams of your product in various common lab solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. The ideal recrystallization solvent will dissolve the compound when hot but show poor solubility when cold. Based on similar pyrimidine structures, alcohol/water mixtures are often effective.[4][5]
-
Optimized Recrystallization Workflow:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the primary solvent (e.g., ethanol) dropwise at reflux until the solid just dissolves.
-
If using a co-solvent system, add the anti-solvent (e.g., hot water) dropwise until the solution becomes faintly turbid. Add a drop or two of the primary solvent to redissolve the precipitate.
-
If discoloration is present, this is the point to add activated carbon. Stir for 5-10 minutes.
-
Perform a hot filtration to remove the carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. For larger crystals, insulate the flask. Avoid placing it directly into an ice bath.
-
Once crystals have formed, cool the flask further in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
-
-
Question 3: After recrystallization, HPLC analysis still shows a persistent impurity at a level of 2-5%. How can I remove it?
Answer: This indicates the presence of a structurally related impurity with a very similar solubility profile, making separation by crystallization inefficient. Flash column chromatography is the recommended next step.
-
Causality: Potential impurities could include isomers (e.g., 4-Amino-6-propylpyrimidin-2-ol) or byproducts from the synthesis, such as incompletely cyclized intermediates.[6]
-
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (SiO₂) is a good starting point.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. Given the compound's polarity, a gradient elution is recommended.
-
Start with a relatively non-polar system like 100% Dichloromethane (DCM) or Ethyl Acetate/Hexane.
-
Gradually increase the polarity by adding methanol (MeOH). A typical gradient might be from 0% to 10% MeOH in DCM.
-
-
Sample Loading: For compounds with moderate solubility, dissolve the sample in a minimum amount of the initial mobile phase. For poorly soluble compounds, "dry loading" is superior: dissolve the compound in a strong solvent (like methanol), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.
-
Elution & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo.
-
Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques to confirm the purity and identity of this compound?
To ensure the quality of your final product, a combination of analytical methods is essential:
-
Purity Assessment: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for quantifying purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is a typical starting point.[7]
-
Identity Confirmation:
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) in positive mode will confirm the molecular weight by identifying the protonated molecule [M+H]⁺.[7]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. For similar pyrimidinols, DMSO-d₆ is a common solvent for analysis.[8]
-
-
Physical Properties: A sharp melting point range is a good indicator of purity. Related aminopyrimidinols often have high melting points (>250 °C) due to strong intermolecular hydrogen bonding.[8]
Q2: What is the expected solubility profile of this compound?
While quantitative data is not widely published, a qualitative profile can be inferred from its structure and related compounds.[2]
| Solvent | Expected Solubility | Rationale |
| DMSO | Soluble | Aprotic, highly polar; effective for many heterocyclic compounds.[2] |
| Methanol / Ethanol | Sparingly to Moderately Soluble | Polar protic solvents that can engage in hydrogen bonding. Solubility increases with heat. |
| Water | Sparingly Soluble | The polar amino and hydroxyl/keto groups allow for some water solubility, but the propyl chain limits it. |
| Acetonitrile | Sparingly Soluble | Polar aprotic solvent, often a good choice for chromatography and analysis. |
| DCM / Chloroform | Poorly Soluble | Moderately polar solvents. |
| Ethyl Acetate | Poorly Soluble | Moderately polar ester. |
| Hexane / Toluene | Insoluble | Non-polar solvents. |
Q3: Does tautomerism affect the purification and analysis of this compound?
Yes, absolutely. This compound can exist in several tautomeric forms, primarily the -ol and -one forms (lactam-lactim tautomerism). The pyrimidin-4-one tautomer is often the more stable form in the solid state and in many solvents.
-
Impact on Purification: The different tautomers have different polarities and may interconvert in solution. This can lead to band broadening or the appearance of multiple spots on TLC during column chromatography. It is crucial to use a solvent system that allows for rapid equilibration or favors one dominant form.
-
Impact on Analysis: In NMR spectra, you may observe peak broadening or the presence of two distinct sets of signals if the tautomeric interconversion is slow on the NMR timescale. The presence of a signal around 10-12 ppm in ¹H NMR (in DMSO-d₆) is often indicative of the N-H proton in the pyrimidinone ring.[8]
Visualized Workflows and Protocols
To provide a clear, actionable path, the following diagrams illustrate the recommended purification and troubleshooting logic.
Overall Purification Strategy
Caption: High-level workflow for purifying this compound.
Recrystallization Troubleshooting Logic
Caption: Decision tree for resolving common recrystallization problems.
References
- Title: Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
Title: Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Source: ResearchGate (PDF). URL: [Link]
-
Title: Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Source: PubMed Central (PMC). URL: [Link]
-
Title: 2-Amino-6-methylpyrimidin-4-one. Source: PubChem. URL: [Link]
-
Title: 2-Amino-4-hydroxy-6-methylpyrimidine. Source: Cheméo. URL: [Link]
-
Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Source: International Union of Crystallography. URL: [Link]
- Title: Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
Title: Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Source: Der Pharma Chemica. URL: [Link]
Sources
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Amino-6-propylpyrimidin-4-ol and Its Analogs: A Scaffold for Therapeutic Innovation
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. As a privileged structure, it is integral to numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of 2-Amino-6-propylpyrimidin-4-ol, a representative member of the 2-aminopyrimidin-4-ol class, and its structurally similar analogs. By examining its synthesis, physicochemical properties, and diverse biological activities in comparison to related compounds, we aim to furnish a technical and practical resource to guide future research and drug discovery efforts in this promising chemical space.
The 2-aminopyrimidine core is a versatile pharmacophore found in compounds with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and enzyme inhibitory effects.[1][3] Understanding the structure-activity relationships (SAR) within this class is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This guide will synthesize available experimental data, detail key methodologies, and visualize complex relationships to provide a comprehensive overview for the discerning scientific audience.
Synthesis of the 2-Aminopyrimidin-4-ol Scaffold
The construction of the 2-aminopyrimidin-4-ol core is typically achieved through a well-established condensation reaction. The most common and efficient method involves the cyclization of a β-ketoester with guanidine. This reaction, a variation of the classical Biginelli reaction, provides a direct route to the desired heterocyclic system.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound, adapted from established methods for similar structures.[4]
Materials:
-
Ethyl 3-oxohexanoate (or a suitable β-ketoester)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. The reaction is highly exothermic and produces flammable hydrogen gas; appropriate safety precautions must be taken.
-
Addition of Guanidine: To the cooled sodium ethoxide solution, add guanidine hydrochloride. Stir the mixture for 15-20 minutes to form the free base of guanidine.
-
Condensation Reaction: To the guanidine solution, add ethyl 3-oxohexanoate dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Precipitation: Acidify the residue with a dilute solution of hydrochloric acid (e.g., 2M HCl) to a pH of approximately 6-7. This will precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Causality Behind Experimental Choices:
-
Sodium Ethoxide as Base: A strong base like sodium ethoxide is required to deprotonate the guanidine hydrochloride to its reactive free base form and to catalyze the condensation reaction.
-
Ethanol as Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is compatible with the strong base used.
-
Acidification for Precipitation: The pyrimidin-4-ol product exists as a sodium salt in the basic reaction mixture. Acidification protonates the molecule, reducing its solubility and causing it to precipitate out of the aqueous solution.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Comparative Analysis of Biological Activities
While comprehensive biological data for this compound itself is not extensively published, a wealth of information is available for its structural analogs. By examining these related compounds, we can infer the potential therapeutic applications and guide the design of future screening efforts for the title compound. The pyrimidine ring is a key feature in many compounds with a wide range of biological effects.[1][5]
Anticancer Activity
Substituted 2-aminopyrimidines are a well-documented class of anticancer agents.[2] Their mechanism often involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival.
The table below presents the cytotoxic activity (IC₅₀ values) of selected 2-aminopyrimidine derivatives against various cancer cell lines, providing a comparative context.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cmpd 3 | 2-amino-4,6-diphenylnicotinonitrile | MDA-MB-231 (Breast) | 4.67 ± 0.2 | [6] |
| Cmpd 4 | 2-amino-4,6-diphenylnicotinonitrile | MCF-7 (Breast) | 5.59 ± 0.3 | [6] |
| 7b | 2-amino-4-aryl-pyrimidine of ursolic acid | MCF-7 (Breast) | 0.48 ± 0.11 | [3] |
| 7b | 2-amino-4-aryl-pyrimidine of ursolic acid | HeLa (Cervical) | 0.74 ± 0.13 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
The data suggests that aromatic substitutions at the 4 and 6 positions of the pyrimidine ring can lead to potent anticancer activity.[3][6]
-
The nature and position of substituents on these aryl rings are crucial for potency and selectivity against different cancer cell lines.[6]
-
For instance, in the 2-amino-4,6-diphenylnicotinonitrile series, specific substitutions on the phenyl rings dramatically influenced cytotoxicity, with some compounds surpassing the potency of the standard drug Doxorubicin.[6]
A potential mechanism for the anticancer effects of some pyrimidine derivatives is the inhibition of key signaling pathways, such as the FAK/PI3K/Akt pathway, which is often dysregulated in cancer.[3]
Signaling Pathway Inhibition
Caption: Inhibition of the FAK/PI3K/Akt pathway by pyrimidine derivatives.[3]
Kinase Inhibitory Activity
The pyrimidine scaffold is a privileged structure for designing kinase inhibitors. The nitrogen atoms at positions 1 and 3 can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.
Recently, derivatives of 2-aminopyrimidin-5-ol and related pyridinols have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[7]
| Compound ID | Core Structure | Target Kinase | IC₅₀ (nM) | Selectivity (vs FGFR1-3) | Reference |
| 6O | 2-aminopyrimidin-5-ol derivative | FGFR4 | 75.3 | 398-664 fold | [7] |
| BLU9931 | Reference Compound | FGFR4 | - | ~50 fold | [7] |
SAR Insights:
-
Compound 6O demonstrated remarkable selectivity for FGFR4 over other FGFR isoforms. This selectivity was attributed to specific substitutions on the core structure, highlighting that subtle molecular changes can have a profound impact on biological activity.[7]
-
The study showed that the substitution of methyl groups on the central pyrimidine ring was detrimental to activity, indicating a sensitive steric and electronic requirement in the kinase's binding pocket.[7]
Anti-inflammatory and Other Activities
The 2-aminopyrimidine scaffold has also been explored for its anti-inflammatory properties. Certain 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes.[4] The most potent compound in this series, 5-fluoro-2-amino-4,6-dichloropyrimidine, had an IC₅₀ of 2 µM.[4] Interestingly, the corresponding 2-amino-4,6-dihydroxypyrimidine precursors were inactive, indicating that the chloro substituents are essential for this particular activity.[4]
Furthermore, various pyrimidine derivatives have demonstrated a wide range of other biological effects, including antibacterial, antifungal, and antiviral activities, making this scaffold a highly valuable starting point for diverse drug discovery programs.[1][5]
Key Experimental Methodologies
Reproducibility is the cornerstone of scientific integrity. The following section details a standard protocol for assessing the cytotoxic effects of novel compounds, a critical first step in the evaluation of potential anticancer agents.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
MTT Assay Workflow Diagram
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion and Future Outlook
The this compound scaffold and its analogs represent a chemical class with significant and diverse therapeutic potential. While direct experimental data on the title compound is limited, comparative analysis of structurally related molecules reveals potent activities across several disease areas, most notably in oncology and inflammation. The structure-activity relationships gleaned from existing literature underscore the importance of substitution patterns on the pyrimidine core for achieving high potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. By varying the substituent at the 6-position (e.g., altering alkyl chain length, introducing branching or rings) and exploring modifications at the 5-position, a clearer understanding of the SAR can be developed. Such studies, guided by the comparative data presented herein, will be instrumental in unlocking the full therapeutic potential of this versatile and promising scaffold.
References
-
Lee, J. H., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3205. Available from: [Link]
-
Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(4), 103-108. Available from: [Link]
-
Gouda, M. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Available from: [Link]
-
Struga, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2000. Available from: [Link]
-
Abdel-rahman, S. A., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical Health Risks, 11(4), 431-454. Available from: [Link]
-
Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available from: [Link]
-
Al-Otaibi, J. S., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1797. Available from: [Link]
-
Llinàs-Obis, J., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(22), 16429-16459. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link].
-
Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. Available from: [Link]
-
Kim, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. RSC Medicinal Chemistry, 13(5), 589-598. Available from: [Link]
-
Naesens, L., et al. (2006). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Archiv der Pharmazie, 339(2), 95-104. Available from: [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the In Vitro Efficacy of 2-Amino-6-propylpyrimidin-4-ol
In the landscape of contemporary drug discovery, pyrimidine scaffolds are a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide focuses on a specific derivative, 2-Amino-6-propylpyrimidin-4-ol (referred to herein as Investigational Compound 1 or IC1), and outlines a rigorous, multi-faceted approach to validating its in vitro efficacy. Due to the nascent state of research on this particular molecule, we will leverage established methodologies for analogous 2-aminopyrimidine compounds to build a robust validation framework. Our investigation will center on two high-impact therapeutic targets where aminopyrimidine analogs have shown significant promise: inducible Nitric Oxide Synthase (iNOS) and Indoleamine 2,3-dioxygenase 1 (IDO1).
This document is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a self-validating and reproducible workflow.
Part 1: Validation of IC1 as an Inhibitor of Inducible Nitric Oxide Synthase (iNOS)
Scientific Rationale & Causality
Inducible Nitric Oxide Synthase (iNOS or NOS-2) is a critical enzyme in the inflammatory cascade. Unlike its constitutive counterparts (eNOS and nNOS), iNOS is expressed in response to pro-inflammatory stimuli and produces large, sustained amounts of nitric oxide (NO). While NO is a vital signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of chronic inflammation, septic shock, and certain cancers. Consequently, selective iNOS inhibitors are highly sought-after therapeutic agents. Given that various 2-aminopyridine derivatives have been identified as potent iNOS inhibitors[1], evaluating IC1 against this target is a logical starting point.
The core principle of our validation assay is to quantify the production of NO by recombinant iNOS in the presence of its substrate, L-arginine. The efficacy of IC1 will be determined by its ability to reduce NO production, benchmarked against a known iNOS inhibitor.
Experimental Workflow: iNOS Inhibition Assay
The following protocol is adapted from established methods for measuring NOS activity, primarily through the colorimetric detection of nitrite (a stable oxidation product of NO) using the Griess reagent.[2][3]
Diagram of the iNOS Inhibition Assay Workflow
Caption: Workflow for the in vitro iNOS colorimetric inhibition assay.
Detailed Protocol: iNOS Inhibition Assay
Materials:
-
Recombinant murine iNOS (Sigma-Aldrich, Cat. No. N2783 or equivalent)[2]
-
L-Arginine (Substrate)
-
L-N6-(1-Iminoethyl)lysine (L-NIL) (Positive Control Inhibitor)
-
Investigational Compound 1 (IC1)
-
NOS Assay Buffer (containing cofactors: FAD, FMN, BH4, and Calmodulin)[4]
-
Griess Reagent System (e.g., Sulfanilamide and N-(1-Naphthyl)ethylenediamine)
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of IC1 in 100% DMSO.
-
Prepare a 1 mM stock solution of L-NIL in ultrapure water.
-
Create a series of dilutions for both IC1 and L-NIL in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.[4]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 50 µL of assay buffer + 10 µL of iNOS enzyme solution + 10 µL of diluted IC1.
-
Positive Control Wells: 50 µL of assay buffer + 10 µL of iNOS enzyme solution + 10 µL of diluted L-NIL.
-
Negative Control (100% Activity): 50 µL of assay buffer + 10 µL of iNOS enzyme solution + 10 µL of vehicle (e.g., 1% DMSO in assay buffer).
-
Blank Wells (No Enzyme): 60 µL of assay buffer + 10 µL of vehicle.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 30 µL of L-Arginine solution (prepared in assay buffer) to all wells.
-
Incubate the plate for 60 minutes at 37°C.[2]
-
-
Nitrite Detection:
-
Terminate the reaction and initiate color development by adding 50 µL of Sulfanilamide solution to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine solution to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of IC1 and L-NIL using the formula: % Inhibition = 100 * (1 - (Abs_Test - Abs_Blank) / (Abs_Negative - Abs_Blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Comparative Data Summary (Hypothetical)
| Compound | Target | Assay Type | IC50 Value (nM) | Selectivity Profile |
| IC1 | iNOS | Colorimetric (Griess) | 85 nM | To be determined |
| L-NIL | iNOS | Colorimetric (Griess) | 45 nM | Selective for iNOS over nNOS/eNOS |
| Aminoguanidine | iNOS | Colorimetric (Griess) | 20 µM | Moderately selective |
Part 2: Validation of IC1 as an Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)
Scientific Rationale & Causality
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[5][6] In the context of oncology, IDO1 is a key mediator of tumor-induced immunosuppression. By depleting local tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 expressed by tumor cells helps them evade the host immune system.[5] Therefore, inhibitors of IDO1 are actively being pursued as cancer immunotherapeutics. The pyrimidine core is a viable scaffold for targeting such enzymes, making IDO1 a compelling secondary target for IC1.
Our validation strategy will involve a cell-based assay, which offers greater physiological relevance than a purely enzymatic assay. We will use a human cancer cell line known to express IDO1 upon stimulation with interferon-gamma (IFN-γ) and measure the conversion of tryptophan to kynurenine.
Signaling Pathway & Experimental Logic
Diagram of the IDO1-Mediated Immune Escape Pathway
Caption: IDO1 pathway in tumor immune evasion and point of inhibition.
Detailed Protocol: Cell-Based IDO1 Inhibition Assay
This protocol is based on established methods for measuring IDO1 activity in cultured cells by quantifying kynurenine production via HPLC or a colorimetric reaction.[7]
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3 ovarian cancer cells or MDA-MB-231 breast cancer cells)[7]
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum
-
Recombinant Human Interferon-gamma (IFN-γ)
-
Epacadostat (INCB024360) (Positive Control IDO1 Inhibitor)
-
Investigational Compound 1 (IC1)
-
Trichloroacetic Acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Stimulation:
-
Seed SK-OV-3 cells into a 96-well plate at a density of 1.0 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
Stimulate IDO1 expression by treating the cells with IFN-γ (final concentration 50 ng/mL) for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of IC1 and Epacadostat in cell culture medium.
-
Remove the IFN-γ containing medium and replace it with medium containing the various concentrations of the test compounds.
-
Include a "Vehicle Control" (medium with DMSO, max 0.5%) and a "No IFN-γ Control".
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of 30% (w/v) TCA to each supernatant sample to precipitate proteins.[7]
-
Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.[7]
-
Centrifuge the plate at 14,000 x g for 5 minutes to pellet the precipitate.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's Reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample from the standard curve.
-
Determine the % IDO1 inhibition for each compound concentration relative to the vehicle-treated, IFN-γ stimulated cells.
-
Calculate the IC50 value by plotting % inhibition versus log concentration.
-
Comparative Data Summary (Hypothetical)
| Compound | Target | Assay Type | Cell Line | IC50 Value (nM) |
| IC1 | IDO1 | Cell-Based (Kynurenine) | SK-OV-3 | 350 nM |
| Epacadostat | IDO1 | Cell-Based (Kynurenine) | SK-OV-3 | 75 nM |
| 1-Methyl-Tryptophan | IDO1 | Cell-Based (Kynurenine) | SK-OV-3 | 20 µM |
Conclusion and Forward Path
This guide provides a foundational framework for the initial in vitro validation of this compound (IC1). By systematically evaluating its inhibitory potential against two high-value therapeutic targets, iNOS and IDO1, researchers can generate robust, comparative data. The hypothetical results presented suggest that IC1 may possess dual activity, with greater potency towards iNOS.
Subsequent steps should include kinase profiling to assess selectivity, cytotoxicity assays in relevant cell lines to determine a therapeutic window, and in vivo studies in appropriate disease models to translate these in vitro findings. The detailed, self-validating protocols herein are designed to ensure the integrity and reproducibility of these critical early-stage assessments.
References
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Title: Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services Source: BioAssay Systems URL: [Link]
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Title: Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Nitric oxide detection methods in vitro and in vivo Source: Journal of Pharmaceutical Analysis (via PubMed Central) URL: [Link]
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Title: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells Source: Scientific Reports (via PubMed Central) URL: [Link]
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Title: Discovery of indoleamine 2,3-dioxygenase inhibitors using machine learning based virtual screening Source: RSC Medicinal Chemistry (via NIH) URL: [Link]
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Title: In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) Source: Chemistry & Biodiversity (via PubMed) URL: [Link]
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Title: OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit Source: Cell Biolabs, Inc. URL: [Link]
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Title: 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo Source: British Journal of Pharmacology (via PubMed Central) URL: [Link]
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A Researcher's Guide to the Reproducible Synthesis of 2-Amino-6-propylpyrimidin-4-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone, forming the structural basis of a multitude of biologically active molecules. Among these, 2-Amino-6-propylpyrimidin-4-ol holds significant interest for its potential applications, stemming from the diverse pharmacological activities observed in structurally related compounds. However, the successful and efficient synthesis of such molecules is predicated on the reproducibility of experimental protocols. This guide provides an in-depth technical analysis of the synthesis of this compound, addresses key factors influencing its reproducibility, and offers a comparative look at alternative, structurally related pyrimidines.
The Challenge of Reproducibility in Pyrimidine Synthesis
The synthesis of substituted pyrimidines, while conceptually straightforward, is often subject to variability in yield and purity. This can arise from a number of factors, including the purity of starting materials, precise control of reaction conditions (temperature, time, and pH), and the method of purification. The classical Biginelli reaction and its variations, which are commonly employed for pyrimidine synthesis, can be sensitive to subtle changes in these parameters, leading to challenges in reproducing published results.[1] This guide aims to provide a robust framework for the synthesis of this compound, empowering researchers to achieve consistent and reliable outcomes.
Synthetic Pathways to this compound
The most common and direct route to this compound is the condensation of a β-ketoester with guanidine. In this case, ethyl 3-oxohexanoate serves as the key precursor, providing the propyl and keto functionalities required for the pyrimidine ring formation.
Caption: Synthetic route to this compound.
Protocol 1: Classical Base-Catalyzed Condensation
This protocol is adapted from established procedures for similar 2-aminopyrimidin-4-ol derivatives.
Materials:
-
Ethyl 3-oxohexanoate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
-
Deionized water
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
-
Guanidine Preparation: In a separate flask, dissolve guanidine hydrochloride (1.1 eq) in the freshly prepared sodium ethoxide solution. Stir until a clear solution is obtained.
-
Reaction: To the guanidine solution, add ethyl 3-oxohexanoate (1.0 eq) dropwise at room temperature with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7. This will precipitate the product.
-
Isolation and Purification: Filter the precipitated solid and wash it with cold deionized water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Rationale for Key Steps:
-
In situ Guanidine Free Base: Sodium ethoxide is a strong base that deprotonates guanidine hydrochloride to generate the free guanidine base in situ. This is crucial as the free base is the active nucleophile in the condensation reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.
-
Neutralization: Acidification of the reaction mixture after completion is essential to protonate the pyrimidinolate anion, leading to the precipitation of the desired this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the propyl group protons (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the pyrimidine ring), a singlet for the vinyl proton on the pyrimidine ring, and a broad singlet for the amino protons.
-
¹³C NMR will provide signals for the carbon atoms of the propyl group and the pyrimidine ring.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H (amino group) and C=O (in the tautomeric pyrimidone form) stretching vibrations.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Comparison with Alternative 2-Aminopyrimidine Derivatives
The biological activity and physicochemical properties of 2-aminopyrimidine derivatives can be significantly influenced by the nature of the substituent at the 6-position. Below is a comparison of this compound with its methyl and isopropyl analogs.
| Compound | Structure | Key Properties and Activities |
| This compound | The propyl group provides a moderate level of lipophilicity, which can influence its pharmacokinetic properties. | |
| 2-Amino-6-methylpyrimidin-4-ol | A well-studied analog, it has been investigated for various biological activities, including plant growth stimulation.[2] | |
| 2-Amino-6-isopropylpyrimidin-4-ol | The branched isopropyl group can introduce steric hindrance that may affect binding to biological targets. This class of compounds has shown potential as anticancer, antiviral, and antibacterial agents.[3] |
Factors Influencing Experimental Reproducibility
To ensure consistent results when synthesizing this compound and its analogs, consider the following:
-
Purity of Starting Materials: The purity of ethyl 3-oxohexanoate and guanidine hydrochloride is critical. Impurities can lead to side reactions and lower yields.
-
Anhydrous Conditions: The preparation of sodium ethoxide and the initial stages of the reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the base and the ester.
-
Stoichiometry: Precise control of the stoichiometry of the reactants is important. An excess of either the β-ketoester or guanidine can lead to the formation of byproducts.
-
Reaction Time and Temperature: The reaction should be monitored to determine the optimal reflux time. Prolonged heating can lead to decomposition of the product.
-
Purification Method: The choice of recrystallization solvent is crucial for obtaining a high-purity product. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.
Experimental Workflow for Reproducibility Assessment
Caption: Workflow for assessing the reproducibility of a synthesis protocol.
By carefully controlling the experimental parameters outlined in this guide and employing rigorous characterization techniques, researchers can confidently and reproducibly synthesize this compound and its analogs, paving the way for further investigation into their biological potential.
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MDPI. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][4]benzoxazine and Evaluation of Their Antiviral Activity.
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-propylpyrimidin-4-ol Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among these, 2-aminopyrimidine derivatives are of particular interest due to their versatile biological activities, frequently targeting key enzymes such as kinases. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-amino-6-propylpyrimidin-4-ol analogues, providing a technical yet accessible resource for professionals in drug discovery and development. By examining the subtle yet significant impact of structural modifications, we aim to illuminate the path toward designing more potent and selective therapeutic agents.
The 2-Amino-6-alkylpyrimidin-4-ol Scaffold: A Privileged Core
The 2-amino-6-alkylpyrimidin-4-ol core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The 2-amino group, the pyrimidin-4-ol tautomer, and the substituent at the 6-position are key pharmacophoric features that can be systematically modified to modulate biological activity and selectivity. The propyl group at the 6-position provides a specific lipophilic character that influences target engagement and pharmacokinetic properties. Our exploration will focus on how alterations to this core structure impact biological outcomes, primarily in the context of anticancer and enzyme inhibitory activities.
Structure-Activity Relationship (SAR) Analysis: The Impact of Substitution
The biological activity of 2,4,6-substituted pyrimidines is profoundly influenced by the nature and placement of substituents on the pyrimidine ring. These modifications alter the molecule's steric, electronic, and hydrophobic characteristics, which in turn dictates its interaction with biological targets.[1]
The Significance of the C6-Alkyl Substituent
While this guide focuses on the 6-propyl analogues, a comparative analysis with other C6-alkyl substituents is crucial for a comprehensive understanding of the SAR.
-
Methyl Group (C6-CH₃): Studies on 2-amino-6-methylpyrimidin-4-ol derivatives have revealed their potential as plant growth stimulants.[2] In the context of other biological targets, the small size of the methyl group may allow for a better fit into smaller hydrophobic pockets of an enzyme's active site.
-
Isopropyl Group (C6-CH(CH₃)₂): The branched nature of the isopropyl group, as seen in 2-amino-6-isopropylpyrimidin-4-ol derivatives, introduces greater steric bulk compared to a propyl group. This can enhance selectivity for certain biological targets by preventing binding to others with more constrained active sites. Analogues with this feature have been investigated for a range of activities including anticancer and antiviral effects.[3]
-
Propyl Group (C6-CH₂CH₂CH₃): The linear propyl chain offers a balance of lipophilicity and conformational flexibility. This can be advantageous for optimizing van der Waals interactions within a target's binding pocket. The SAR of this specific substitution pattern is the central theme of this guide, and while direct, extensive studies are limited, we can extrapolate from the broader class of 2,4,6-substituted pyrimidines.
Modifications at the 2-Amino and 4-Hydroxy Positions
While the 2-amino and 4-hydroxy groups are often considered essential for the core activity of these compounds, their modification can lead to significant changes in potency and selectivity. For instance, N-alkylation of the 2-amino group or conversion of the 4-hydroxy group to an ether or other functionalities can alter hydrogen bonding capabilities and overall polarity, thereby influencing target interaction and cell permeability.
Comparative Biological Activity: A Focus on Anticancer and Kinase Inhibition
Numerous 2,4,6-trisubstituted pyrimidine derivatives have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines, often through the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[1]
Table 1: Comparative Anticancer Activity of Selected 2,4,6-Substituted Pyrimidine Analogues
| Compound Class | Substituents (C2, C4, C6) | Target Cell Line(s) | Activity (IC50) | Reference |
| 2,4,6-Trisubstituted Pyrimidines | Varied aryl and heteroaryl groups | Various cancer cells | ~ 2-10 µg/mL | [1] |
| N-Alkyl Bromide Derivatives | Alkyl chains added to pyrimidine nitrogen | Various cancer cells | Enhanced potency over parent compounds | [1][4] |
| Pyrido[2,3-d]pyrimidines | 2,4-diamino substitution | Prostate (PC-3), Lung (A-549) | 1.54 µM (PC-3), 3.36 µM (A-549) | [1] |
| 2-amino-4-aryl-6-pyridopyrimidines | Varied aryl groups | Hep3B, A549, HeLa, C6, HT29, MCF7 | High anti-proliferative activity | [4] |
| 2-amino-4,6-dimethylpyrimidin-5-ol derivatives | Varied substitutions | Hepatocellular carcinoma (HCC) | Compound 6O: IC50 = 4.5 µM (Hep3B) | [5] |
Experimental Protocols: A Guide to Evaluation
To ensure scientific rigor and reproducibility, detailed experimental methodologies are paramount. Below are representative protocols for assessing the biological activity of this compound analogues.
General Synthesis of this compound Analogues
The synthesis of 2,4,6-substituted pyrimidines can be achieved through various established methods. A common approach involves the Claisen-Schmidt condensation of an appropriate ketone with an aldehyde, followed by cyclization with guanidine hydrochloride in the presence of a base.[6]
Workflow for the Synthesis of 2,4,6-Trisubstituted Pyrimidines
Caption: General synthetic scheme for 2,4,6-trisubstituted pyrimidines.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[3]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay for anticancer screening.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. The comparative analysis of SAR across different C6-alkyl substituted analogues provides a rational basis for the design of more potent and selective compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives to elucidate their specific molecular targets and mechanisms of action. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of new drug candidates from this versatile chemical class.
References
- A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4,6-Substituted Pyrimidines. Benchchem.
- Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. PubMed.
- A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin.
- Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers. Benchchem.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Scilit.
- Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). PubMed.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
- (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
- Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. NIH.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences.
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed.
- 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.
- (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- (PDF) Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H-4 Receptor Antagonists.
- 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed.
- Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed.
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A Senior Application Scientist's Guide to the Cross-Validation of Biological Targets for 2-Amino-6-propylpyrimidin-4-ol
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific scrutiny. The compound in focus, 2-Amino-6-propylpyrimidin-4-ol, belongs to the 2-aminopyrimidine class, a scaffold renowned for its diverse and potent biological activities, including roles as kinase inhibitors and receptor modulators.[1][2][3][4] However, the therapeutic potential of any new chemical entity is inextricably linked to a precise understanding of its molecular mechanism of action. This guide provides a comprehensive, in-depth framework for the cross-validation of the biological targets of this compound, emphasizing the causality behind experimental choices and the integration of orthogonal methodologies to ensure scientific integrity.
The Imperative of Target Validation
In the landscape of drug discovery, target identification is merely the initial step.[5] The subsequent, and arguably more critical, phase is target validation. This process is essential to confirm that the interaction between a small molecule and its identified target is the primary driver of the observed pharmacological effects. Rigorous validation mitigates the risk of pursuing false positives, a common pitfall that can lead to significant wasted resources. This guide outlines a multi-pronged strategy to confidently identify and validate the biological targets of this compound.
Part 1: Initial Target Identification - A Funnel Approach
The initial phase of target discovery for a novel compound like this compound involves casting a wide net to generate a list of potential protein interactors. This is best achieved by employing a combination of unbiased and hypothesis-driven methods.
Phenotypic Screening: From Cellular Effect to Molecular Cause
A logical starting point is to observe the effect of this compound in relevant cellular models. Phenotypic screening assesses changes in cell morphology, proliferation, or other measurable cellular characteristics upon treatment with the compound.[6] For instance, if the compound induces apoptosis in a cancer cell line, this suggests that its targets are likely involved in cell survival or death pathways. This approach provides a functional context for subsequent target deconvolution efforts.[6][7]
Chemical Proteomics: Fishing for Targets in the Cellular Ocean
To directly identify the binding partners of this compound, chemical proteomics is an indispensable tool.[8][9] This typically involves an affinity-based pull-down approach.[10]
Experimental Protocol: Affinity-Based Pull-Down
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with its biological activity.
-
Lysate Incubation: Incubate the biotinylated probe with cell or tissue lysates that represent the biological context of interest.
-
Affinity Purification: Use streptavidin-coated beads to "pull down" the biotinylated probe along with its bound proteins.
-
Mass Spectrometry: After thorough washing to remove non-specific binders, the captured proteins are eluted, digested, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This unbiased approach can reveal a spectrum of potential targets, from high-affinity interactors to weaker or transient binding partners.
Part 2: Validating Target Engagement in a Cellular Environment
Once a list of putative targets is generated, it is crucial to confirm that this compound engages these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12] CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding.[13]
Cellular Thermal Shift Assay (CETSA)
The Causality: When a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures.[11][12]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[12]
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the soluble protein levels against temperature to generate a "melt curve." A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[11]
An isothermal dose-response (ITDR) CETSA can also be performed, where cells are treated with varying concentrations of the compound at a fixed temperature, to determine a cellular EC50 for target engagement.[12][14]
Part 3: Biophysical Characterization of the Direct Interaction
Following cellular validation, the direct interaction between this compound and its high-confidence targets must be quantitatively characterized using purified components. This is essential for confirming a direct binding event and for understanding the thermodynamics and kinetics of the interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that measures the heat released or absorbed during a binding event.[15] This allows for the direct determination of the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.[15][16]
Experimental Protocol: ITC
-
Sample Preparation: Place a solution of the purified target protein in the sample cell of the calorimeter. Load a concentrated solution of this compound into the titration syringe. It is crucial that both are in identical buffer solutions to minimize heats of dilution.[17]
-
Titration: Inject small aliquots of the compound into the protein solution.
-
Data Analysis: The heat changes upon each injection are measured and plotted against the molar ratio of the compound to the protein. This binding isotherm is then fitted to a model to extract the thermodynamic parameters.[16]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions.[18][19] It measures the association (k a) and dissociation (k d) rates of the binding event, from which the equilibrium dissociation constant (K D) can be calculated.[20]
Experimental Protocol: SPR
-
Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.
-
Analyte Injection: Flow a solution of this compound over the sensor surface.
-
Detection: A change in the refractive index at the sensor surface, proportional to the mass of the bound compound, is detected in real-time and plotted as a sensorgram.
-
Kinetic Analysis: The association and dissociation phases of the sensorgram are fitted to a kinetic model to determine the rate constants.[20]
| Technique | Key Parameters Measured | Strengths | Considerations |
| ITC | K D, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, in-solution, provides full thermodynamic profile | Requires larger amounts of pure protein and compound |
| SPR | Association rate (k a), Dissociation rate (k d), K D | Real-time kinetics, high sensitivity, lower sample consumption | Requires immobilization of the target, which may affect its conformation |
Part 4: Functional Validation and Off-Target Profiling
Confirming a direct, high-affinity interaction is not sufficient. It is imperative to demonstrate that this interaction is responsible for the compound's biological activity and to assess its selectivity.
Genetic Validation using CRISPR-Cas9
CRISPR-Cas9 technology provides a precise way to genetically validate a drug target.[21][22] By knocking out the gene encoding the putative target protein, one can test whether the cells become resistant to this compound.[23]
Experimental Workflow: CRISPR-Cas9 Knockout
-
gRNA Design: Design guide RNAs (gRNAs) to target a specific exon of the gene of interest.
-
Cell Transfection: Introduce the gRNAs and Cas9 nuclease into the cells to generate frameshift mutations, leading to a functional knockout of the protein.
-
Validation of Knockout: Confirm the absence of the target protein via Western blot or other methods.
-
Phenotypic Assay: Treat both the wild-type and knockout cells with this compound and assess the phenotypic response (e.g., cell viability). A loss of compound activity in the knockout cells provides strong evidence that the targeted protein is essential for its mechanism of action.
Kinome Profiling: Assessing Selectivity
Given that the 2-aminopyrimidine scaffold is a common feature in kinase inhibitors, it is prudent to assess the selectivity of this compound across the human kinome.[24] Kinase profiling services offer screening against large panels of kinases to determine the IC50 values for each.[25][26]
The Causality: A selective compound is more likely to have a cleaner safety profile with fewer off-target effects. Comparing the potency of this compound against its intended target versus other kinases provides a quantitative measure of its selectivity. This is crucial for lead optimization and predicting potential side effects.
Visualizing the Workflow and Data Integration
A robust cross-validation strategy relies on the convergence of evidence from multiple, independent lines of inquiry.
DOT Script for Cross-Validation Workflow
Caption: A logical workflow for the cross-validation of small molecule targets.
Conclusion
The cross-validation of biological targets for a novel compound like this compound is a meticulous, multi-faceted process that underpins modern drug discovery. By systematically progressing from broad, unbiased screening to highly specific, quantitative validation, researchers can build a robust and compelling case for a compound's mechanism of action. This integrated approach, combining chemical proteomics, cellular target engagement assays, biophysical characterization, and genetic validation, ensures the scientific rigor necessary to advance a promising molecule from the laboratory to the clinic. The framework presented here serves as a detailed guide to navigate this critical path, ultimately enhancing the probability of successful therapeutic development.
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Benchmarking 2-Amino-6-propylpyrimidin-4-ol Against Known Uracil-DNA Glycosylase (UNG) Inhibitors: A Comparative Guide
Introduction: The Rationale for Targeting Uracil-DNA Glycosylase (UNG)
In the landscape of drug development, particularly in oncology and antiviral therapies, the pursuit of novel molecular targets and chemical entities is paramount. This guide focuses on the comparative analysis of a novel compound, 2-Amino-6-propylpyrimidin-4-ol, against established inhibitors of Uracil-DNA Glycosylase (UNG).
Uracil can be incorporated into DNA through two primary mechanisms: the deamination of cytosine and the misincorporation of dUTP during DNA replication.[1] Uracil-DNA Glycosylase is a key enzyme in the base excision repair (BER) pathway, responsible for identifying and excising uracil from DNA, thereby maintaining genomic integrity.[1][2] The inhibition of UNG presents a compelling therapeutic strategy. For instance, many cancer therapies, such as those involving pemetrexed or 5-fluorouracil (5-FU), function by inducing uracil accumulation in DNA.[2] The efficacy of these treatments is often limited by the cell's ability to repair this damage via UNG.[3] Consequently, inhibiting UNG could sensitize cancer cells to these chemotherapeutic agents.[2] Furthermore, some viruses rely on either their own encoded UNG or the host's UNG for efficient replication, making UNG a potential antiviral target.[3][4]
Given that many known UNG inhibitors are derivatives of pyrimidine, the structural similarity of this compound makes it a promising candidate for a novel UNG inhibitor. This guide provides a comprehensive framework for benchmarking its performance against well-characterized inhibitors, offering researchers the necessary protocols and data-driven insights to evaluate its potential.
Selection of Comparator Inhibitors
To provide a robust benchmark for this compound, a panel of known UNG inhibitors with distinct mechanisms of action and potencies has been selected.
-
Uracil Glycosylase Inhibitor (Ugi): A small protein produced by the bacteriophage PBS2, Ugi is a highly potent and specific inhibitor of UNG.[5][6] It functions by mimicking the DNA backbone and binding irreversibly to the DNA-binding groove of UNG, preventing its interaction with uracil-containing DNA.[7] Ugi serves as a "gold standard" positive control for UNG inhibition assays due to its high affinity and well-understood mechanism.
-
Aurintricarboxylic Acid (ATA): Identified through high-throughput screening, ATA is a small molecule inhibitor of human UNG with a reported IC50 in the nanomolar to low micromolar range (initial IC50 < 100 nM, confirmed at 700 nM).[7] Unlike uracil-based inhibitors, ATA is believed to bind to the DNA-binding channel and uracil-binding pocket in an open, destabilized conformation of UNG, effectively acting as a "door stopper" to prevent the enzyme from closing around the DNA substrate.[7]
-
Tetrahydro-2,4,6-trioxopyrimidinylidene (PyO3) Derivatives: Virtual screening has identified the PyO3 scaffold as a novel pharmacophore for UNG inhibition.[8] Although generally exhibiting modest potency (IC50 ≥ 100 µM), these compounds are presumed to act as competitive inhibitors by occupying the uracil-binding pocket of the enzyme.[3] A representative compound from this class will be used for comparison.
Experimental Benchmarking Workflow
The comprehensive evaluation of this compound will be conducted through a tiered approach, beginning with in vitro biochemical assays to determine its direct inhibitory effect on UNG and progressing to cell-based assays to assess its activity in a more biologically relevant context.
Detailed Protocol: Fluorescence-Based UNG Activity Assay
This protocol is adapted from established methods for inhibitor screening. [8][9] Materials:
-
Purified recombinant human UNG
-
Fluorescent molecular beacon substrate (e.g., 5'-FAM-CUUUUUGAGCTTTTGCTCAAAAAG-BHQ1-3')
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 37.6 nM BSA
-
96-well or 384-well black, clear-bottom plates
-
Test compound (this compound) and comparator inhibitors (ATA, PyO3 derivative) dissolved in DMSO
-
Positive control inhibitor: Ugi protein
-
Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen fluorophore/quencher pair (e.g., 495 nm excitation and 520 nm emission for FAM/BHQ1). [8] Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the molecular beacon substrate in nuclease-free water.
-
Prepare serial dilutions of the test compound and comparator inhibitors in DMSO. Further dilute these into the Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a working solution of UNG enzyme in Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within a reasonable time frame (e.g., 0.3 nM). [8]
-
-
Assay Setup:
-
In a 96-well plate, add the components in the following order for a final reaction volume of 100 µL: [8] * Assay Buffer
-
Inhibitor solution (or DMSO for the no-inhibitor control)
-
UNG enzyme solution (add Assay Buffer instead for the no-enzyme control)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the molecular beacon substrate to each well to a final concentration of 30 nM. [8] * Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically, with readings taken every 2 minutes for a total of 40-60 minutes. [8]
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the initial reaction velocity (rate of fluorescence increase).
-
Normalize the velocities to the no-inhibitor control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mechanism of Inhibition Studies
To determine whether this compound acts as a competitive or non-competitive inhibitor, kinetic assays should be performed by varying the concentration of both the inhibitor and the molecular beacon substrate. The data can then be analyzed using a Lineweaver-Burk plot. A competitive inhibitor will increase the apparent Km (Michaelis constant) without changing the Vmax (maximum velocity), while a non-competitive inhibitor will decrease the Vmax without affecting the Km. [10][11]
Part 2: Cell-Based Assays
While in vitro assays are crucial for determining direct enzyme inhibition, they do not account for factors such as cell permeability, metabolic stability, and off-target effects. Therefore, it is essential to validate the findings in a cellular context.
Principle of UNG Activity Assay in Cell Lysates
This assay measures the UNG activity present in whole-cell extracts. Cells are treated with the inhibitor, after which they are lysed. The resulting lysate, containing the cellular machinery including UNG and the inhibitor, is then incubated with the fluorescent molecular beacon substrate to measure the remaining UNG activity. [7]
Detailed Protocol: UNG Activity in Whole-Cell Extracts
Materials:
-
Human cancer cell line (e.g., DLD1 colon cancer cells) [7]* Cell culture medium and supplements
-
Test compound and comparator inhibitors
-
Lysis Buffer: (e.g., RIPA buffer with protease inhibitors, or a milder buffer if preserving enzyme activity is critical) [12]* Reagents and equipment for the fluorescence-based UNG activity assay as described above.
-
Protein quantification assay kit (e.g., Bradford or BCA).
Procedure:
-
Cell Culture and Treatment:
-
Culture DLD1 cells in appropriate medium until they reach ~70-80% confluency.
-
Treat the cells with various concentrations of this compound and the comparator inhibitors for a defined period (e.g., 4-24 hours). Include a vehicle-only (DMSO) control.
-
-
Preparation of Whole-Cell Lysates: [3] * After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 20-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which represents the whole-cell extract.
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a Bradford or BCA assay. This is crucial for normalizing the UNG activity measurements.
-
-
UNG Activity Measurement:
-
Set up the fluorescence-based UNG assay as described previously.
-
Instead of purified UNG, add a standardized amount of protein from the cell lysates (e.g., 20 µg) to each well. [7] * Initiate the reaction with the molecular beacon substrate and measure the fluorescence kinetically.
-
-
Data Analysis:
-
Calculate the rate of reaction for each lysate.
-
Normalize the UNG activity to the total protein concentration.
-
Express the UNG activity in the treated samples as a percentage of the activity in the vehicle-treated control.
-
Plot the percent UNG activity versus the inhibitor concentration to determine the cellular IC50.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables to facilitate easy comparison between this compound and the known inhibitors.
Table 1: In Vitro Biochemical Potency of UNG Inhibitors
| Compound | Type | Putative Mechanism | IC50 (nM) | Ki (nM) |
| This compound | Small Molecule | Competitive (Hypothesized) | Experimental | Experimental |
| Ugi | Protein | Non-competitive (DNA mimic) | ~2.4 x 10^-4 U/mL [13] | - |
| Aurintricarboxylic Acid (ATA) | Small Molecule | Non-competitive | 700 [7] | <700 (Kd) [7] |
| PyO3 Derivative (e.g., 4B) | Small Molecule | Competitive | ≥100,000 [8] | - |
Table 2: Cellular Activity of UNG Inhibitors in DLD1 Cells
| Compound | Cellular IC50 (µM) | Notes |
| This compound | Experimental | |
| Aurintricarboxylic Acid (ATA) | Demonstrated activity in cell lysates [7] | |
| PyO3 Derivative (e.g., 4B/4F) | Demonstrated cytotoxicity in HEK 293FT cells [3] |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the benchmarking of this compound as a potential Uracil-DNA Glycosylase inhibitor. By employing standardized in vitro and cell-based assays and comparing its performance against a panel of well-characterized inhibitors, researchers can obtain a clear understanding of its potency, mechanism of action, and therapeutic potential. The detailed protocols and data presentation formats outlined herein are designed to ensure the generation of robust, reproducible, and easily interpretable results, thereby accelerating the evaluation of this novel chemical entity. The insights gained from these studies will be invaluable for guiding future drug development efforts targeting the base excision repair pathway.
References
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Mehta, V., et al. (2021). Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening. Biochemistry and Biophysics Reports, 26, 100954. [Link]
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Grin, I. R., et al. (2021). A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. Molecules, 26(21), 6668. [Link]
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Narayanan, A., et al. (2005). Depletion of uracil-DNA glycosylase activity is associated with decreased cell proliferation. Biochemical and Biophysical Research Communications, 333(4), 1147-1152. [Link]
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Grin, I. R., et al. (2021). A New Class of Uracil-DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. PubMed. [Link]
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Suksangpleng, T., et al. (2014). Molecular characterization of Plasmodium falciparum uracil-DNA glycosylase and its potential as a new anti-malarial drug target. ResearchGate. [Link]
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Parikh, S. S., et al. (2008). Mimicking damaged DNA with a small molecule inhibitor of human UNG2. Nucleic Acids Research, 36(18), 5847-5856. [Link]
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Mehta, V., et al. (2021). Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening. ResearchGate. [Link]
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Mehta, V., et al. (2021). Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening. ResearchGate. [Link]
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Weiser, N. E., & Beard, W. A. (2023). Assay design for analysis of human uracil DNA glycosylase. Methods in Enzymology, 678, 1-25. [Link]
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UniProt. (n.d.). UGI - Uracil-DNA glycosylase inhibitor - Bacillus phage PBS2 (Bacteriophage PBS2). UniProt. [Link]
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Nguyen, M. T., et al. (2021). Assay for small molecule inhibition of UNG in cells. ResearchGate. [Link]
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Paving the Way for Clinical Translation: A Comprehensive In-vivo Validation Guide for 2-Amino-6-propylpyrimidin-4-ol
For Immediate Distribution to the Drug Development and Scientific Community
In the quest for novel therapeutics, the journey from a promising molecule to a clinically validated treatment is both arduous and intricate. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the in vivo validation of 2-Amino-6-propylpyrimidin-4-ol, a small molecule with significant therapeutic promise. Drawing from established principles of preclinical drug development, this document outlines a strategic and scientifically rigorous approach to evaluating its efficacy, safety, and pharmacokinetic profile, thereby paving the way for its potential clinical translation.
While direct in vivo studies on this compound are not yet extensively published, the therapeutic activities of structurally related aminopyrimidine derivatives offer compelling justification for its investigation. Various aminopyrimidine-based compounds have demonstrated potent biological activities, including the modulation of adenosine receptors, inhibition of fibroblast growth factor receptor 4 (FGFR4), and cytotoxic effects against cancer cell lines.[1][2][3][4][5] These precedents suggest that this compound could hold potential in therapeutic areas such as neuroprotection, oncology, or inflammatory diseases.
This guide will therefore focus on a hypothesized neuroprotective application, providing a detailed roadmap for its validation against established standards of care and alternative therapeutic strategies.
Part 1: Strategic Framework for In-vivo Validation
The successful in vivo validation of a novel therapeutic candidate hinges on a well-designed experimental strategy. This involves the careful selection of animal models, definition of robust efficacy endpoints, and a thorough assessment of the compound's pharmacokinetic and toxicological properties.[6][7][8]
The Rationale for a Neuroprotective Indication
The selection of a neuroprotective indication for this compound is predicated on the known roles of similar aminopyrimidine structures in modulating neurological pathways. For instance, certain 2-amino-4,6-diarylpyrimidine derivatives have been identified as potent and selective A1 adenosine receptor antagonists.[1] Adenosine receptors are critically involved in regulating neuronal excitability and synaptic transmission, making them attractive targets for neurodegenerative diseases.
Comparative Analysis: Benchmarking Against the Gold Standard
To establish the therapeutic potential of this compound, its performance must be benchmarked against both a standard-of-care treatment and a vehicle control. For a neurodegenerative disease model, such as one for Parkinson's or Alzheimer's disease, a currently approved symptomatic treatment would serve as an appropriate positive control.
| Treatment Group | Compound | Dosage | Rationale |
| Experimental | This compound | To be determined by MTD studies | To assess the therapeutic efficacy of the novel compound. |
| Positive Control | Standard of Care (e.g., Levodopa for Parkinson's model) | Clinically relevant dose | To provide a benchmark for therapeutic efficacy. |
| Vehicle Control | Vehicle (e.g., Saline, DMSO) | Equivalent volume to treatment groups | To control for any effects of the delivery vehicle. |
| Sham Control | No treatment/intervention | N/A | To establish a baseline for the disease model. |
Part 2: Detailed Experimental Protocols
Scientific integrity and reproducibility are paramount in preclinical research. The following protocols are designed to be self-validating, with clear endpoints and controls.
Animal Model Selection and Justification
The choice of animal model is critical and should accurately recapitulate key aspects of the human disease pathology.[9][10][11][12] For a hypothesized neuroprotective effect in the context of Parkinson's disease, the 6-hydroxydopamine (6-OHDA) rat model is a well-established and widely used model that mimics the progressive loss of dopaminergic neurons seen in human patients.
Efficacy Study Protocol
Objective: To determine the efficacy of this compound in mitigating motor deficits and neuronal loss in a 6-OHDA rat model of Parkinson's disease.
Methodology:
-
Animal Acclimatization and Baseline Testing: Male Sprague-Dawley rats will be acclimatized for one week. Baseline motor function will be assessed using the cylinder test and apomorphine-induced rotation test.
-
6-OHDA Lesioning: A unilateral lesion of the medial forebrain bundle will be induced by stereotaxic injection of 6-OHDA.
-
Treatment Administration: Two weeks post-lesioning, animals will be randomly assigned to the treatment groups outlined in the table above. This compound will be administered daily via oral gavage for 4 weeks.
-
Behavioral Assessments: Motor function will be assessed weekly using the cylinder test and apomorphine-induced rotation test.
-
Histological Analysis: At the end of the treatment period, animals will be euthanized, and their brains will be processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of dopaminergic neuron loss in the substantia nigra.
Pharmacokinetic (PK) and Toxicology (Tox) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for dose determination and safety assessment.[7][8][13]
PK Study Protocol:
-
Dosing: A single dose of this compound will be administered to a cohort of healthy rats via both intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Blood samples will be collected at predetermined time points post-administration.
-
Bioanalysis: Plasma concentrations of the compound will be quantified using a validated LC-MS/MS method.
-
Data Analysis: Key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) will be calculated.
Tox Study Protocol (Dose-Range Finding):
-
Dosing: Increasing doses of this compound will be administered to groups of healthy rats for 7 days.
-
Clinical Observations: Animals will be monitored daily for any signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples will be collected for complete blood count and clinical chemistry analysis.
-
Histopathology: Major organs will be collected for histopathological examination.
-
Maximum Tolerated Dose (MTD) Determination: The MTD will be defined as the highest dose that does not cause significant toxicity.[7]
Part 3: Data Visualization and Interpretation
Clear and concise data presentation is essential for interpreting experimental outcomes.
Hypothetical Efficacy Data
| Treatment Group | Apomorphine-Induced Rotations (rotations/min, Mean ± SEM) | TH-Positive Cell Count (Substantia Nigra, Mean ± SEM) |
| Sham Control | 0.5 ± 0.2 | 8500 ± 300 |
| Vehicle Control | 7.8 ± 1.1 | 3200 ± 250 |
| Positive Control | 3.2 ± 0.8 | 4500 ± 280 |
| This compound (Low Dose) | 6.1 ± 1.0 | 3800 ± 260 |
| This compound (High Dose) | 4.5 ± 0.9 | 5100 ± 310 |
Visualizing the Path Forward: Experimental Workflows
Caption: A streamlined workflow for the in vivo validation of a therapeutic candidate.
Hypothesized Mechanism of Action: A Signaling Pathway
Caption: Hypothesized antagonistic action on the A1 adenosine receptor signaling pathway.
Conclusion
This guide provides a robust and scientifically grounded framework for the in vivo validation of this compound. By adhering to these rigorous protocols and employing a comparative approach, researchers can effectively evaluate its therapeutic potential, paving the way for its potential entry into clinical development. The successful translation of novel small molecules from the laboratory to the clinic is a complex endeavor that demands meticulous planning and execution. This guide serves as a critical resource for navigating this challenging but ultimately rewarding path.
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Navigating the Metabolic Maze: A Comparative Stability Analysis of 2-Amino-6-propylpyrimidin-4-ol
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the intricate landscape of drug discovery, understanding a compound's metabolic fate is a critical determinant of its therapeutic potential. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising candidate. This guide provides an in-depth comparative analysis of the predicted metabolic stability of 2-Amino-6-propylpyrimidin-4-ol, a pyrimidine derivative of interest, benchmarked against structurally related compounds. By dissecting the underlying biochemical principles and employing predictive methodologies, we aim to equip researchers with the insights necessary to navigate the metabolic challenges inherent in drug development.
The Gatekeepers of Xenobiotic Fate: Understanding Metabolic Stability
The liver is the primary organ responsible for drug metabolism, a process broadly categorized into Phase I and Phase II reactions.[1] Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, increasing the polarity of the xenobiotic.[2][3] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to further enhance their water solubility and facilitate excretion.[1][4]
The metabolic stability of a compound is a measure of its susceptibility to this enzymatic biotransformation.[5] High metabolic stability often translates to a longer in vivo half-life and greater systemic exposure, desirable properties for many therapeutic agents. Conversely, rapid metabolism can necessitate more frequent dosing or lead to the generation of active or toxic metabolites.[5][6]
Assessing Metabolic Stability: A Two-Pronged In Vitro Approach
To predict the in vivo metabolic clearance of a compound, two primary in vitro assays are routinely employed in drug discovery: the liver microsomal stability assay and the hepatocyte stability assay.[7]
-
Liver Microsomal Stability Assay: This high-throughput assay utilizes the microsomal fraction of liver homogenates, which is rich in Phase I enzymes, particularly CYPs.[8][9] By incubating the test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH), the rate of disappearance of the parent compound can be measured, providing an estimate of its intrinsic clearance (CLint) by Phase I enzymes.[8][10]
-
Hepatocyte Stability Assay: This assay employs intact liver cells (hepatocytes), providing a more comprehensive model of hepatic metabolism as it includes both Phase I and Phase II enzymes, as well as cellular uptake and transport processes.[11][12] The data generated from hepatocyte stability assays can offer a more accurate prediction of in vivo hepatic clearance.
Experimental Workflow: From Incubation to Analysis
The general workflow for assessing metabolic stability is a meticulously controlled process designed to ensure reproducible and reliable data.
Comparative Analysis: this compound in Focus
Due to the absence of direct experimental data for this compound in the public domain, this analysis will be predictive, based on established structure-metabolism relationships of pyrimidine derivatives. We will compare its predicted stability against two benchmark compounds: the structurally similar 2-Amino-6-methylpyrimidin-4-ol and the well-characterized pyrimidine-containing drug, Minoxidil.
| Compound | Structure | Predicted Metabolic Stability (t½ in HLM) | Key Metabolic Pathways | Rationale for Prediction |
| This compound | Moderate | Propyl chain oxidation (ω and ω-1 hydroxylation), N-oxidation, Glucuronidation of the 4-hydroxyl group. | The propyl group is a likely site for CYP-mediated oxidation. The amino and hydroxyl groups are potential sites for Phase II conjugation. | |
| 2-Amino-6-methylpyrimidin-4-ol | Moderate to High | Methyl group oxidation (hydroxylation), N-oxidation, Glucuronidation of the 4-hydroxyl group. | The methyl group is less prone to oxidation than a propyl chain, suggesting potentially higher stability. | |
| Minoxidil | High (in vitro) | N-O-glucuronidation is the major pathway. Sulfation of the N-oxide metabolite. | The piperidine ring is relatively stable to oxidation. Metabolism is primarily driven by Phase II conjugation. |
Note: HLM refers to Human Liver Microsomes. The predicted stability is a qualitative assessment based on known metabolic pathways.
Predicted Metabolic Pathways of this compound
The chemical structure of this compound presents several potential sites for metabolic transformation.
Phase I Metabolism:
-
Oxidation of the Propyl Chain: The n-propyl group is a prime target for CYP-mediated oxidation. This can occur at the terminal (ω) carbon to form a primary alcohol or at the sub-terminal (ω-1) carbon to yield a secondary alcohol. These hydroxylated metabolites are more polar and can be further conjugated in Phase II.
-
N-Oxidation: The exocyclic amino group can undergo oxidation to form a hydroxylamine or nitroso derivative, a common metabolic pathway for aromatic amines.
Phase II Metabolism:
-
Glucuronidation: The 4-hydroxyl group of the pyrimidine ring is a likely site for glucuronidation, a major detoxification pathway that significantly increases water solubility.[13]
-
Sulfation: The 4-hydroxyl group could also be a substrate for sulfotransferases, leading to the formation of a sulfate conjugate.
Structure-Metabolism Relationships: Guiding Principles for Optimization
The predicted metabolic profile of this compound highlights key structural features that influence its stability. Understanding these structure-metabolism relationships (SMRs) is crucial for designing next-generation analogs with improved pharmacokinetic properties.[14]
-
Alkyl Chain Length and Branching: Longer, linear alkyl chains are generally more susceptible to oxidation than shorter or branched chains. Modifying the propyl group, for instance, by introducing branching or replacing it with a more metabolically stable group (e.g., a cyclopropyl or tert-butyl group), could enhance stability.
-
Blocking Metabolic Hotspots: If oxidation of the propyl chain is identified as the primary clearance pathway, strategic modifications can be made to block this "metabolic hotspot." For example, fluorination of the propyl chain can increase the strength of the C-H bond, making it more resistant to CYP-mediated cleavage.
-
Modulating Electronic Properties: The electronic properties of the pyrimidine ring can influence the reactivity of its substituents. The introduction of electron-withdrawing or electron-donating groups can alter the susceptibility of the amino and hydroxyl groups to metabolism.
Conclusion and Future Directions
This comparative analysis, while predictive, provides a robust framework for understanding the likely metabolic fate of this compound. The presence of the n-propyl group suggests a moderate level of metabolic stability, with oxidation of this side chain being a probable major clearance pathway.
To validate these predictions, the next logical step is to perform in vitro metabolic stability assays using human liver microsomes and hepatocytes. These experiments will provide quantitative data on the intrinsic clearance of the compound and allow for the identification of its major metabolites using high-resolution mass spectrometry. The insights gained from these studies will be invaluable for guiding further lead optimization efforts and ultimately, for developing pyrimidine-based therapeutics with enhanced metabolic profiles and improved clinical outcomes.
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A Head-to-Head Comparison of 2-Amino-6-propylpyrimidin-4-ol with Standard Treatments for Colorectal Cancer
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. Among the myriad of heterocyclic scaffolds, 2-aminopyrimidine derivatives have emerged as a promising class of compounds with diverse biological activities, including potent anticancer properties. This guide provides an in-depth, head-to-head comparison of a representative 2-aminopyrimidine derivative, structurally related to 2-Amino-6-propylpyrimidin-4-ol, with the standard-of-care chemotherapy regimens for colorectal cancer (CRC), one of the leading causes of cancer-related mortality worldwide.
This technical document is designed for researchers, scientists, and drug development professionals, offering a comparative analysis grounded in preclinical data. We will delve into the mechanistic underpinnings, comparative efficacy, and the experimental methodologies used to evaluate these compounds, thereby providing a robust framework for future research and development in this area.
The Rise of 2-Aminopyrimidine Derivatives in Oncology
The pyrimidine nucleus is a fundamental component of nucleic acids, rendering its analogs potent modulators of various biological processes. 2-aminopyrimidine derivatives, in particular, have been the subject of intensive investigation due to their ability to selectively target key signaling pathways implicated in tumorigenesis and cancer progression. Recent studies have highlighted their potential as inhibitors of critical kinases, such as IκB kinase β (IKKβ), which plays a pivotal role in the pro-inflammatory and pro-survival NF-κB signaling pathway often dysregulated in colorectal cancer[1][2][3].
While direct clinical data for this compound is not yet available, the preclinical performance of structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. For the purpose of this guide, we will use a potent and selective IKKβ inhibitor from the 2-aminopyrimidine class, designated as LP46, as a representative molecule for a scientifically grounded comparison against established CRC treatments[1].
Standard of Care in Colorectal Cancer: A Mechanistic Overview
The current cornerstones of first-line chemotherapy for metastatic colorectal cancer are the FOLFOX and FOLFIRI regimens. Understanding their mechanisms of action is crucial for a meaningful comparison with novel targeted agents.
FOLFOX (Folinic Acid, 5-Fluorouracil, Oxaliplatin): This regimen combines three agents with distinct but complementary mechanisms[4][5][6][7].
-
5-Fluorouracil (5-FU): A pyrimidine analog that, upon intracellular conversion to its active metabolites, inhibits thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" in rapidly dividing cancer cells[7][8].
-
Leucovorin (Folinic Acid): Does not have direct cytotoxic activity but enhances the effect of 5-FU by stabilizing the binding of its active metabolite, FdUMP, to thymidylate synthase, thereby prolonging the inhibition of DNA synthesis[8].
-
Oxaliplatin: A platinum-based compound that forms intra- and inter-strand DNA crosslinks. These adducts inhibit DNA replication and transcription, ultimately inducing apoptosis[7].
FOLFIRI (Folinic Acid, 5-Fluorouracil, Irinotecan): This regimen substitutes oxaliplatin with irinotecan[9][10][11][12][13].
-
5-Fluorouracil and Leucovorin: Function as described in the FOLFOX regimen.
-
Irinotecan: A topoisomerase I inhibitor. Its active metabolite, SN-38, binds to and stabilizes the topoisomerase I-DNA complex, leading to DNA single-strand breaks during replication and subsequent cell death[12].
A New Wave: The Mechanism of 2-Aminopyrimidine Derivatives
The representative 2-aminopyrimidine derivative, LP46, exemplifies a targeted approach to cancer therapy by selectively inhibiting IKKβ[1].
Targeting the NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, including colorectal cancer, this pathway is constitutively active, promoting tumor growth and survival. IKKβ is a key kinase in the canonical NF-κB pathway, responsible for phosphorylating the inhibitory IκBα proteins. This phosphorylation targets IκBα for degradation, allowing NF-κB transcription factors to translocate to the nucleus and activate the expression of pro-survival genes. By selectively inhibiting IKKβ, 2-aminopyrimidine derivatives like LP46 can block this entire cascade, leading to the suppression of cancer cell proliferation and the induction of apoptosis[1][2][3].
Figure 1: Simplified signaling pathway of NF-κB activation and its inhibition by a 2-aminopyrimidine derivative.
Head-to-Head Performance: Preclinical Efficacy
While a direct clinical comparison is not yet possible, preclinical data from cell-based assays provide valuable insights into the potential efficacy of 2-aminopyrimidine derivatives relative to standard chemotherapies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound.
| Compound/Regimen | Target/Mechanism | Colorectal Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminopyrimidine (LP46) | IKKβ Inhibition | RKO | 3.94 | [1] |
| HCT116 | 2.59 | [1] | ||
| 5-Fluorouracil | Thymidylate Synthase Inhibition | HCT116 | ~22.4 | [14] |
| Oxaliplatin | DNA Crosslinking | HCT116 | Varies significantly based on study, generally in the low micromolar range. | [15] |
| Irinotecan (SN-38) | Topoisomerase I Inhibition | HCT116 | Varies, often in the nanomolar to low micromolar range for the active metabolite SN-38. | [15] |
Interpretation of Preclinical Data:
The data suggests that the representative 2-aminopyrimidine derivative, LP46, exhibits potent cytotoxic activity against colorectal cancer cell lines, with IC50 values in the low micromolar range[1]. Importantly, LP46 demonstrated significantly lower toxicity in a normal colon epithelial cell line (NCM460), with an IC50 of 21.25 µM, indicating a favorable therapeutic window[1]. While direct IC50 comparisons between different studies should be made with caution due to variations in experimental conditions, the potency of LP46 appears to be comparable to or, in some contexts, more potent than single-agent standard chemotherapies in these preclinical models.
Furthermore, the targeted mechanism of action of 2-aminopyrimidine derivatives offers the potential for improved selectivity and reduced off-target toxicities compared to the broad-spectrum cytotoxicity of traditional chemotherapeutic agents.
Experimental Protocols for Comparative Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the preclinical evaluation of anticancer agents.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture colorectal cancer cells (e.g., HCT116, RKO) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) and standard drugs (e.g., 5-FU, Oxaliplatin) in a complete culture medium.
-
Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-treated and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
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Independent Verification of 2-Amino-6-propylpyrimidin-4-ol: A Comparative Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification and comparative analysis of 2-Amino-6-propylpyrimidin-4-ol. As a novel pyrimidine derivative, its biological potential warrants rigorous investigation. This document outlines detailed experimental protocols, presents comparative data from structurally similar compounds, and offers the necessary context to empower researchers in their evaluation of this molecule. Our objective is to ensure that subsequent research is built upon a foundation of verifiable and robust scientific methodology.
Introduction to this compound and the Pyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents.[1] Derivatives of 2-aminopyrimidine have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] The specific analogue, this compound, is of interest for its potential to exhibit novel or enhanced biological effects due to the presence of the propyl group at the 6-position.
The rationale for its investigation is grounded in the established bioactivity of related compounds. For instance, variations in substituents on the pyrimidine ring can significantly modulate the compound's interaction with biological targets. Therefore, a systematic evaluation of this compound is crucial to elucidate its unique therapeutic potential.
Synthesis and Characterization: Establishing a Verifiable Baseline
The first step in any independent verification is the unambiguous synthesis and characterization of the target compound. The synthesis of 2-amino-substituted pyrimidin-4-ols can typically be achieved through the condensation of a β-ketoester with guanidine or a related synthon.
General Synthesis Pathway
A plausible synthetic route to this compound is outlined below. This should be adapted and optimized based on laboratory findings.
Caption: Proposed synthesis of this compound.
Analytical Characterization Workflow
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.
Caption: Workflow for analytical characterization.
Experimental Protocols for Characterization
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.[4]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or another suitable deuterated solvent.
-
Spectrometer: 400 MHz or higher.
-
Experiments: 1H NMR and 13C NMR are essential. 2D NMR experiments (e.g., COSY, HSQC) may be necessary for unambiguous assignment of all signals.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Expected Bands: Look for characteristic absorption bands for N-H, O-H, C=O, and C=N functional groups.[5]
Comparative Biological Activity Assessment
The true value of this compound will be determined by its biological activity relative to existing compounds. The following sections provide protocols for assessing its potential in key therapeutic areas where pyrimidine derivatives have shown promise.
Anticancer Activity
Many 2-aminopyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][5][6][7]
The following table summarizes the anticancer activity of several 2-aminopyrimidine analogs. This data provides a benchmark against which to compare the performance of this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| 2-amino-4-aryl-pyrimidine of ursolic acid | MCF-7 (Breast) | 0.48 ± 0.11 |
| 2-amino-4-aryl-pyrimidine of ursolic acid | HeLa (Cervical) | 0.74 ± 0.13 |
| 4-substituted 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 7.45 ± 0.26 |
| 2-amino-4,6-diphenylnicotinonitrile | MDA-MB-231 (Breast) | 1.81 ± 0.1 |
| 2-amino-4,6-diphenylnicotinonitrile | MCF-7 (Breast) | 2.85 ± 0.1 |
Data sourced from related research on pyrimidine derivatives.[3]
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HCT116 for colon cancer).[6]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3]
-
Caption: Workflow of the MTT assay for cytotoxicity.[3]
Anti-inflammatory Activity
Pyrimidine derivatives can modulate inflammatory pathways, such as the NF-κB signaling cascade.[2][8]
| Compound/Derivative Class | IC50 (µM) |
| Pyrimidine derivative (Compound 5) | 0.04 |
| Pyrimidine-5-carbonitrile (Compound 5d) | 0.16 |
Data sourced from related research on pyrimidine derivatives.[8]
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
After 24 hours, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
A decrease in nitrite levels indicates an anti-inflammatory effect.[2]
-
Antibacterial Activity
The antibacterial potential of this compound can be evaluated against a panel of pathogenic bacteria.
| Compound Class | Bacteria | MIC (µg/mL) |
| Pyrimidin-2-ol/thiol/amine (Compound 5) | Bacillus subtilis | 0.96 |
| Pyrimidin-2-ol/thiol/amine (Compound 2) | Escherichia coli | 0.91 |
| Pyrimidin-2-ol/thiol/amine (Compound 10) | Pseudomonas aeruginosa | 0.77 |
MIC: Minimum Inhibitory Concentration. Data sourced from related research on pyrimidine derivatives.[3]
-
Bacterial Strains: Include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9]
-
Procedure:
-
Prepare serial dilutions of this compound in a 96-well plate containing bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
-
Caption: Workflow for MIC determination by broth microdilution.[3]
Conclusion and Future Directions
This guide provides a foundational framework for the independent and rigorous scientific investigation of this compound. By following the outlined protocols for synthesis, characterization, and biological evaluation, researchers can generate high-quality, verifiable data. The comparative data presented for related pyrimidine derivatives offers a valuable context for interpreting new findings.
Future research should focus on elucidating the mechanism of action for any observed biological activities. This may involve target identification studies, enzymatic assays, and in vivo experiments in relevant animal models. A thorough understanding of the structure-activity relationship will be crucial for the potential optimization of this compound as a therapeutic lead.
References
- BenchChem. (2025). Independent Verification of Bioactivity: A Comparative Guide to Pyrimidine Derivatives as DPP-4 Inhibitors.
- BenchChem. (2025). Application Note & Protocols: A Framework for Evaluating the Anti-inflammatory Potential of Pyrimidine Derivatives.
- ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- BenchChem. (2025). Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers.
- PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
- BenchChem. (2025). A Comprehensive Guide to Analytical Techniques for the Characterization of 2-Amino-4,6-dimethoxypyrimidine.
- Cheméo. (2025). 2-Amino-4-hydroxy-6-methylpyrimidine.
- BenchChem. (2025). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
- PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
- PubMed. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2-Amino-6-propylpyrimidin-4-ol
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our communities. This guide provides a comprehensive, step-by-step framework for the responsible disposal of 2-Amino-6-propylpyrimidin-4-ol, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the potential hazards of a chemical is the first step in handling it safely. Based on the toxicological data of analogous pyrimidine compounds, this compound should be treated as a hazardous substance. The primary risks are associated with irritation and potential toxicity.
These classifications necessitate careful handling to avoid direct contact and inhalation, underpinning the requirement for specific personal protective equipment and engineering controls.
| Hazard Classification (Anticipated) | GHS Category | Precautionary Statement | Rationale |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] | Pyrimidine derivatives frequently exhibit irritant properties upon dermal contact. Prolonged exposure can lead to inflammation and discomfort. |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][2][3][4] | The eyes are particularly sensitive to chemical exposure. Contact can result in significant pain, redness, and potential damage if not promptly addressed. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath. |
Personal Protective Equipment (PPE) and Handling
Before handling or preparing this compound for disposal, it is mandatory to don the appropriate PPE. This creates a necessary barrier between the researcher and the chemical, mitigating the risk of accidental exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[3]
Spill Management Protocol
Accidents can happen, and a clear, rehearsed spill response plan is a critical component of laboratory safety.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For solid spills, carefully cover the spill with an absorbent material to prevent the generation of dust.
-
Collect the Material: Gently sweep or scoop the spilled material into a clearly labeled, sealable container designated for hazardous waste.[6] Avoid dry sweeping that can create dust.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated following the cleanup.[6]
-
Dispose of Waste: The container with the spilled material and cleanup debris must be disposed of as hazardous waste, following the procedures outlined in the next section.
Disposal Procedures: A Decision-Making Framework
The cardinal rule for the disposal of this compound and its derivatives is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6] The following decision-making workflow provides a logical path for proper disposal.
Caption: Decision workflow for the disposal of this compound waste streams.
Detailed Disposal Protocol:
-
Waste Identification: The first step in proper waste management is the correct identification of the hazardous waste.[7] This includes pure, unused this compound, as well as any materials contaminated with it (e.g., weigh boats, filter paper, gloves, and spill cleanup debris).
-
Segregation and Collection:
-
Collect all waste containing this compound in a designated hazardous waste container.[8]
-
This container must be made of a material compatible with the chemical and any solvents used.
-
Crucially, do not mix this waste with incompatible chemicals.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
This area should be secure, well-ventilated, and have secondary containment to prevent leaks from spreading.
-
-
Final Disposal:
-
The only acceptable method for the final disposal of this chemical is through a licensed and certified hazardous waste disposal company.[1] These companies are equipped to handle and treat chemical waste in compliance with all local, state, and federal regulations.[10]
-
The most probable disposal route will be high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
-
Your institution's Environmental Health and Safety (EHS) department will manage the relationship with the disposal vendor and the scheduling of waste pickups.
-
Regulatory Compliance: Adhering to the Law
The procedures described in this guide are designed to comply with the regulations set forth by major governing bodies, including the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8][11] As a generator of hazardous waste, your laboratory is legally responsible for its safe management from "cradle to grave."[10][12] Maintaining meticulous records of waste generation and disposal is a key aspect of this responsibility.
By adhering to these protocols, you not only ensure the safety of yourself and your colleagues but also contribute to the protection of our environment and uphold the high ethical standards of the scientific community.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
-
MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Needle.Tube. (n.d.). Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Retrieved from [Link]
-
Crystal Clean. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
MDPI. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]
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- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-6-propylpyrimidin-4-ol
Foundational Understanding: The Hazard Profile of Aminopyrimidines
2-Amino-6-propylpyrimidin-4-ol belongs to the aminopyrimidine class of heterocyclic compounds. While toxicological data for this specific molecule is limited, related structures consistently exhibit a clear hazard profile that informs our safety protocols. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact[1].
Analysis of analogous compounds such as 2-Amino-4,6-dimethylpyrimidine and 2-Amino-4,6-dichloropyrimidine indicates the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon direct contact[2][3].
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation if it comes into contact with the eyes[2][3][4].
-
Respiratory Tract Irritation (H335): Inhalation of dust may lead to respiratory irritation[2][3][4].
Some related compounds exhibit more severe hazards, including acute toxicity and the potential to cause severe skin burns, underscoring the need for conservative and thorough protective measures[5]. Therefore, our approach must be to treat this compound with a high degree of caution, assuming it possesses these characteristic hazards.
Core Protective Equipment: Your First Line of Defense
Handling this compound, particularly in its solid, powdered form, mandates a multi-layered PPE strategy. The goal is to create a complete barrier between you and the chemical, preventing exposure through any potential route[1][6].
Eye and Face Protection
Direct contact with the eyes can cause serious irritation[3]. Standard laboratory safety glasses are insufficient.
-
Minimum Requirement: Safety goggles that form a seal around the eyes to protect against dust particles.
-
Best Practice/High-Risk Operations: When there is a significant risk of splashing (e.g., when working with solutions) or dust generation, a face shield should be worn in addition to safety goggles to protect the entire face[7].
Hand Protection
Skin contact is a primary exposure risk[2]. Gloves must be selected based on chemical resistance and the nature of the task.
-
Glove Type: Powder-free nitrile gloves are the preferred choice for handling this class of chemicals in a research setting[7]. They offer good resistance to a range of chemicals and minimize the risk of allergic reactions.
-
Glove Integrity: Always inspect gloves for tears or punctures before use.
-
Double Gloving: For tasks involving larger quantities or prolonged handling, wearing two pairs of gloves is recommended.
-
Technique: Remove gloves promptly if they become contaminated and wash your hands thoroughly with soap and water[3].
Body Protection
To prevent skin irritation, clothing must be protected from dust and spills[3].
-
Standard Use: A clean, long-sleeved laboratory coat is mandatory.
-
Hazardous Operations: For procedures with a high risk of dust generation or splashing, a disposable gown made of a non-absorbent, coated material (e.g., polyethylene-coated polypropylene) is required[7]. Standard cloth lab coats are not suitable for significant contamination events as they can absorb the chemical, holding it against your skin[7].
Respiratory Protection
Inhalation of airborne particles can cause respiratory irritation[2][3]. Engineering controls are the primary method for mitigating this risk.
-
Primary Control: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent dust dispersion.
-
Secondary Control: If engineering controls are not available or are insufficient to control airborne dust, respiratory protection is required[8]. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles.
Operational and Disposal Plans
Procedural discipline is as critical as the equipment itself. The following protocols ensure that PPE is used effectively to prevent contamination.
PPE Selection Workflow
The choice of PPE is dictated by the specific task and associated risk. The following diagram outlines a logical workflow for selecting the appropriate level of protection.
Caption: PPE selection workflow for handling this compound.
Experimental Protocol 1: Donning PPE
The sequence of putting on PPE is designed to move from the cleanest items to the most contaminated, ensuring a sterile and safe starting point.
-
Gown/Lab Coat: Don the appropriate body protection first.
-
Respiratory Protection (if required): Fit your N95 respirator, ensuring a proper seal.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don your first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the sleeve of your gown or lab coat.
Experimental Protocol 2: Doffing PPE
Doffing PPE correctly is critical to prevent self-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves (if double-gloved): Remove the most contaminated item first. Using one gloved hand, peel the other glove off from the cuff downwards, turning it inside out. Hold the removed glove in your still-gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off, encasing the first glove inside.
-
Gown/Lab Coat: Untie the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side facing inward.
-
Exit the immediate work area.
-
Face Shield and Goggles: Remove by handling the strap or earpieces, not the front surface.
-
Respirator: Remove by touching only the straps.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
Proper disposal prevents cross-contamination and ensures compliance with environmental regulations.
-
Contaminated PPE: All disposable PPE (gloves, gowns, respirators) used while handling this compound should be considered hazardous waste.
-
Disposal Containers: Place all contaminated items immediately into a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused chemical and any solutions must be disposed of as hazardous chemical waste according to your institution's and local regulations[2][9]. Do not pour down the drain[10].
Summary of PPE Recommendations
The following table summarizes the recommended PPE for different laboratory scenarios involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Primary Engineering Control |
| Weighing Solid | Safety Goggles & Face Shield | Double Nitrile Gloves | Disposable Coated Gown | N95 Respirator | Chemical Fume Hood |
| Preparing Stock Solution | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required | Chemical Fume Hood |
| Handling Dilute Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required | Well-ventilated lab bench |
| Cleaning a Spill | Safety Goggles & Face Shield | Double Nitrile Gloves | Disposable Coated Gown | N95 Respirator | N/A |
References
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019-10-30). Available from: [Link]
-
Personal Protective Equipment (PPE) for Cytostatics. SKAN AG. Available from: [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. (2021-09). Available from: [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]
-
Personal protective equipment for antineoplastic safety. PubMed. (2023-08-01). Available from: [Link]
-
Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH. Available from: [Link]
- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
-
2-Amino-6-methylpyrimidin-4-one. PubChem. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
